molecular formula C31H33N3O9 B8113900 DBCO-PEG3-NHS

DBCO-PEG3-NHS

货号: B8113900
分子量: 591.6 g/mol
InChI 键: BUKCMSLZFYEMBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DBCO-PEG3-NHS is a useful research compound. Its molecular formula is C31H33N3O9 and its molecular weight is 591.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O9/c35-27(32-15-16-40-17-18-41-19-20-42-22-31(39)43-34-29(37)13-14-30(34)38)11-12-28(36)33-21-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22H2,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKCMSLZFYEMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to DBCO-PEG3-NHS: Structure, Bioconjugation, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (DBCO-PEG3-NHS). It is designed to be a core resource for researchers and professionals in the fields of bioconjugation, drug delivery, and proteomics. This guide details the chemical architecture of this compound, its role as a heterobifunctional crosslinker, and provides step-by-step protocols for its use in antibody-drug conjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Properties of this compound

This compound is a versatile crosslinker that facilitates the covalent attachment of molecules through two distinct reactive functionalities. Its structure is comprised of three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide groups via copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and can be performed under physiological conditions without the need for a cytotoxic copper catalyst.

  • Polyethylene Glycol (PEG3): A short polyethylene glycol linker consisting of three ethylene glycol units. The PEG linker is hydrophilic, which helps to improve the solubility of the molecule and the resulting conjugate. It also provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules.

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily reacts with primary amines (such as the side chain of lysine residues in proteins) to form a stable amide bond.

The combination of these three components makes this compound an ideal reagent for linking a molecule with a primary amine to another molecule bearing an azide group.

Chemical Structure of this compound

G cluster_DBCO DBCO (Dibenzocyclooctyne) cluster_PEG3 PEG3 Linker cluster_NHS NHS Ester DBCO_img PEG3_img NHS_img

Caption: Molecular components of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing essential information for experimental design and execution.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₃₁H₃₃N₃O₉[1]
Molecular Weight591.61 g/mol [1]
Purity>95%[2]
SolubilitySoluble in DMSO, DMF[3]
Storage (Solid)-20°C for up to 3 years[4]
Storage (in Solvent)-80°C for 6 months, -20°C for 1 month[4]

Table 2: Reaction Parameters for Bioconjugation with DBCO-PEG-NHS Esters

ParameterRecommended ConditionsReference(s)
NHS Ester Reaction (Amine Coupling)
pH7.2 - 8.5[5]
Molar Excess of DBCO-PEG-NHS to Protein5- to 20-fold[6]
Reaction Time30-60 minutes at room temperature or 2 hours on ice
Quenching ReagentTris or Glycine (50-100 mM final concentration)[6]
SPAAC Reaction (Copper-Free Click Chemistry)
Molar Excess of Azide-Molecule to DBCO-Protein1.5- to 10-fold
Reaction Time4-12 hours at room temperature or overnight at 4°C
Optimal Temperature4°C to 37°C

Experimental Protocols

This section provides detailed methodologies for two key applications of this compound: antibody conjugation and PROTAC synthesis.

Protocol for Antibody Conjugation with this compound

This protocol describes the labeling of an antibody with this compound, followed by conjugation to an azide-containing molecule.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Azide-containing molecule of interest

  • Desalting column

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.[7]

    • If necessary, adjust the pH of the antibody solution to 8.0-8.5 by adding one-tenth volume of 1 M sodium bicarbonate solution.

  • This compound Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7] Do not store the reconstituted reagent.

  • Antibody Labeling with this compound:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should not exceed 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[7]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[6]

    • Incubate for 15 minutes at room temperature.

  • Purification of DBCO-labeled Antibody:

    • Remove excess, unreacted this compound using a desalting column equilibrated with PBS (pH 7.4).[7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Combine the purified DBCO-labeled antibody with the azide-containing molecule. A 1.5- to 10-fold molar excess of the azide-functionalized molecule is recommended.[7]

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final antibody conjugate using an appropriate method such as size-exclusion chromatography.

G cluster_antibody_prep Antibody Preparation cluster_dbco_prep Linker Preparation cluster_labeling Labeling Reaction cluster_spaac SPAAC Reaction prep_antibody Prepare Antibody in Amine-Free Buffer (pH 8.0-8.5) mix Mix Antibody and this compound (5-20x Molar Excess) prep_antibody->mix prep_dbco Prepare 10 mM this compound in DMSO/DMF prep_dbco->mix incubate_labeling Incubate 30-60 min at RT or 2 hours on ice mix->incubate_labeling quench Quench with Tris Buffer incubate_labeling->quench purify_dbco_ab Purify DBCO-Antibody (Desalting Column) quench->purify_dbco_ab add_azide Add Azide-Molecule (1.5-10x Molar Excess) purify_dbco_ab->add_azide incubate_spaac Incubate 4-12 hours at RT or overnight at 4°C add_azide->incubate_spaac purify_final Purify Final Conjugate (e.g., SEC) incubate_spaac->purify_final

Caption: Experimental workflow for antibody conjugation.

Protocol for PROTAC Synthesis using this compound

This protocol outlines a two-step synthesis of a PROTAC, where an amine-containing E3 ligase ligand is first conjugated to this compound, followed by a SPAAC reaction with an azide-functionalized target protein ligand.

Materials:

  • Amine-containing E3 ligase ligand

  • This compound

  • Anhydrous DMF or DMSO

  • Azide-functionalized target protein ligand

  • Reaction monitoring tools (e.g., LC-MS)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Conjugation of E3 Ligase Ligand to this compound:

    • Dissolve the amine-containing E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF or DMSO.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. The reaction time will vary depending on the reactivity of the amine on the E3 ligase ligand.

  • Purification of the DBCO-Linker-Ligase Conjugate:

    • Upon completion of the reaction, purify the crude product by preparative HPLC to obtain the DBCO-linker-E3 ligase ligand conjugate.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

    • Dissolve the purified DBCO-linker-E3 ligase ligand conjugate (1 equivalent) and the azide-functionalized target protein ligand (1.1 equivalents) in anhydrous DMSO.[8]

    • Stir the reaction mixture at room temperature for 12-24 hours.[8] It is advisable to perform this reaction in the dark to prevent any light-induced degradation of the DBCO group.[8]

    • Monitor the reaction progress by LC-MS.[8]

  • Final PROTAC Purification:

    • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.[8]

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.[8]

G cluster_step1 Step 1: E3 Ligase Ligand Conjugation cluster_step2 Step 2: PROTAC Assembly (SPAAC) react_ligand React Amine-E3 Ligase Ligand with this compound purify_intermediate Purify DBCO-Linker-Ligase Conjugate react_ligand->purify_intermediate react_poi React with Azide-Target Protein Ligand purify_intermediate->react_poi purify_protac Purify Final PROTAC react_poi->purify_protac Final_PROTAC Final PROTAC purify_protac->Final_PROTAC E3_Ligand Amine-E3 Ligase Ligand E3_Ligand->react_ligand DBCO_Linker This compound DBCO_Linker->react_ligand POI_Ligand Azide-Target Protein Ligand POI_Ligand->react_poi

Caption: Logical relationship in PROTAC synthesis.

Signaling Pathways and Applications

This compound is instrumental in the construction of molecular tools used to probe and manipulate cellular signaling pathways.

Application in Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can be used to attach a cytotoxic drug to an antibody that targets a specific cancer cell antigen. The NHS ester end of the linker reacts with the antibody, and the DBCO end can be used to click on an azide-modified drug molecule. This allows for the targeted delivery of the drug to cancer cells, minimizing off-target toxicity.

Application in PROTACs

PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound is a valuable tool in PROTAC synthesis, enabling the modular assembly of the target-binding ligand and the E3 ligase ligand. By facilitating the degradation of disease-causing proteins, PROTACs represent a novel therapeutic modality.

G cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action signaling pathway.

This in-depth technical guide provides a solid foundation for understanding and utilizing this compound in advanced bioconjugation and drug development applications. The provided protocols and data serve as a starting point for experimental design, which may require further optimization for specific applications.

References

An In-depth Technical Guide to DBCO-PEG3-NHS: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, specifications, and applications of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimidyl ester (DBCO-PEG3-NHS). This heterobifunctional crosslinker is a valuable tool in bioconjugation, enabling the covalent linkage of molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.

Core Chemical Properties and Specifications

This compound is characterized by two reactive functional groups: a DBCO moiety for reaction with azide-containing molecules and an NHS ester for reaction with primary amines. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. Several variants of this linker exist, including sulfonated versions for increased aqueous solubility and cleavable versions incorporating disulfide bonds.

Below is a summary of the key chemical specifications for this compound and its common derivatives.

PropertyThis compoundSulfo this compoundDBCO-PEG3-SS-NHS
Molecular Formula C32H35N3O9[1]C35H40N4O13SC34H39N3O9S2[2]
Molecular Weight 605.64 g/mol [1]756.8 g/mol 697.2 g/mol [2]
CAS Number 2163772-16-3[1]Not readily availableNot readily available
Purity >90%[1]>96%>90%[2]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, DCM, THF, acetonitrile)[2]Water, DMSO, DCM, DMFDCM, THF, acetonitrile, DMF and DMSO[2]
Storage Conditions Powder: -20°C for up to 2 years. In DMSO: -80°C for 6 months, -20°C for 1 month.[3][4]Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[5]-20°C[2][6]
Physical Form SolidSolidViscous oil[2]

Reaction Mechanism and Applications

This compound is a powerful crosslinker used in a two-step conjugation process. First, the NHS ester reacts with primary amines (e.g., on proteins, antibodies, or peptides) to form a stable amide bond.[7][8] This reaction is typically carried out in a non-nucleophilic buffer at a pH between 7 and 9.[8] The second step involves the "click" reaction between the DBCO group and an azide-modified molecule. This strain-promoted alkyne-azide cycloaddition is highly efficient and occurs under mild, aqueous conditions without the need for a toxic copper catalyst.[2][9]

This dual reactivity makes this compound highly versatile for a range of applications, including:

  • Antibody-drug conjugate (ADC) development : Linking cytotoxic drugs to antibodies for targeted cancer therapy.[10]

  • PROTAC synthesis : As a linker in the synthesis of proteolysis-targeting chimeras.[3][4]

  • Biomolecule labeling and detection : Attaching fluorescent dyes, biotin, or other reporter molecules to proteins or other biomolecules.

  • Development of biosensors and diagnostic reagents .[3][4]

  • Surface modification : Immobilizing proteins or peptides onto surfaces.[7]

DBCO_PEG3_NHS_Reaction_Pathway Molecule1 Molecule with Primary Amine (e.g., Protein) Intermediate DBCO-PEG3-Molecule 1 (Amide Bond Formation) Molecule1->Intermediate NHS Ester Reaction (pH 7-9) DBCO_Linker This compound DBCO_Linker->Intermediate Final_Conjugate Final Conjugate (Triazole Ring Formation) Intermediate->Final_Conjugate Copper-Free Click Chemistry (SPAAC) Molecule2 Molecule with Azide Group (e.g., Drug, Dye) Molecule2->Final_Conjugate

Caption: Reaction pathway of this compound bioconjugation.

General Experimental Protocol: Protein-Small Molecule Conjugation

The following is a generalized protocol for the conjugation of a protein (containing primary amines) with an azide-modified small molecule using this compound. Note that optimal conditions, such as molar excess of the linker and reaction times, may need to be determined empirically for specific applications.

Materials:

  • Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Azide-modified molecule of interest

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Experimental_Workflow cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Click Chemistry cluster_step4 Step 4: Final Purification & Analysis a Dissolve this compound in DMSO/DMF b Add this compound to protein solution a->b c Incubate (e.g., 30 min at RT or 2h on ice) b->c d Quench reaction (e.g., Tris-HCl) c->d e Remove excess linker (e.g., Zeba™ spin column) d->e f Add azide-modified molecule to activated protein e->f g Incubate (e.g., 4h at RT or overnight at 4°C) h Purify final conjugate (e.g., SEC-HPLC) g->h i Characterize conjugate (e.g., SDS-PAGE, Mass Spec) h->i

Caption: General experimental workflow for bioconjugation.

Methodology:

Step 1: Activation of Protein with this compound

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.

  • Add the this compound stock solution to the protein solution. A 20-30 fold molar excess of the linker over the protein is a common starting point.[11]

  • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[11]

  • To stop the reaction, add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 5-15 minutes.[11]

Step 2: Removal of Excess Linker

  • Remove the unreacted this compound and the quenched linker using a desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis.

Step 3: Copper-Free Click Chemistry Reaction

  • Add the azide-modified molecule to the purified, DBCO-activated protein. A 2-4 fold molar excess of the azide molecule is typically sufficient.[11]

  • Incubate the reaction mixture for 3-4 hours at room temperature or overnight at 4°C.[11]

Step 4: Final Purification and Analysis

  • Purify the final protein conjugate from excess azide-modified molecule and any side products using an appropriate method, such as size-exclusion chromatography (e.g., HPLC on a Superdex column).[11]

  • Analyze the final conjugate to confirm successful conjugation and purity. Techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry can be employed.

Conclusion

This compound and its derivatives are indispensable reagents in the field of bioconjugation. Their heterobifunctional nature, combined with the efficiency and biocompatibility of copper-free click chemistry, provides a robust platform for the development of complex biomolecular constructs for a wide array of research, diagnostic, and therapeutic applications. The provided specifications and general protocol serve as a starting point for researchers to incorporate this versatile linker into their workflows.

References

A Technical Guide to the Amine-Reactive Chemistry of DBCO-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and efficient modification of biomolecules is paramount. DBCO-PEG3-NHS ester is a heterobifunctional crosslinker that has gained prominence for its role in bioconjugation, particularly in the fields of proteomics, diagnostics, and targeted drug delivery. This guide provides an in-depth examination of the reaction mechanism of this compound ester with primary amines, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams to facilitate its effective application.

Core Components and Their Functions

The this compound ester molecule is comprised of three key functional moieties:

  • DBCO (Dibenzocyclooctyne): A sterically strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction allows for the specific and efficient conjugation of the DBCO-labeled molecule to an azide-containing partner, even in complex biological milieu.[1][2][3]

  • PEG3 (Triethylene Glycol Spacer): A short, hydrophilic polyethylene glycol (PEG) linker. The PEG3 spacer enhances the solubility of the entire molecule in aqueous buffers, a critical feature when working with biological samples.[2][3] It also mitigates steric hindrance, providing better access for the reactive groups to their targets.

  • NHS (N-hydroxysuccinimide) Ester: An amine-reactive functional group. The NHS ester is one of the most common and effective moieties for targeting primary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues, to form stable amide bonds.[4][5][6][7]

The Mechanism of Amine Acylation

The fundamental reaction between this compound ester and a primary amine is a nucleophilic acyl substitution.[6] The primary amine, in its deprotonated state, acts as a nucleophile that attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide is released as a leaving group, resulting in the formation of a stable amide bond between the DBCO-PEG3 moiety and the target molecule.[8]

Figure 1. Reaction mechanism of this compound with a primary amine.

Quantitative Aspects of the Reaction

The efficiency of the labeling reaction is influenced by several factors, with pH being the most critical. A delicate balance must be struck to maximize the nucleophilicity of the primary amine while minimizing the hydrolysis of the NHS ester.

ParameterRecommended Value/RangeNotes
pH 7.2 - 8.5Optimal pH is a compromise between amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is frequently recommended.[4][5][9]
NHS Ester Half-life ~4-5 hours at pH 7.0 (0°C)~10 minutes at pH 8.6 (4°C)The rate of hydrolysis increases significantly with higher pH.[7]
Molar Excess of NHS Ester 5- to 50-foldThe optimal ratio depends on the protein concentration and the desired degree of labeling.[9][10][11]
Reaction Time 30 minutes to 2 hours at room temperature, or overnight at 4°CLonger incubation times may be necessary for less concentrated samples.[9][10]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[5][9][12]

Competing Reaction: Hydrolysis

In aqueous environments, the NHS ester is susceptible to hydrolysis, which renders it inactive for conjugation. This competing reaction becomes more pronounced at higher pH values. Therefore, it is crucial to prepare the NHS ester solution immediately before use and to carefully control the reaction pH to maximize the yield of the desired conjugate.[7][9]

Experimental Protocol: Labeling a Protein with this compound Ester

This protocol provides a general procedure for the conjugation of this compound ester to a protein. Optimization may be required for specific applications.

Materials:

  • Protein of interest

  • This compound Ester

  • Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Ensure the buffer is free of primary amines (e.g., Tris).[4][9]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[5][9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[9]

  • Purification system: Desalting column (e.g., Sephadex G-25) or dialysis equipment[9]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[9] If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.[13]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).[10][13]

  • Initiate the Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound ester to the protein solution while gently vortexing.[9] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[13]

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[9] This step ensures that any unreacted NHS ester is deactivated.

  • Purify the Conjugate: Remove unreacted this compound ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[9]

  • Characterization (Optional): The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using methods such as UV-Vis spectrophotometry or mass spectrometry.

ExperimentalWorkflow A Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C Combine Reactants (Add NHS ester to protein) A->C B Prepare this compound Stock Solution (in DMSO/DMF) B->C D Incubate (1-2h at RT or overnight at 4°C) C->D E Quench Reaction (Add Tris or Glycine) D->E F Purify Conjugate (Desalting column or Dialysis) E->F G Characterize Conjugate (Optional) (e.g., UV-Vis, Mass Spec) F->G H DBCO-labeled Protein (Ready for Click Chemistry) F->H

Figure 2. General experimental workflow for protein labeling.

Conclusion

The reaction of this compound ester with primary amines is a robust and widely used method for introducing a bioorthogonal handle onto proteins and other biomolecules. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, the influence of pH on reaction kinetics, and the potential for hydrolysis is essential for achieving high conjugation efficiencies. By following well-defined protocols and optimizing reaction conditions, researchers can effectively leverage this chemistry for a broad range of applications in drug development and life sciences research.

References

understanding the role of the PEG3 spacer in DBCO linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of the PEG3 Spacer in DBCO Linkers

Introduction to DBCO Linkers and the Need for Spacers

In the fields of bioconjugation, diagnostics, and drug development, the ability to specifically and efficiently link molecules is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for this purpose.[1][] This bioorthogonal reaction occurs between an azide-functionalized molecule and a strained alkyne, such as dibenzocyclooctyne (DBCO), without the need for cytotoxic copper catalysts.[][3] This makes it ideal for use in complex biological systems, including live cells.[4][5]

DBCO reagents themselves are often hydrophobic. This inherent property can lead to challenges such as poor solubility in aqueous buffers, aggregation of the labeled biomolecule, and reduced reaction efficiency due to steric hindrance.[6] To overcome these limitations, a spacer is often incorporated between the DBCO moiety and the reactive group that attaches to the payload. Polyethylene glycol (PEG) is a widely used spacer material due to its hydrophilicity, biocompatibility, and flexible structure.[7][8] This guide focuses specifically on the role and benefits of a short, three-unit PEG spacer (PEG3) in the context of DBCO linkers.

The Core Functions of the PEG3 Spacer

The inclusion of a PEG3 spacer in a DBCO linker imparts several critical advantages that enhance its performance in bioconjugation applications. These benefits stem directly from the physicochemical properties of the ethylene glycol repeats.

Enhanced Hydrophilicity and Solubility

A primary challenge with many bioconjugation reagents is their limited solubility in the aqueous buffers required for biological experiments.[6] The DBCO group is hydrophobic, and attaching it to a protein or other biomolecule can decrease the solubility of the entire conjugate. The PEG3 spacer, composed of repeating ethylene oxide units, is highly hydrophilic and significantly improves the water solubility of the DBCO linker.[4][9][10] This is crucial for preventing aggregation and precipitation, especially when working with sensitive biomolecules like antibodies.[6][11] Enhanced solubility ensures that the reaction can be performed in physiological buffers with minimal need for organic co-solvents, which can denature proteins.[6]

Reduction of Steric Hindrance

The PEG3 spacer acts as a flexible arm, extending the DBCO reactive group away from the surface of the molecule to which it is attached.[4][6] This separation minimizes steric hindrance, allowing the azide-containing binding partner more efficient access to the DBCO ring.[6] By overcoming spatial constraints, the spacer can lead to faster and more complete conjugation reactions, ultimately improving the yield and homogeneity of the final product.[3]

Mitigation of Aggregation

When hydrophobic molecules are conjugated to biomolecules, they can induce aggregation, where the conjugates clump together.[6] This is a significant issue in drug development, particularly for antibody-drug conjugates (ADCs), as aggregation can compromise biological function and lead to accelerated plasma clearance or an unwanted immunogenic response.[6][12] The hydrophilic PEG3 spacer helps to shield the hydrophobic DBCO moiety and prevents the close packing of conjugated molecules, reducing the tendency for aggregation and maintaining the stability of the final product.[4][6][10]

Influence on Reaction Kinetics and Pharmacokinetics

The inclusion of a PEG spacer can positively influence the kinetics of the SPAAC reaction. By reducing steric hindrance and improving solubility, the linker can increase the reaction rate.[6] One study noted that a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by approximately 31% compared to a non-PEGylated version.[3]

While longer PEG chains (e.g., >2 kDa) are well-known for significantly extending the in-vivo circulation half-life of therapeutics, even short linkers like PEG3 can subtly influence pharmacokinetic properties.[13][14] By improving the overall hydrophilicity of a small molecule or peptide conjugate, the PEG3 spacer can help reduce non-specific binding and improve its biodistribution profile.[15][16]

Quantitative Data and Comparisons

Direct quantitative comparisons focusing solely on the PEG3 spacer in DBCO linkers are limited in publicly available literature. However, data from studies comparing non-PEGylated linkers to those with short PEG spacers (like PEG4) and studies comparing various short PEG spacer lengths provide valuable insights into their impact.

Table 1: Comparison of Aqueous Solubility for DBCO-NHS Ester Reagents This table illustrates the dramatic effect a short PEG spacer has on the aqueous solubility of a DBCO reagent.

ReagentAqueous SolubilityNotes
DBCO-NHS Ester Poorly solubleRequires dissolution in an organic solvent (e.g., DMSO, DMF) before use in aqueous reactions.[6]
DBCO-PEG4-NHS Ester Soluble up to 5.5 mMThe hydrophilic PEG4 spacer significantly improves water solubility.[6]

Table 2: Impact of PEG Spacer Length on Hydrophilicity and In Vivo Performance of Bombesin Antagonists This data, from a study on radiolabeled peptides, shows how hydrophilicity (measured as logD, where a more negative value is more hydrophilic) and biological properties are tuned by PEG spacer length.

ParameterPEG2 AnalogPEG4 AnalogPEG6 AnalogPEG12 Analog
Hydrophilicity (logD) -1.95N/AN/A-2.22
Serum Stability (T1/2) 246 ± 4 minN/A584 ± 20 minLower than PEG6
Tumor-to-Kidney Ratio (4h) N/A7.89.7N/A
(Data sourced from a study on 177Lu-labeled bombesin antagonists.[15])

A similar study comparing PEG2, PEG3, PEG4, and PEG6 spacers found that hydrophilicity increased with spacer length, with a significant increase observed between PEG2 (logD -2.27) and PEG3 (logD -2.43).[16] However, the overall influence of these short "mini-PEG" spacers on in-vivo biodistribution was minor, though the PEG3 version showed favorable lower liver uptake.[16]

Logical and Experimental Workflows

Visualizing the role of the PEG3 spacer and its application in a typical experiment helps to clarify its importance.

cluster_0 Core Properties of PEG3 Spacer cluster_1 Immediate Physicochemical Effects cluster_2 Ultimate Experimental Benefits Prop1 Hydrophilicity Effect1 Increases Water Solubility Prop1->Effect1 Effect3 Shields Hydrophobic DBCO Moiety Prop1->Effect3 Prop2 Flexibility Effect2 Reduces Steric Hindrance Prop2->Effect2 Prop3 Biocompatibility Benefit1 Prevents Aggregation of Conjugates Effect1->Benefit1 Benefit3 Enables Fully Aqueous Reaction Conditions Effect1->Benefit3 Benefit2 Improves Reaction Efficiency & Yield Effect2->Benefit2 Effect3->Benefit1 Benefit4 Maintains Biological Activity of Conjugate Benefit1->Benefit4 Benefit3->Benefit4

Caption: Logical flow of the benefits derived from the PEG3 spacer's core properties.

Azide Azide-Modified Molecule (R1-N3) Product Stable Triazole Product (R1-Triazole-PEG3-R2) Azide->Product + DBCO DBCO-PEG3-Linker (DBCO-PEG3-R2) DBCO->Product caption Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: The SPAAC reaction between an azide and a DBCO-PEG3 linker.

Start Start: Prepare Biomolecule (e.g., Antibody in PBS) Step1 1. Introduce Azide Group (e.g., react with Azide-NHS ester) Start->Step1 Purify1 Purification Step 1 (e.g., SEC or Dialysis to remove excess azide reagent) Step1->Purify1 Step3 3. SPAAC Reaction (Mix Azide-Biomolecule with DBCO-PEG3-Payload) Purify1->Step3 Step2 2. Prepare DBCO-PEG3-Payload (dissolve DBCO-PEG3-Drug in DMSO/Buffer) Step2->Step3 Incubate Incubate (e.g., 1-4 hours, RT) Reaction proceeds without catalyst Step3->Incubate Purify2 Purification Step 2 (e.g., SEC to remove unreacted payload and linker) Incubate->Purify2 Analyze 4. Analysis of Conjugate (e.g., UV-Vis, SDS-PAGE, HPLC) Purify2->Analyze End End: Purified Biomolecule-PEG3-Payload Conjugate Analyze->End

Caption: A typical experimental workflow for bioconjugation using a DBCO-PEG3 linker.

Experimental Protocols

The following are generalized methodologies for key experiments involving DBCO-PEG3 linkers. Researchers must optimize conditions for their specific molecules.

Protocol 1: General Protein Conjugation via NHS Ester and SPAAC

This protocol describes the labeling of a protein (e.g., an antibody) with an azide group, followed by conjugation to a payload functionalized with a DBCO-PEG3 linker.

Part A: Introduction of Azide Moiety onto the Protein [17]

  • Buffer Exchange: Ensure the protein is in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.5. The recommended protein concentration is 2-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve an amine-reactive azide linker (e.g., Azido-PEG4-NHS ester) in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation: Add a 10-20 fold molar excess of the azide-NHS ester solution to the protein solution while gently stirring. The final volume of organic solvent should not exceed 10% of the total reaction volume to prevent protein precipitation.[18]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted azide reagent by size-exclusion chromatography (SEC) or dialysis. The azide-functionalized protein is now ready for the SPAAC reaction.

Part B: SPAAC Reaction with DBCO-PEG3-Payload [3][19]

  • Reagent Preparation: Dissolve the DBCO-PEG3-functionalized payload (e.g., DBCO-PEG3-Drug) in a compatible solvent (DMSO is common).

  • SPAAC Ligation: Add a 3-10 fold molar excess of the DBCO-PEG3-Payload solution to the purified azide-functionalized protein.

  • Incubation: The reaction proceeds rapidly without a catalyst.[4] Incubate for 2-12 hours at room temperature or 4°C. Reaction time depends on the specific reactants.

  • Final Purification: Purify the final conjugate to remove any unreacted DBCO-PEG3-Payload. Size-exclusion chromatography (SEC) is highly effective for separating the larger protein conjugate from smaller unreacted molecules.[18]

  • Characterization: Analyze the final conjugate to determine the degree of labeling (DOL) and purity using methods such as UV-Vis spectroscopy, HPLC, and SDS-PAGE.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)[19]
  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of the protein conjugate to be purified.

  • Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., PBS pH 7.4).

  • Sample Loading: Load the conjugation reaction mixture onto the column. For optimal separation, the sample volume should be between 2-5% of the total column volume.[18]

  • Elution: Elute the sample with the equilibration buffer at the flow rate recommended by the manufacturer.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for the protein) and at a wavelength specific to the conjugated payload (if it has a chromophore). The protein conjugate will typically elute first, followed by smaller, unreacted molecules.

  • Analysis: Pool the fractions containing the purified conjugate and confirm purity.

Conclusion

The PEG3 spacer, while short, plays a pivotal role in optimizing the performance of DBCO linkers for bioconjugation. By dramatically improving aqueous solubility, minimizing steric hindrance, and preventing aggregation, it addresses the key drawbacks associated with the hydrophobicity of the DBCO moiety.[4][6][9] These advantages facilitate more efficient and reliable conjugation reactions under biocompatible conditions, leading to higher yields of stable, functional conjugates. For researchers in drug development and diagnostics, leveraging a DBCO linker equipped with a PEG3 spacer is a critical design choice for ensuring the successful synthesis and application of precisely engineered biomolecules.

References

The Cornerstone of Bioconjugation: A Technical Guide to the Storage and Handling of DBCO-PEG3-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the critical aspects of storing and handling DBCO-PEG3-NHS (Dibenzocyclooctyne-PEG3-N-hydroxysuccinimidyl ester) has been compiled to support researchers, scientists, and drug development professionals in maximizing the potential of this pivotal bioconjugation reagent. This guide provides an in-depth overview of best practices, from initial receipt and storage to its application in complex experimental workflows, ensuring the integrity and reactivity of the compound for successful and reproducible outcomes.

This compound is a key player in the field of bioconjugation, particularly in copper-free click chemistry. Its heterobifunctional nature, featuring a strain-promoted alkyne (DBCO) and an amine-reactive NHS ester, allows for the efficient and specific labeling of biomolecules such as proteins and antibodies. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an invaluable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced diagnostic assays.

This technical guide addresses the crucial, yet often overlooked, aspects of pre-analytical variability by providing clear, data-driven recommendations for storage and handling. Adherence to these guidelines is paramount to preserving the compound's reactivity and ensuring the validity of experimental results.

Storage Recommendations for this compound

Proper storage is the first line of defense in maintaining the chemical integrity of this compound. The compound is available in both powdered and solvent forms, with distinct storage requirements for each.

FormStorage TemperatureDurationNotes
Powder (Solid) -20°CUp to 3 years[1]Protect from moisture and light.
4°CUp to 2 years[1]For shorter-term storage.
In Solvent (DMSO) -80°CUp to 6 months[1][2]Must be sealed and protected from moisture and light.
-20°CUp to 1 month[1][2]For frequent use; minimize freeze-thaw cycles.
4°CUp to 2 weeks[3]For immediate or very short-term use.

It is critical to note that the NHS ester moiety is susceptible to hydrolysis. Therefore, exposure to moisture must be strictly avoided for both the solid compound and its solutions. It is recommended to warm the vial to room temperature before opening to prevent condensation. For unused portions of the reagent, particularly in solution, purging the vial with an inert gas like argon or nitrogen before sealing can further mitigate degradation.

Safe Handling and Personal Protective Equipment (PPE)

As with any chemical reagent, adherence to safety protocols is essential when working with this compound. While a specific Safety Data Sheet (SDS) for this compound was not found, information for structurally similar compounds provides guidance on necessary precautions.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid breathing dust, fumes, or vapors. Hands should be washed thoroughly after handling, and eating, drinking, or smoking in the laboratory is strictly prohibited.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Protocols: A Step-by-Step Guide to Protein Conjugation

The following protocol outlines a general procedure for the conjugation of this compound to a primary amine-containing biomolecule, such as an antibody or other protein.

Pre-Conjugation Considerations:
  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) or azides, as they will compete with the intended reaction. Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers at a pH of 7.2-8.5 are recommended.

  • Protein Purity and Preparation: Ensure the protein solution is free of extraneous amine-containing substances like BSA or gelatin. These can be removed via appropriate purification methods such as affinity chromatography or filtration. The protein solution should be concentrated to 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 10 mM. Do not store the reconstituted reagent for extended periods, as the NHS ester is prone to hydrolysis.

Conjugation Workflow

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) Reaction_Mix Add 5-20 fold molar excess of this compound to protein solution Protein_Prep->Reaction_Mix DBCO_Prep Prepare fresh 10 mM This compound in anhydrous DMSO/DMF DBCO_Prep->Reaction_Mix Incubation Incubate: - 30-60 min at Room Temperature - 2 hours on ice Reaction_Mix->Incubation Purification Purify conjugate via desalting column or SEC Incubation->Purification Analysis Characterize conjugate (e.g., UV-Vis, SDS-PAGE, Mass Spec) Purification->Analysis

Workflow for protein conjugation with this compound.
Detailed Experimental Steps:

  • Reaction Setup: Add a 5- to 20-fold molar excess of the freshly prepared this compound solution to the protein solution.[4] The final concentration of DMSO or DMF in the reaction mixture should ideally be less than 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4] Gentle agitation during incubation can improve conjugation efficiency.

  • Purification: Following incubation, remove the excess, unreacted this compound using a desalting column, spin filtration, or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS).

  • Characterization and Quantification: The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry. Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration). The successful conjugation can also be confirmed by SDS-PAGE, which will show an increase in the molecular weight of the protein, or by mass spectrometry for a more precise mass determination.

Signaling Pathways and Logical Relationships

The utility of this compound lies in its ability to link different molecular entities, enabling a wide range of biological applications. The following diagram illustrates the logical relationship in a typical antibody-drug conjugate (ADC) synthesis using this linker.

ADC_Synthesis_Pathway cluster_antibody_mod Antibody Modification cluster_payload_mod Payload Preparation cluster_conjugation Click Chemistry Conjugation Antibody Targeting Antibody (contains primary amines, e.g., Lysine) DBCO_Antibody DBCO-Modified Antibody Antibody->DBCO_Antibody NHS ester reaction (amine reactive) DBCO_Linker This compound DBCO_Linker->DBCO_Antibody ADC Antibody-Drug Conjugate (ADC) DBCO_Antibody->ADC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Drug_Payload Azide-Modified Cytotoxic Drug Drug_Payload->ADC

Logical pathway for the synthesis of an ADC using this compound.

This guide consolidates critical information for the effective and safe use of this compound. By adhering to these recommendations, researchers can ensure the reliability of their experiments and contribute to the advancement of bioconjugate-based technologies.

References

Navigating Bioconjugation: A Technical Guide to DBCO-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of DBCO-PEG3-NHS ester, a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and diagnostics. Designed for researchers, scientists, and professionals in drug development, this document outlines the chemical properties, application protocols, and underlying principles of this versatile reagent.

Core Compound Specifications

Two distinct compounds are often referred to as this compound ester, each with a unique CAS number and molecular weight. It is crucial for researchers to verify the specific compound being used for their application. The key specifications are summarized below for clarity and comparison.

FeatureThis compound EsterDBCO-PEG3-CH2CO-NHS Ester
CAS Number 2163772-16-3[1][2]2249926-63-2[3][4][5]
Molecular Formula C32H35N3O9[1]C31H33N3O9[3][4]
Molecular Weight 605.64 g/mol [1]591.61 g/mol [3][4]
Purity Typically >90-95%[1]Typically >98%

Introduction to this compound Ester

This compound ester is a powerful tool in bioconjugation, featuring two key reactive groups: a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent bond formation with primary amines, such as those found on the surface of proteins and antibodies. The DBCO group enables "copper-free" click chemistry, a highly efficient and bioorthogonal reaction with azide-containing molecules. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.

This dual functionality allows for the precise and stable linkage of different molecules, making it a valuable component in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled biomolecules for imaging and diagnostic applications[6][][8].

Experimental Protocol: Antibody Labeling with this compound Ester

This protocol provides a general procedure for the conjugation of this compound ester to an antibody. Optimal conditions may vary depending on the specific antibody and desired degree of labeling.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • This compound ester

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or spin filter for purification

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA).

    • Adjust the antibody concentration to 1-10 mg/mL in a suitable buffer.

  • This compound Ester Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound ester in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to maintain antibody integrity.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

  • Quenching:

    • To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound ester and quenching buffer using a desalting column or a spin filter with an appropriate molecular weight cutoff for the antibody.

    • The purified DBCO-labeled antibody is now ready for subsequent azide-alkyne cycloaddition reactions.

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the logical flow of a typical bioconjugation experiment using this compound ester and the underlying chemical transformation.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Application Antibody Antibody Solution (Amine-Free Buffer) Conjugation Incubation (RT or 4°C) Antibody->Conjugation DBCO_NHS This compound Stock Solution (DMSO) DBCO_NHS->Conjugation Quenching Quench Reaction (e.g., Tris Buffer) Conjugation->Quenching Purification Purification (Desalting Column) Quenching->Purification Final_Product DBCO-Labeled Antibody Purification->Final_Product Click_Chemistry Downstream Click Chemistry Final_Product->Click_Chemistry

Diagram 1: Experimental workflow for antibody labeling.

reaction_pathway cluster_product Product Antibody Antibody-NH₂ Plus + DBCO_NHS This compound Labeled_Antibody Antibody-NH-CO-PEG3-DBCO NHS_byproduct + NHS Labeled_Antibody->NHS_byproduct Arrow (pH 7.4-8.5) Plus->Arrow Arrow->Labeled_Antibody

Diagram 2: Amine-NHS ester reaction pathway.

References

An In-Depth Technical Guide to Bioconjugation Using DBCO Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of bioconjugation utilizing dibenzocyclooctyne (DBCO) reagents. It details the underlying principles, advantages, and applications of this advanced chemical tool, with a focus on its role in modern drug development and life sciences research. This document offers structured data, detailed experimental protocols, and visual workflows to facilitate the practical application of DBCO-mediated bioconjugation.

Introduction to DBCO and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Dibenzocyclooctyne (DBCO) is a key reagent in the field of bioorthogonal chemistry, specifically for a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[] This reaction is a cornerstone of "click chemistry," a class of reactions that are rapid, efficient, and highly specific.[2]

The core of SPAAC lies in the unique structure of DBCO, a strained cyclic alkyne. This inherent molecular tension makes it highly reactive towards azide-functionalized molecules, leading to the formation of a stable triazole linkage.[] This reaction proceeds efficiently under mild, physiological conditions (neutral pH, aqueous environment, and room temperature) without the need for a cytotoxic copper(I) catalyst, which is a significant advantage over the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] The absence of a copper catalyst makes SPAAC ideal for applications involving living cells and organisms.[3][5]

The DBCO-azide reaction is bioorthogonal, meaning it does not interfere with or cross-react with native biochemical processes within a cell.[][3] This high degree of specificity allows for the precise labeling and modification of biomolecules such as proteins, nucleic acids, and lipids in complex biological environments.[]

Core Advantages of DBCO-Mediated Bioconjugation

The use of DBCO reagents in bioconjugation offers several distinct advantages that are critical for researchers and drug development professionals:

  • Biocompatibility: The reaction is copper-free, eliminating the cytotoxicity associated with copper catalysts, making it suitable for in vivo applications.[3][6]

  • High Specificity and Bioorthogonality: DBCO selectively reacts with azides, avoiding side reactions with other functional groups commonly found in biological systems like amines and thiols.[5][6]

  • Rapid Reaction Kinetics: The inherent ring strain of DBCO results in fast reaction rates, often leading to the completion of the reaction in under five minutes in some cases, which translates to high yields of the desired conjugate.[3]

  • Mild Reaction Conditions: The conjugation can be performed in aqueous buffers at physiological pH and temperature, preserving the structure and function of sensitive biomolecules.[6][7]

  • High Efficiency: The formation of the stable triazole product typically proceeds in quantitative yield.[6][7]

  • Stability: Both the DBCO and azide functional groups demonstrate long-term stability on biomolecules prior to conjugation.[3][6]

  • Traceability: DBCO has a distinct UV absorbance at approximately 310 nm, which allows for the monitoring of the reaction progress and characterization of the conjugate.[6][7]

Applications in Research and Drug Development

The versatility and robustness of DBCO-mediated bioconjugation have led to its widespread adoption in numerous applications:

  • Antibody-Drug Conjugates (ADCs): DBCO linkers are instrumental in attaching potent cytotoxic drugs to monoclonal antibodies, creating targeted therapies for cancer.[3][8] The precise control over the drug-to-antibody ratio (DAR) is a key advantage in optimizing ADC efficacy.[3]

  • PROTACs (Proteolysis Targeting Chimeras): DBCO chemistry is used to synthesize these bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[8]

  • Live-Cell Imaging and Labeling: The bioorthogonal nature of the DBCO-azide reaction allows for the specific labeling of biomolecules in living cells without disrupting cellular processes.[3]

  • Drug Delivery and Targeting: DBCO-functionalized nanoparticles and liposomes can be used for targeted drug delivery to specific cells or tissues that have been metabolically labeled with azides.[9][10]

  • Biomolecule Immobilization: DBCO reagents are used to attach proteins, peptides, or nucleic acids to surfaces for applications such as biosensors and microarrays.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for bioconjugation reactions involving DBCO reagents. These values are intended as a general guide, and optimal conditions may vary depending on the specific reactants and experimental goals.

ParameterValueConditionsReference(s)
Molar Excess (DBCO-NHS ester to Antibody)5-30 foldRoom Temperature, 30-60 min[3]
Molar Excess (Azide-modified molecule to DBCO-Antibody)1.5-4 fold4°C to 37°C, 2-24 hours[3]
Reaction Time (SPAAC)< 5 min to overnightDependent on concentration and reactants[3][11]
Optimal pH7.0 - 9.0Aqueous buffer (e.g., PBS)[3]
DBCO Stability (on IgG)~3-5% loss of reactivity4 weeks at 4°C or -20°C[3]

Table 1: General Reaction Parameters for DBCO-Mediated Bioconjugation.

PropertyValue
Molecular Formula C₃₀H₃₆N₂O₈
Molecular Weight 552.6 g/mol
Purity Typically >95% (as determined by HPLC)
Appearance Light yellow oil or solid
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM
Storage Conditions Store at -20°C, desiccated

Table 2: Physicochemical and Technical Data for a Representative DBCO Reagent (DBCO-NHCO-PEG4-acid).[8]

Experimental Protocols

The following are detailed methodologies for key experimental procedures involving DBCO reagents.

Protocol 1: Activation of an Antibody with DBCO-NHS Ester

This protocol describes the conjugation of a DBCO moiety to an antibody via its primary amines (e.g., lysine residues).

Materials:

  • Antibody (1-10 mg/mL in a suitable buffer like PBS, pH ~7.4)[6]

  • DBCO-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[12]

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[6]

  • Reaction Setup:

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[6][13]

    • Ensure the final DMSO content in the reaction mixture is less than 20%.[6]

  • Incubation:

    • Incubate the reaction at room temperature for 60 minutes.[6][7]

  • Quenching (Optional but Recommended):

    • Add the quenching buffer to a final concentration of 50-100 mM to neutralize any unreacted DBCO-NHS ester.[8] For example, add 10 µL of 100 mM glycine.[6]

    • Incubate for 15 minutes at room temperature.[6][7]

  • Purification:

    • Remove excess, unreacted DBCO-NHS ester and quenching reagents using a desalting column or through dialysis.[7]

Protocol 2: Copper-Free Click Chemistry (SPAAC) Reaction

This protocol details the reaction between a DBCO-functionalized molecule (e.g., the antibody from Protocol 1) and an azide-functionalized molecule.

Materials:

  • DBCO-functionalized molecule

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the DBCO-modified and azide-modified molecules in the reaction buffer.

    • Combine the two solutions. A 1.5 to 5-fold molar excess of the azide-containing molecule is typically used to drive the reaction to completion.[8][12]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.[8][12] The optimal incubation time may need to be determined empirically based on the specific reactants.

  • Analysis and Purification (if necessary):

    • The formation of the conjugate can be analyzed by methods such as SDS-PAGE, which should show a higher molecular weight band for the conjugate compared to the starting biomolecule.[6]

    • If one of the reactants was used in a large excess, it can be removed by a suitable purification method such as size exclusion chromatography, dialysis, or affinity chromatography.[12]

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes in DBCO-mediated bioconjugation.

SPAAC_Mechanism cluster_product Product DBCO DBCO-Biomolecule Triazole Stable Triazole Conjugate DBCO->Triazole Strain-Promoted Cycloaddition Azide Azide-Biomolecule Azide->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Bioconjugation_Workflow cluster_step1 Step 1: Biomolecule A Functionalization cluster_step2 Step 2: Biomolecule B Functionalization cluster_step3 Step 3: Copper-Free Click Reaction A1 Biomolecule A (e.g., Antibody) A3 DBCO-Functionalized Biomolecule A A1->A3 Amine Coupling A2 DBCO-NHS Ester A2->A3 C1 Mix Reactants A3->C1 B1 Biomolecule B (e.g., Drug, Dye) B3 Azide-Functionalized Biomolecule B B1->B3 Modification B2 Azide Linker B2->B3 B3->C1 C2 Incubate C1->C2 C3 Purify Conjugate C2->C3 Final_Product Final_Product C3->Final_Product Final Bioconjugate

Caption: General Experimental Workflow for DBCO-Mediated Bioconjugation.

References

A Technical Guide to DBCO-PEG3-NHS: Advanced Bioconjugation for Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DBCO-PEG3-NHS, a heterobifunctional crosslinker revolutionizing the field of bioconjugation. We will delve into its chemical properties, provide detailed experimental protocols for labeling proteins and peptides, and present quantitative data to enable precise control over your conjugation strategies. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their workflows, from basic research to the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a powerful tool in the bioconjugation toolbox, enabling the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to proteins, peptides, and other biomolecules containing primary amines. This is achieved through the reaction of the N-hydroxysuccinimide (NHS) ester with amine groups, such as the side chain of lysine residues or the N-terminus of a polypeptide chain.

The key feature of this reagent is the DBCO group, which is a strained alkyne that readily participates in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly specific and efficient conjugation of the DBCO-labeled biomolecule to an azide-containing molecule, even in complex biological environments, without the need for a cytotoxic copper catalyst.[1]

The molecule also incorporates a short, hydrophilic polyethylene glycol (PEG) spacer (PEG3). This spacer enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance, which can be crucial for maintaining the biological activity of the labeled molecule.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The following table summarizes its key characteristics.

PropertyValueReference
Chemical Name Dibenzocyclooctyne-PEG3-N-hydroxysuccinimidyl esterN/A
Molecular Formula C31H33N3O9[2]
Molecular Weight 591.61 g/mol [2]
Purity Typically >95%N/A
Appearance White to off-white solid or oil[3]
Solubility Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous buffers.[3]
Storage Conditions Store at -20°C, protected from moisture and light.[3]
Reactive Groups DBCO (reacts with azides), NHS ester (reacts with primary amines)N/A

Experimental Protocols

This section provides detailed protocols for the labeling of proteins and peptides with this compound, including reagent preparation, conjugation, quenching, and purification.

General Protein and Peptide Labeling Workflow

The following diagram illustrates the general workflow for labeling a protein or peptide with this compound and its subsequent conjugation to an azide-containing molecule.

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization cluster_click Copper-Free Click Chemistry (SPAAC) p1 Protein/Peptide Solution in Amine-Free Buffer c1 Mix Protein/Peptide and this compound p1->c1 p2 This compound Stock Solution (in DMSO/DMF) p2->c1 c2 Incubate (RT or 4°C) c1->c2 q1 Quench Reaction (e.g., Tris buffer) c2->q1 pu1 Purify DBCO-labeled Protein/Peptide (e.g., Desalting Column) q1->pu1 ch1 Characterize Conjugate (e.g., UV-Vis, HPLC) pu1->ch1 cl1 Mix DBCO-labeled Protein with Azide-Molecule pu1->cl1 cl2 Incubate to form stable Triazole Linkage cl1->cl2 cl3 Purify Final Conjugate cl2->cl3

General workflow for protein/peptide labeling.
Detailed Protocol for Antibody Labeling

This protocol is a starting point for labeling antibodies with this compound. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or other purification system

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into a suitable reaction buffer like PBS.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar excess should be determined empirically. Higher ratios can lead to protein precipitation.

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted this compound and quenching buffer using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of DBCO molecules per antibody, using UV-Vis spectrophotometry. Measure the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

Quantitative Data and Optimization

The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of the DBCO reagent to the protein, pH, and reaction time.

Effect of Molar Excess on Labeling Efficiency

The molar excess of this compound over the protein is a critical parameter. While a higher molar excess can increase the degree of labeling, it can also lead to protein aggregation and precipitation due to the hydrophobicity of the DBCO group.

Molar Excess of DBCO-NHS to AntibodySubsequent Click Reaction YieldObservations
5-10xHighOptimal range for high conjugation yield.
>10xLowerIncreased protein and/or DBCO precipitation observed.

This data is generalized from studies on DBCO-NHS esters and may vary depending on the specific protein and reaction conditions.

pH of the Reaction

The reaction between the NHS ester and primary amines is pH-dependent. The optimal pH range for this reaction is typically 7.0 to 8.5. At lower pH values, the primary amines are protonated and less nucleophilic, leading to a slower reaction rate. At higher pH values, the hydrolysis of the NHS ester becomes more rapid, reducing the labeling efficiency.

Applications in Drug Development

This compound is a key reagent in the development of targeted therapies, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize an antibody to deliver a potent cytotoxic drug specifically to cancer cells. This compound can be used to attach a DBCO handle to the antibody, which can then be conjugated to an azide-modified drug payload via copper-free click chemistry.

The following diagram illustrates the general mechanism of action of an ADC.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Receptor Antigen-ADC Complex Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Mechanism of action of an Antibody-Drug Conjugate (ADC).
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used as a component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand.

The diagram below illustrates the general mechanism of action of a PROTAC.

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System PROTAC PROTAC Target Target Protein PROTAC->Target 1. Binds Target E3 E3 Ubiquitin Ligase PROTAC->E3 2. Binds E3 Ligase Ternary Ternary Complex (Target-PROTAC-E3) Ubiquitination Ubiquitination Ternary->Ubiquitination 3. Induces Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome 4. Recognition by Proteasome Degradation Target Protein Degradation Proteasome->Degradation 5. Degradation

Mechanism of action of a PROTAC.

Conclusion

This compound is a versatile and powerful reagent for the bioconjugation of proteins and peptides. Its ability to introduce a bioorthogonal DBCO handle via a stable amide bond, coupled with the benefits of a hydrophilic PEG spacer, makes it an invaluable tool for a wide range of applications, from fundamental research to the development of next-generation therapeutics. By carefully considering the experimental parameters outlined in this guide, researchers can achieve efficient and controlled labeling of their biomolecules, paving the way for innovative discoveries and advancements in medicine.

References

Methodological & Application

Application Notes and Protocols for DBCO-PEG3-NHS Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the conjugation of a DBCO-PEG3-NHS ester to an antibody. This procedure is intended for researchers, scientists, and drug development professionals who are developing antibody-drug conjugates (ADCs) or other antibody conjugates for therapeutic or diagnostic applications. The protocol outlines the modification of an antibody with a dibenzocyclooctyne (DBCO) moiety, which can then be used in copper-free click chemistry reactions.

Principle of the Method

The conjugation process involves two main stages. First, the antibody is functionalized with a DBCO group by reacting the primary amine groups of lysine residues with the N-hydroxysuccinimide (NHS) ester of the this compound linker. This forms a stable amide bond. The incorporated polyethylene glycol (PEG) linker enhances the solubility of the resulting conjugate and reduces potential aggregation.[1][2] Following purification, the DBCO-modified antibody is ready for a highly specific and efficient strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a molecule containing an azide group.[3][4][5] This copper-free click chemistry approach is biocompatible and proceeds efficiently under mild, aqueous conditions.[2][6]

Experimental Protocols

Antibody Preparation

Prior to conjugation, it is crucial to prepare the antibody to ensure optimal reaction efficiency.

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins like bovine serum albumin (BSA) or gelatin, it must be purified.[6][7] Exchange the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.4, using methods like dialysis, tangential flow filtration (TFF), or desalting columns.[1][8]

  • Concentration Adjustment: After buffer exchange, concentrate the antibody solution to a recommended concentration of 1-10 mg/mL.[8] The antibody concentration can be determined using a NanoDrop spectrophotometer or a Bradford protein assay.[6]

This compound Ester Preparation

The this compound ester is sensitive to moisture and should be handled accordingly.

  • Reagent Handling: Allow the vial of this compound ester to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[7]

  • Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the this compound ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][8] Note that DBCO-NHS ester in solid form is stable for at least a year at -20°C, but its solution in DMSO should be used within 2-3 months when stored at -20°C.[6]

Antibody Conjugation Reaction

This step involves the reaction of the antibody with the this compound ester.

  • Reaction Setup: Add a 5 to 20-fold molar excess of the freshly prepared this compound ester solution to the antibody solution.[8] To maintain the integrity of the antibody, the final concentration of DMSO or DMF in the reaction mixture should not exceed 10% (v/v).[2][8] A molar excess of 5 to 10 moles of DBCO per mole of antibody has been shown to result in a high conjugation yield.[1][9]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][10] Gentle agitation during incubation can be beneficial.[]

  • Quenching: To stop the reaction, add a quenching solution, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 20-100 mM.[7][8][10] This will hydrolyze any unreacted NHS esters.[8] Incubate for an additional 15 minutes.[6][7]

Purification of the DBCO-Conjugated Antibody

Purification is a critical step to remove unreacted this compound ester and other by-products.

  • Purification Methods: Several methods can be employed for purification, including size-exclusion chromatography (SEC), tangential flow filtration (TFF), dialysis, or spin desalting columns.[1][]

    • Size-Exclusion Chromatography (SEC): This method separates the larger DBCO-conjugated antibody from the smaller, unreacted DBCO-NHS ester.[1]

    • Tangential Flow Filtration (TFF): TFF is an effective and scalable method for removing small molecule impurities and for buffer exchange.[1]

    • Dialysis: A simple and effective method for removing small, unreacted molecules.[1]

    • Spin Desalting Columns: Useful for rapid removal of unreacted DBCO-NHS ester.[1]

  • Fraction Analysis: When using chromatography, collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm. Pool the fractions that contain the purified DBCO-conjugated antibody.[1]

Characterization of the DBCO-Conjugated Antibody

After purification, it is important to characterize the conjugate.

  • Purity Analysis: The purity of the conjugate can be assessed by SDS-PAGE.[1]

  • Degree of Labeling (DOL): The degree of labeling, which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm for the protein and around 310 nm for the DBCO group.[8]

Downstream Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

The purified DBCO-conjugated antibody is now ready for the copper-free click chemistry reaction.

  • Reaction Setup: Combine the DBCO-labeled antibody with an azide-functionalized molecule (e.g., a cytotoxic drug, a fluorescent dye, or an oligonucleotide).[6] A 1.5 to 10-fold molar excess of the azide-functionalized molecule relative to the DBCO-labeled antibody is recommended to ensure the reaction goes to completion.[8]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[8][10]

  • Final Conjugate Validation: The final antibody conjugate can be validated using methods such as SDS-PAGE and liquid chromatography (e.g., reverse-phase or ion-exchange HPLC).[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound antibody conjugation protocol.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueReference
Antibody Concentration1-10 mg/mL[8]
Molar Excess of this compound Ester5 to 20-fold[8]
Optimal Molar Excess for High Yield5 to 10-fold[1][9]
Final DMSO/DMF Concentration< 10% (v/v)[2][8]
Incubation Time30-60 min at RT or 2h on ice[8][10]
Quenching Solution (Tris-HCl)20-100 mM[7][8][10]
Quenching Time15 min[6][7]
Molar Excess of Azide-Payload (for SPAAC)1.5 to 10-fold[8]
SPAAC Incubation Time2-4h at RT or overnight at 4°C[8][10]

Visualizations

Signaling Pathway and Experimental Workflow

Antibody_Conjugation_Workflow Workflow for this compound Antibody Conjugation cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis cluster_click Click Chemistry antibody Antibody in Storage Buffer buffer_exchange Buffer Exchange (e.g., PBS pH 7.4) antibody->buffer_exchange purified_ab Purified Antibody buffer_exchange->purified_ab reaction_mixture Reaction Mixture purified_ab->reaction_mixture dbco_reagent This compound Ester dbco_solution 10 mM DBCO Solution in DMSO/DMF dbco_reagent->dbco_solution dbco_solution->reaction_mixture incubation Incubation reaction_mixture->incubation quench Quenching (Tris Buffer) incubation->quench purification Purification (SEC, TFF, etc.) quench->purification dbco_antibody Purified DBCO-Antibody purification->dbco_antibody analysis Analysis (SDS-PAGE, DOL) dbco_antibody->analysis click_reaction SPAAC Reaction dbco_antibody->click_reaction azide_payload Azide-Modified Payload azide_payload->click_reaction final_conjugate Final Antibody Conjugate click_reaction->final_conjugate

Caption: Experimental workflow for antibody conjugation.

Chemical_Reaction Chemical Reaction of this compound with Antibody cluster_reactants Reactants cluster_product Product antibody Antibody-NH2 (Lysine Residue) dbco_antibody Antibody-NH-CO-PEG3-DBCO (DBCO-Conjugated Antibody) antibody->dbco_antibody + dbco_linker This compound dbco_linker->dbco_antibody pH 7.4-8.5

Caption: this compound reaction with a lysine residue.

References

Application Notes and Protocols for Labeling Oligonucleotides with DBCO-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of oligonucleotides to other biomolecules is a critical technique in various fields, including diagnostics, therapeutics, and fundamental research. One of the most robust and widely used methods for achieving this is through copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1]

This document provides a detailed protocol for the covalent attachment of a DBCO moiety to an amine-modified oligonucleotide using a DBCO-PEG3-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary aliphatic amines on the oligonucleotide to form a stable amide bond.[2] The resulting DBCO-labeled oligonucleotide can then be readily conjugated to any azide-containing molecule. The inclusion of a hydrophilic polyethylene glycol (PEG3) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance between the oligonucleotide and the molecule to be conjugated.[1]

Principle of the Method

The labeling process is a two-step procedure. First, an oligonucleotide is synthesized with a primary amine group, typically at the 5' or 3' terminus.[1] Second, this amino-modified oligonucleotide is reacted with the this compound ester. The primary amine of the oligonucleotide performs a nucleophilic attack on the carbonyl of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS).[2]

Data Presentation: Quantitative Summary

The following table summarizes key quantitative parameters for the conjugation reaction, compiled from various sources. Optimal conditions may vary depending on the specific oligonucleotide sequence and length.

ParameterRecommended Value/RangeNotes
Oligonucleotide Concentration 0.3 - 5 mMHigher concentrations can improve reaction efficiency.[1]
This compound Ester Concentration 10 - 20 mg/mL stock solution in anhydrous DMSO or DMFPrepare fresh immediately before use as NHS esters are moisture-sensitive.[3]
Molar Excess of NHS Ester 5 - 20 fold molar excess over the oligonucleotideA molar excess is required to drive the reaction to completion and account for any hydrolysis of the NHS ester.[2][4]
Reaction Buffer 0.1 M Sodium Bicarbonate or Sodium BoratepH should be maintained between 7.0 and 9.0.[1][2] Avoid buffers containing primary amines (e.g., Tris).[5]
Reaction Time 1 - 3 hours to overnightLonger reaction times may improve labeling efficiency.[5][6]
Reaction Temperature Room Temperature (~25°C)
Purification Recovery >85% (using spin columns)Recovery can vary depending on the purification method.[7]
Quantification Wavelengths 260 nm (Oligonucleotide), ~309 nm (DBCO)Used to determine the concentration and degree of labeling.[1]

Experimental Protocols

This section provides a detailed step-by-step methodology for labeling an amino-modified oligonucleotide with this compound ester.

Materials and Reagents
  • Amino-modified oligonucleotide (lyophilized)

  • This compound ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5. To prepare 50 mL, dissolve 0.42 g of sodium bicarbonate in 40 mL of nuclease-free water. Adjust the pH to 8.5 using NaOH or HCl, then bring the final volume to 50 mL with nuclease-free water.

  • Nuclease-free water

  • Purification Supplies (choose one method):

    • Desalting Columns: (e.g., Glen Gel-Pak™) for removal of salts and small molecules.[1][6]

    • Ethanol Precipitation: 3 M Sodium Acetate (pH 5.2), 100% ethanol (cold), 70% ethanol (cold).

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Acetonitrile (HPLC grade), Triethylammonium acetate (TEAA) buffer.

Procedure

1. Preparation of Reagents

  • Amino-modified Oligonucleotide Solution: Dissolve the lyophilized amino-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-5 mM.[1] Vortex thoroughly and centrifuge briefly to collect the solution at the bottom of the tube.

  • This compound Ester Solution: Important: The NHS ester is highly sensitive to moisture.[1] Allow the vial of this compound ester to equilibrate to room temperature before opening. Just before use, prepare a 10-20 mg/mL stock solution in anhydrous DMSO or DMF.[3] Vortex until fully dissolved. Use this solution immediately.

2. Conjugation Reaction

  • In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with the freshly prepared this compound ester solution. A 5-10 fold molar excess of the NHS ester is generally recommended.[2]

  • Gently vortex the reaction mixture.

  • Incubate the reaction at room temperature (approximately 25°C) for 2 hours to overnight.[6] Protect the reaction from light by wrapping the tube in aluminum foil, especially if the DBCO reagent has any light-sensitive properties.

3. Purification of the DBCO-Labeled Oligonucleotide

After incubation, it is crucial to remove the unreacted this compound ester and the NHS byproduct. Choose one of the following purification methods:

  • Method A: Desalting Column Purification

    • This is a rapid method for removing salts and excess small molecules.[1]

    • Equilibrate the desalting column according to the manufacturer's instructions.

    • Apply the reaction mixture to the column.

    • Elute the DBCO-labeled oligonucleotide as per the manufacturer's protocol. The labeled oligonucleotide will elute in the void volume.

  • Method B: Ethanol Precipitation

    • Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.

    • Add 2.5 to 3 volumes of cold 100% ethanol.

    • Mix well and incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.[5]

    • Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.[5]

    • Carefully decant the supernatant.

    • Wash the pellet twice with cold 70% ethanol, centrifuging for 5-10 minutes after each wash.

    • Air-dry the pellet for a short time (do not over-dry) and resuspend in a suitable nuclease-free buffer or water.

  • Method C: RP-HPLC Purification

    • For the highest purity, reverse-phase HPLC is recommended.[1] The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated, amino-modified oligonucleotide due to the hydrophobicity of the DBCO group.[1]

    • Use a C18 column and a gradient of acetonitrile in a suitable buffer (e.g., TEAA).

    • Collect fractions and monitor the absorbance at 260 nm and ~309 nm.

    • Pool the fractions containing the desired product and lyophilize.

4. Quantification and Quality Control

  • Measure the absorbance of the purified conjugate at 260 nm to determine the oligonucleotide concentration.[1]

  • The incorporation of the DBCO group can be confirmed by measuring the absorbance at its maximum, around 309 nm.[1][7]

  • For a definitive confirmation of successful conjugation and to determine the exact mass, the final product can be characterized by mass spectrometry.[1]

Visualization of the Experimental Workflow

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_oligo Dissolve Amino- Oligonucleotide reaction Mix and Incubate (RT, 2h - Overnight) prep_oligo->reaction prep_dbco Dissolve DBCO- PEG3-NHS Ester prep_dbco->reaction purify_desalt Desalting Column reaction->purify_desalt Choose One purify_etoh Ethanol Precipitation reaction->purify_etoh purify_hplc RP-HPLC reaction->purify_hplc analysis UV-Vis Spectroscopy (260 nm & 309 nm) purify_desalt->analysis purify_etoh->analysis purify_hplc->analysis mass_spec Mass Spectrometry analysis->mass_spec

References

Application Notes and Protocols for Cell Surface Protein Labeling using DBCO-PEG3-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG3-NHS is a heterobifunctional crosslinker that enables the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to cell surface proteins. This reagent is instrumental in a two-step labeling strategy that combines amine-reactive chemistry with copper-free click chemistry. The N-Hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., lysine residues) on cell surface proteins, forming a stable amide bond. The attached DBCO group can then specifically and efficiently react with an azide-tagged molecule of interest (e.g., a fluorescent dye, biotin, or drug molecule) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native cellular processes.[1][2][3] The polyethylene glycol (PEG) spacer enhances the solubility of the reagent in aqueous buffers and reduces steric hindrance.[1][2][4]

This document provides detailed protocols for the use of this compound in cell surface protein labeling applications, including experimental design considerations, step-by-step procedures, and data presentation guidelines.

Principle of the Method

The labeling strategy involves two main steps:

  • Amine Labeling: The NHS ester of this compound reacts with primary amines on cell surface proteins, forming a stable amide linkage. This step introduces a DBCO group onto the cell surface.

  • Copper-Free Click Chemistry: The DBCO-functionalized cells are then incubated with a molecule of interest that has been modified to contain an azide group. The DBCO and azide groups react specifically and spontaneously to form a stable triazole linkage, effectively labeling the cell surface proteins.[3]

This method allows for the indirect labeling of cell surface proteins with a wide variety of molecules, providing flexibility in experimental design.

Data Presentation

The following table summarizes key quantitative parameters for successful cell surface protein labeling using this compound, based on typical protocols for similar NHS esters. Optimization may be required for specific cell types and experimental goals.

ParameterRecommended RangeNotes
This compound Concentration 1-5 mMHigher concentrations can lead to increased labeling but may also affect cell viability.
Molar Excess (Reagent:Protein) 10-50 foldFor purified proteins, a 10-fold molar excess is a good starting point. For whole cells, a higher excess is generally used.[5][6]
Cell Concentration 1 x 10^6 to 25 x 10^6 cells/mLHigher cell concentrations can improve labeling efficiency.[7]
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.2-8.5Amine-free buffers are crucial to prevent quenching of the NHS ester.[5][8]
Incubation Time (Amine Labeling) 30 minutes at room temperature or 2 hours on iceIncubation on ice can reduce the internalization of labeled proteins.[6][7]
Incubation Time (Click Chemistry) 1-4 hours at room temperature or overnight at 4°CLonger incubation times can improve the efficiency of the click reaction.[9]
Quenching Agent 50-100 mM Tris or GlycineQuenches any unreacted NHS ester.[6][7]

Experimental Protocols

Materials Required
  • This compound ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Cells of interest (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Azide-modified molecule of interest (e.g., Azide-fluorophore)

  • Cell culture medium

  • Microcentrifuge tubes

  • Standard laboratory equipment (pipettes, centrifuges, etc.)

Protocol 1: Labeling of Cell Surface Proteins with this compound

This protocol describes the first step of labeling cell surface proteins with the DBCO moiety.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3][6] NHS esters are moisture-sensitive, so handle the reagent and solvent accordingly.[6]

  • Cell Preparation:

    • For suspension cells: Harvest cells by centrifugation and wash three times with ice-cold, amine-free PBS (pH 7.2-8.0) to remove any amine-containing culture medium.[7] Resuspend the cells in ice-cold PBS at a concentration of 1-25 x 10^6 cells/mL.[7]

    • For adherent cells: Wash the cells three times with ice-cold, amine-free PBS (pH 7.2-8.0).

  • Labeling Reaction:

    • Add the 10 mM this compound stock solution to the cell suspension or overlay on adherent cells to achieve a final concentration of 0.5-2 mM.[5]

    • Incubate for 30 minutes at room temperature or for 2 hours on ice.[6] Gently mix suspension cells periodically to ensure uniform labeling.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[6]

    • Incubate for 5-15 minutes at room temperature.[6]

    • Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.

The DBCO-labeled cells are now ready for the subsequent click chemistry reaction.

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol describes the second step of labeling the DBCO-functionalized cells with an azide-modified molecule.

  • Prepare Azide-Modified Molecule:

    • Prepare a stock solution of the azide-modified molecule of interest in a suitable solvent (e.g., DMSO or water).

  • Click Reaction:

    • Resuspend the DBCO-labeled cells in a suitable buffer (e.g., PBS).

    • Add the azide-modified molecule to the cell suspension. The optimal concentration will depend on the specific molecule and experimental goals, but a 1.5- to 10-fold molar excess over the estimated number of DBCO sites is a good starting point.[9]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[9]

  • Washing:

    • Wash the cells three to five times with PBS to remove any unreacted azide-modified molecule.

The cells are now labeled and ready for downstream applications such as flow cytometry, fluorescence microscopy, or proteomic analysis.

Visualizations

Caption: Reaction of this compound with a primary amine on a protein.

Experimental Workflow for Cell Surface Protein Labeling A Prepare Cells (Wash with PBS) C Label Cells (Incubate with this compound) A->C B Prepare this compound (10 mM in DMSO) B->C D Quench Reaction (Add Tris or Glycine) C->D E Wash Cells D->E G Click Reaction (Incubate DBCO-cells with Azide-molecule) E->G F Prepare Azide-Molecule F->G H Wash Cells G->H I Downstream Analysis (e.g., Flow Cytometry, Microscopy) H->I

Caption: Workflow for cell surface protein labeling using this compound.

References

Application Notes and Protocols for DBCO-PEG3-NHS in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker technology connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's efficacy, stability, and therapeutic index. DBCO-PEG3-NHS is a heterobifunctional linker that offers a powerful solution for ADC development through a two-step conjugation strategy involving copper-free click chemistry.

This document provides detailed application notes and protocols for the use of this compound in the synthesis and characterization of ADCs. The protocols and data presented are based on established methodologies and a case study of a HER2-targeted ADC, DP303c, which utilizes a PEG3-containing linker and the cytotoxic payload Monomethyl Auristatin E (MMAE).

Principle of the Method

The this compound linker facilitates a bioorthogonal conjugation strategy. The N-Hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines (e.g., lysine residues) on the surface of the antibody, forming a stable amide bond. This results in a DBCO-functionalized antibody. Subsequently, the dibenzocyclooctyne (DBCO) group reacts with an azide-modified cytotoxic payload via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is highly specific and proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, thus preserving the integrity of the antibody.[1]

The short polyethylene glycol (PEG3) spacer enhances the hydrophilicity of the resulting ADC, which can improve its solubility, reduce aggregation, and favorably impact its pharmacokinetic profile.[2]

Case Study: HER2-Targeted ADC (DP303c)

To illustrate the application of these principles, we will refer to the characteristics of the HER2-targeted ADC, DP303c. This ADC is composed of a humanized anti-HER2 antibody, a cleavable linker containing a PEG3 component, and the potent microtubule inhibitor, MMAE.[2][3] DP303c has a well-defined drug-to-antibody ratio (DAR) of 2.0.[2][4][5]

Mechanism of Action

The mechanism of action for a HER2-targeted ADC like DP303c involves several key steps:

  • Binding: The antibody component of the ADC binds with high affinity to the HER2 receptor on the surface of cancer cells.[2]

  • Internalization: Upon binding, the ADC-HER2 complex is internalized by the cell through endocytosis.[6]

  • Payload Release: Inside the cell, the linker is cleaved, releasing the cytotoxic payload (MMAE).

  • Cytotoxicity: MMAE, a potent antimitotic agent, inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis.[7][8][9]

Data Presentation

The following tables provide representative quantitative data for an ADC developed using a PEGylated linker and an MMAE payload, based on the characterization of DP303c and general knowledge of ADCs synthesized with similar technologies.

Table 1: Physicochemical and Stability Characteristics

ParameterRepresentative ValueMethod of Analysis
Average Drug-to-Antibody Ratio (DAR)2.0Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)[2][4][10]
Monomer Purity>95%Size Exclusion Chromatography (SEC)[10]
In Vitro Plasma Stability (% intact ADC after 7 days)>95%LC-MS analysis of ADC incubated in plasma

Table 2: In Vitro Cytotoxicity Data

Cell LineHER2 ExpressionIC50 (ng/mL)Assay Method
SK-BR-3High10 - 50Cell Viability Assay (e.g., MTT, CellTiter-Glo)[11][12]
BT-474High15 - 60Cell Viability Assay (e.g., MTT, CellTiter-Glo)[11][12]
MDA-MB-468Low/Negative>1000Cell Viability Assay (e.g., MTT, CellTiter-Glo)[11][12]
NCI-N87High20 - 70Cell Viability Assay (e.g., MTT, CellTiter-Glo)[11][12]

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the functionalization of an antibody with DBCO groups.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 2-10 mg/mL in Reaction Buffer.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be below 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound ester using a desalting column equilibrated with Reaction Buffer.

  • Characterization: Determine the concentration of the purified DBCO-labeled antibody and the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm and ~309 nm (for DBCO).

Protocol 2: Conjugation of Azide-Payload to DBCO-Antibody (SPAAC)

This protocol details the click chemistry reaction to conjugate an azide-functionalized payload to the DBCO-modified antibody.

Materials:

  • Purified DBCO-labeled antibody (from Protocol 1)

  • Azide-functionalized cytotoxic payload (e.g., Azido-PEG-MMAE)

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Reaction Setup: Combine the DBCO-labeled antibody with the azide-functionalized payload in Reaction Buffer. A 1.5- to 5-fold molar excess of the azide-payload relative to the DBCO groups on the antibody is recommended.

  • Incubation: Incubate the reaction mixture for 4-16 hours at 4°C or 2-4 hours at room temperature. The reaction can be monitored by the decrease in the DBCO absorbance at ~309 nm.

  • Purification: Purify the resulting ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: Characterize the purified ADC for DAR, purity, and aggregation as described in Protocol 3.

Protocol 3: Characterization of the Final ADC

This protocol outlines the key analytical methods for characterizing the synthesized ADC.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity imparted by the drug-linker. This method provides the distribution of different DAR species (DAR 0, 2, 4, etc.).

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC provides precise mass information, allowing for accurate DAR calculation.[13]

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC from aggregates and fragments.

3. In Vitro Cytotoxicity Assay:

  • Cell Viability Assay (e.g., MTT, CellTiter-Glo): This assay is used to determine the IC50 value of the ADC on antigen-positive and antigen-negative cancer cell lines.[12]

    • Plate cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the ADC and control antibodies for 72-96 hours.

    • Measure cell viability using a suitable reagent (e.g., MTT).

    • Calculate the IC50 value by plotting cell viability against the logarithm of the ADC concentration.

Visualizations

ADC_Workflow cluster_modification Antibody Modification cluster_conjugation Payload Conjugation cluster_characterization Characterization Antibody Antibody Reaction1 NHS Ester Reaction Antibody->Reaction1 Lysine Amines This compound This compound This compound->Reaction1 DBCO-Antibody DBCO-Antibody Reaction2 SPAAC Click Chemistry DBCO-Antibody->Reaction2 DBCO Group Reaction1->DBCO-Antibody Azide-Payload Azide-Payload Azide-Payload->Reaction2 ADC ADC DAR_Analysis DAR Analysis (HIC, MS) ADC->DAR_Analysis Purity_Analysis Purity (SEC) ADC->Purity_Analysis Cytotoxicity_Assay Cytotoxicity Assay ADC->Cytotoxicity_Assay Reaction2->ADC HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Internalization Internalization & Lysosomal Trafficking HER2->Internalization HER3 HER3 Receptor HER3->PI3K ADC HER2-ADC ADC->HER2 Binding AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Tubulin Tubulin Cell_Cycle_Arrest G2/M Arrest Tubulin->Cell_Cycle_Arrest MMAE MMAE MMAE->Tubulin Inhibition of Polymerization Internalization->MMAE Payload Release Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for Protein Immobilization using DBCO-PEG3-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the immobilization of proteins on surfaces using the heterobifunctional crosslinker DBCO-PEG3-NHS ester. This linker enables a two-step immobilization strategy involving an initial amine-reactive conjugation to the protein followed by a copper-free click chemistry reaction to an azide-modified surface. This method offers high efficiency, specificity, and biocompatibility, making it suitable for a wide range of applications in research, diagnostics, and drug development.

Introduction to this compound

This compound (Dibenzocyclooctyne-PEG3-N-hydroxysuccinimide ester) is a versatile crosslinker designed for the covalent modification and subsequent immobilization of proteins and other amine-containing biomolecules.[1][2] It comprises three key functional components:

  • N-hydroxysuccinimide (NHS) ester: This functional group reacts efficiently with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3]

  • Polyethylene glycol (PEG) spacer (PEG3): The short, hydrophilic PEG3 spacer enhances the solubility of the crosslinker and the modified protein in aqueous buffers, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the immobilized protein.

  • Dibenzocyclooctyne (DBCO): This strained alkyne moiety reacts specifically and rapidly with azide-functionalized molecules or surfaces via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[3] This bioorthogonal reaction proceeds under mild, physiological conditions without the need for a toxic copper catalyst, ensuring the integrity and function of the immobilized protein.[3]

This two-step approach allows for precise control over protein immobilization, leading to surfaces with well-defined protein orientation and density, which is crucial for applications such as biosensors, immunoassays, and cell-surface interaction studies.

Data Presentation

The efficiency of protein immobilization and the retention of biological activity are critical parameters. The following tables summarize quantitative data from studies using DBCO-based linkers for protein conjugation and immobilization. It is important to note that these values can vary depending on the specific protein, surface chemistry, and experimental conditions.

Table 1: Effect of Molar Ratio of DBCO-NHS Ester to Antibody on Conjugation Yield

Molar Excess of DBCO-NHS per AntibodyConjugation Yield (Average number of DBCO groups per antibody)Subsequent Click Reaction Yield Efficiency
1:1LowSub-optimal
5:1HighHigh
10:1HighHigh
>10:1May lead to protein precipitation and lower yieldDecreased

Data adapted from a study on IgG functionalization with various DBCO-NHS esters. The study found that a molar excess of 5 to 10 moles of DBCO reagent per mole of antibody resulted in the highest conjugation yield for the subsequent click chemistry reaction.[4][5]

Table 2: Comparative Performance of Immobilized Carbonic Anhydrase (CA) via Different Click Chemistries

Ligation ChemistryRelative Specific Activity (Immobilized vs. Solution)Apparent Folded Fraction
Azide-DBCO0.27 ± 0.040.76 ± 0.01
Thiol-Maleimide0.46 ± 0.060.82 ± 0.02
Tetrazine-sTCO0.77 ± 0.030.87 ± 0.02

This table presents a comparison of the specific activity and folded fraction of Carbonic Anhydrase (CA) immobilized on microparticles using different bioorthogonal ligation reactions. The data suggests that the slower reaction kinetics of the Azide-DBCO reaction may lead to a lower retention of protein structure and activity compared to faster click chemistries.[6]

Table 3: Representative Surface Density of Immobilized Antibodies

Immobilization MethodSurfaceProteinAchieved Surface Density
Covalent Binding (General)Optical SurfaceMonoclonal Antibodies~500 ng/cm²

This value is a general representation from a study on various covalent antibody immobilization techniques and is not specific to this compound, but provides a benchmark for expected surface densities.[7]

Experimental Protocols

This section provides detailed protocols for the two main stages of protein immobilization using this compound:

  • Protein Modification: Labeling of the target protein with the DBCO moiety.

  • Surface Immobilization: Covalent attachment of the DBCO-labeled protein to an azide-functionalized surface.

Protocol for Protein Modification with this compound

This protocol details the steps for conjugating the this compound ester to a protein containing primary amines.

Materials:

  • Protein of interest

  • This compound Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Sample:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

    • If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), they must be removed by dialysis or buffer exchange into the reaction buffer.

  • Prepare this compound Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Note: this compound is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quench Reaction:

    • Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.

    • The purified DBCO-labeled protein is now ready for immobilization.

Protocol for Immobilization of DBCO-labeled Protein on Azide-Functionalized Surfaces

This protocol describes the immobilization of the DBCO-modified protein onto a surface that has been pre-functionalized with azide groups.

Materials:

  • DBCO-labeled protein (from Protocol 3.1)

  • Azide-functionalized surface (e.g., glass slide, magnetic bead, microplate)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Prepare Azide-Functionalized Surface:

    • Ensure the azide-functionalized surface is clean and ready for use according to the manufacturer's instructions.

  • Immobilization Reaction:

    • Prepare a solution of the DBCO-labeled protein in the reaction buffer at a concentration typically ranging from 10 to 200 µg/mL. The optimal concentration will depend on the protein and the surface.

    • Incubate the azide-functionalized surface with the DBCO-labeled protein solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Blocking:

    • After the immobilization reaction, wash the surface with the washing buffer to remove any unbound protein.

    • Incubate the surface with a blocking buffer for 30-60 minutes at room temperature to block any remaining non-specific binding sites.

  • Final Washes:

    • Wash the surface thoroughly with the washing buffer to remove the blocking solution.

    • The surface with the immobilized protein is now ready for downstream applications.

Visualizations

The following diagrams illustrate the key processes involved in protein immobilization using this compound.

G cluster_0 Protein Modification Protein Protein (with -NH2 groups) Reaction_1 Amine Reaction (pH 7.2-8.0) Protein->Reaction_1 DBCO_Linker This compound DBCO_Linker->Reaction_1 DBCO_Protein DBCO-labeled Protein Reaction_1->DBCO_Protein

Caption: Workflow for labeling a protein with this compound.

G cluster_1 Surface Immobilization DBCO_Protein DBCO-labeled Protein Reaction_2 Copper-Free Click Chemistry (SPAAC) DBCO_Protein->Reaction_2 Azide_Surface Azide-functionalized Surface Azide_Surface->Reaction_2 Immobilized_Protein Immobilized Protein Reaction_2->Immobilized_Protein

Caption: Immobilization of a DBCO-labeled protein onto an azide-functionalized surface.

G cluster_2 Chemical Reaction Pathway Protein_NH2 Protein-NH2 Amide_Bond Amide Bond Formation Protein_NH2->Amide_Bond DBCO_PEG_NHS This compound DBCO_PEG_NHS->Amide_Bond + Protein_DBCO Protein-NH-CO-PEG3-DBCO Click_Reaction SPAAC Protein_DBCO->Click_Reaction Surface_N3 Surface-N3 Surface_N3->Click_Reaction + Final_Product Surface-Triazole-PEG3-CO-NH-Protein Amide_Bond->Protein_DBCO Click_Reaction->Final_Product

Caption: Chemical pathway of protein immobilization via this compound.

References

Application Notes and Protocols for DBCO-PEG3-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommendations for using DBCO-PEG3-NHS ester, a heterobifunctional linker designed for a two-step bioconjugation strategy. This reagent enables the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to a primary amine-containing molecule, which can then be specifically and efficiently conjugated to an azide-functionalized molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.

Introduction to this compound Ester

This compound is a versatile crosslinker composed of three key components:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the side chain of lysine residues or the N-terminus of proteins.

  • Polyethylene Glycol (PEG3) Spacer: A short, hydrophilic 3-unit PEG linker that increases the solubility of the reagent and the resulting conjugate, while providing spatial separation between the conjugated molecules.

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically with azides in a catalyst-free "click" reaction. This bioorthogonal reaction is highly efficient and can be performed under mild, physiological conditions.[1][2][3]

This two-step approach allows for the precise and controlled conjugation of biomolecules, making it ideal for applications in drug delivery, antibody-drug conjugate (ADC) development, immunoassays, and fluorescence labeling.[][5][6]

Reaction Mechanisms

The use of this compound involves two distinct chemical reactions:

  • Amine Acylation (NHS Ester Reaction): The NHS ester reacts with a primary amine via nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[7] This reaction is pH-dependent, with optimal rates occurring in a slightly basic environment.[8]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group on the newly modified molecule reacts with an azide-containing molecule. The inherent ring strain of the DBCO alkyne allows the [3+2] cycloaddition to proceed rapidly without the need for a cytotoxic copper catalyst.[1][2][3] This reaction forms a stable triazole linkage and is bioorthogonal, meaning it does not interfere with native biological functional groups.[1][3]

Reaction_Scheme cluster_step1 Step 1: Amine Acylation cluster_step2 Step 2: SPAAC (Click Chemistry) MoleculeA Molecule A (with Primary Amine, R¹-NH₂) DBCO_MoleculeA DBCO-Labeled Molecule A (R¹-NH-CO-Linker-DBCO) MoleculeA->DBCO_MoleculeA pH 7.2 - 8.5 DBCO_Linker This compound Ester DBCO_Linker->DBCO_MoleculeA NHS_byproduct NHS (byproduct) DBCO_MoleculeA->NHS_byproduct Release MoleculeB Molecule B (with Azide, R²-N₃) Final_Conjugate Final Conjugate (R¹-Linker-Triazole-R²) MoleculeB->Final_Conjugate DBCO_MoleculeA_2 DBCO-Labeled Molecule A DBCO_MoleculeA_2->Final_Conjugate Copper-Free

Diagram 1: Two-step bioconjugation using this compound Ester.

Buffer and pH Recommendations

The selection of an appropriate buffer system and pH is critical for maximizing reaction efficiency and preserving the integrity of the biomolecules.

Reaction Step Parameter Recommendation Buffers to Avoid Rationale
Step 1: Amine Acylation (NHS Ester) Recommended Buffers Phosphate-Buffered Saline (PBS), HEPES, Borate, Bicarbonate/Carbonate[1]Tris, Glycine, or other primary amine-containing buffers[1][9]Primary amines in the buffer will compete with the target molecule for reaction with the NHS ester, reducing labeling efficiency.[1]
pH Range 7.2 - 8.5 (Optimal: 8.0 - 8.5)[7]< 7.0 and > 9.0The reaction rate is favored at slightly basic pH.[8] However, at pH > 9.0, the hydrolysis of the NHS ester significantly increases, reducing its reactivity.[8]
Step 2: SPAAC (DBCO + Azide) Recommended Buffers HEPES, Borate, PBS [10][11]Buffers containing Sodium Azide (NaN₃) [1][3][9]HEPES and Borate buffers may offer faster kinetics than PBS.[10][11] Free azide ions from the buffer will react with the DBCO group, inhibiting the desired conjugation.[3]
pH Range 7.0 - 8.5 [12][13]Strongly acidic or basic conditionsThe SPAAC reaction is generally efficient across a range of physiological pH values. Higher pH can increase the rate, but stability of the biomolecules is paramount.[10][13]

Experimental Protocols

The following are generalized protocols that should be optimized for specific applications.

Protocol 1: Labeling a Protein with this compound Ester

This protocol describes the modification of a primary amine-containing protein with the DBCO moiety.

Materials:

  • This compound Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein solution (1-10 mg/mL) in an appropriate amine-free buffer (e.g., PBS, pH 7.2-8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., desalting columns or dialysis cassettes)

Procedure:

  • Reagent Preparation: Immediately before use, equilibrate the vial of this compound ester to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[1][3][9]

  • Molar Excess Calculation: Determine the molar excess of the DBCO linker required. This must be optimized, but a general guideline is:

    • For protein concentrations >1 to 5 mg/mL: use a 10- to 20-fold molar excess.[1]

    • For protein concentrations ≤1 mg/mL: use a 20- to 50-fold molar excess.[9]

  • Labeling Reaction: Add the calculated volume of the 10 mM this compound stock solution to the protein solution. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to prevent protein denaturation.[3][14]

  • Incubation: Incubate the reaction with gentle stirring.

    • For 30-60 minutes at room temperature.

    • OR for 2 hours to overnight at 4°C.[7][9][14]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS ester.[7][9]

  • Purification: Remove excess, unreacted this compound ester and the quenching buffer using a desalting column, size-exclusion chromatography, or dialysis against a suitable buffer for the next step (e.g., PBS, pH 7.4).[1][7]

Protocol 2: SPAAC Conjugation of DBCO-Labeled Protein to an Azide-Molecule

This protocol describes the "click" reaction between the DBCO-labeled protein and an azide-functionalized molecule.

Materials:

  • Purified DBCO-labeled protein (from Protocol 1)

  • Azide-functionalized molecule in a compatible, azide-free buffer

  • Purification equipment

Procedure:

  • Reaction Setup: Combine the DBCO-labeled protein with the azide-functionalized molecule in an azide-free buffer like PBS or HEPES. To drive the reaction to completion, a 1.5- to 10-fold molar excess of one component over the other is recommended.[1][12]

  • Incubation: Incubate the reaction mixture with gentle mixing.

    • For 2-12 hours at room temperature.[1][8]

    • OR for at least 12 hours (overnight) at 4°C.[1][9]

    • Note: For slower reactions, the incubation time can be extended up to 24 hours or the temperature increased to 37°C, provided the biomolecules are stable under these conditions.[8][13]

  • Purification: The final conjugate can be purified from excess starting materials using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis, depending on the properties of the final product.

Workflow cluster_prep Preparation cluster_step1 Step 1: DBCO Labeling cluster_step2 Step 2: SPAAC Reaction prep_reagents Prepare Reagents - this compound in DMSO - Protein in Amine-Free Buffer add_linker Add DBCO-Linker to Protein Solution prep_reagents->add_linker prep_azide Prepare Azide-Molecule in Azide-Free Buffer mix_reactants Mix DBCO-Protein with Azide-Molecule prep_azide->mix_reactants incubate1 Incubate (RT for 30-60 min or 4°C for 2h+) add_linker->incubate1 quench Quench Reaction (Add Tris Buffer) incubate1->quench purify1 Purify DBCO-Protein (Desalting Column / Dialysis) quench->purify1 purify1->mix_reactants incubate2 Incubate (RT for 2-12h or 4°C Overnight) mix_reactants->incubate2 purify2 Purify Final Conjugate (e.g., SEC) incubate2->purify2 final_product Characterize Final Conjugate purify2->final_product

Diagram 2: Experimental workflow for two-step bioconjugation.

References

Application Note: A Guide to Calculating Molar Excess for Protein Labeling with DBCO-PEG3-NHS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibenzocyclooctyne (DBCO) reagents are essential tools for bioorthogonal chemistry, enabling highly specific and efficient copper-free click chemistry reactions. DBCO-PEG3-NHS is a popular labeling reagent that contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on proteins to form stable covalent bonds. This process attaches a DBCO group to the protein, preparing it for subsequent conjugation with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Controlling the extent of labeling, or the Degree of Labeling (DOL), is critical. Insufficient labeling can lead to poor signal in downstream applications, while excessive labeling can cause protein aggregation, loss of biological activity, or other undesirable effects[1]. The key to controlling the DOL is the careful calculation and optimization of the molar excess of the this compound reagent relative to the protein. This application note provides a detailed guide and protocol for researchers, scientists, and drug development professionals to effectively calculate molar excess and perform protein labeling experiments.

Principle of the Reaction

The labeling reaction relies on the chemical reactivity of the NHS ester functional group. The NHS ester of this compound reacts specifically with non-protonated primary amine groups, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group of a protein, to form a stable amide bond[1][2].

This reaction is highly dependent on pH. The optimal pH range for the reaction is typically between 7.2 and 8.5[1]. Below this range, the primary amines are protonated (-NH3+) and are not sufficiently nucleophilic. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency[1][3]. It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester[1][4][5].

cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Protein->inv1 DBCO_NHS This compound Ester DBCO_NHS->inv1 Conjugate Protein-NH-CO-PEG3-DBCO (Stable Amide Bond) NHS_LG NHS (Leaving Group) Conjugate->NHS_LG + inv1->inv2 + inv2->Conjugate pH 7.2 - 8.5 Amine-free buffer

Caption: Reaction scheme for this compound with a protein primary amine.

Calculating Molar Excess

The molar excess is the molar ratio of the labeling reagent (this compound) to the protein. Optimizing this ratio is the primary method for controlling the final Degree of Labeling (DOL).

Formula:

Molar Excess = Moles of this compound / Moles of Protein

Step-by-Step Calculation Example:

  • Calculate Moles of Protein:

    • You have 1 mL of a 5 mg/mL antibody solution.

    • Molecular Weight (MW) of the antibody (IgG) is ~150,000 g/mol .

    • Mass of protein = Concentration × Volume = 5 mg/mL × 1 mL = 5 mg = 0.005 g.

    • Moles of Protein = Mass / MW = 0.005 g / 150,000 g/mol = 3.33 x 10⁻⁸ mol (or 33.3 nmol).

  • Determine Desired Molar Excess:

    • Based on the protein concentration (5 mg/mL), a starting 10-fold molar excess is recommended (see Table 1).

  • Calculate Moles of this compound Needed:

    • Moles of DBCO = Moles of Protein × Molar Excess = 3.33 x 10⁻⁸ mol × 10 = 3.33 x 10⁻⁷ mol (or 333 nmol).

  • Calculate Volume of DBCO Stock Solution to Add:

    • You prepare a 10 mM stock solution of this compound in anhydrous DMSO. (10 mM = 10,000 µM = 10,000,000 nmol/L = 10 nmol/µL).

    • Volume to Add = Moles Needed / Stock Concentration = 333 nmol / 10 nmol/µL = 33.3 µL.

Therefore, you would add 33.3 µL of the 10 mM this compound stock solution to your 1 mL protein solution.

Data Presentation: Recommended Molar Excess Ratios

The optimal molar excess is empirical and must be determined for each specific protein and application. Higher protein concentrations generally require a lower molar excess to achieve the same DOL because the reaction kinetics are more favorable[1]. The following table provides recommended starting points for optimization.

Protein ConcentrationRecommended Molar Excess (Reagent:Protein)Expected Outcome & NotesReferences
> 5 mg/mL5- to 10-foldHigher protein concentration leads to more efficient labeling. A lower excess is often sufficient.[1][5]
1 - 5 mg/mL10- to 20-foldA common concentration range for many proteins, including antibodies. A 20-fold excess with a 1-10 mg/mL antibody solution may result in a DOL of 4-6.[1][6]
< 1 mg/mL20- to 50-foldDilute protein solutions require a higher molar excess to compensate for slower reaction kinetics.[5][7]
Antibody (Specific)6-foldRecommended for achieving an average DOL of approximately 1.5 DBCO molecules per antibody.[8]

Experimental Protocol

This protocol provides a general method for labeling a protein with this compound.

A. Materials and Reagents

  • Protein to be labeled

  • This compound Ester

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5.

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Purification system: Desalting spin column, size-exclusion chromatography (SEC) column, or dialysis cassette.

B. Experimental Workflow

G A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) C 3. Calculate Molar Excess (Determine required volume of DBCO stock) A->C B 2. Prepare this compound Stock (e.g., 10 mM in anhydrous DMSO, use immediately) B->C D 4. Perform Labeling Reaction (Add DBCO stock to protein, mix) C->D E 5. Incubate (30-60 min at Room Temp or 2h on ice) D->E F 6. Quench Reaction (Optional) (Add 1M Tris-HCl to 50-100 mM final conc.) E->F G 7. Purify Conjugate (Remove excess reagent via SEC or dialysis) F->G H 8. Characterize (Optional) (Determine DOL via UV-Vis Spec) G->H

Caption: Experimental workflow for protein labeling with this compound.

C. Step-by-Step Procedure

  • Prepare Protein Solution:

    • Ensure the protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free Reaction Buffer (pH 7.2-8.5)[1].

    • If the protein buffer contains primary amines (like Tris), it must be exchanged for the Reaction Buffer using a desalting column or dialysis[1][4].

  • Prepare this compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM)[1][6]. NHS esters are moisture-sensitive and hydrolyze in aqueous solutions, so do not store the stock solution for extended periods[1][5].

  • Perform the Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of DMSO or DMF should ideally not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice[6][9]. Protect from light if the final conjugate will be used in fluorescence applications.

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add Quenching Buffer to a final concentration of 50-100 mM[9].

    • Incubate for an additional 15-30 minutes at room temperature to ensure any unreacted NHS ester is hydrolyzed[9].

  • Purify the DBCO-Protein Conjugate:

    • Remove unreacted this compound reagent and quenching buffer components from the conjugate.

    • Common methods include size-exclusion chromatography (SEC), using pre-packed desalting spin columns for rapid purification, or dialysis against an appropriate buffer (e.g., PBS pH 7.4)[6][9][10]. Protein recovery from desalting columns is typically greater than 85%[4][9].

  • Characterize the Conjugate (Optional):

    • The Degree of Labeling (DOL) can be determined using UV-Vis spectrophotometry.

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~309 nm (for the DBCO group)[4][11].

    • The DOL is calculated as the molar ratio of the DBCO moiety to the protein, using their respective extinction coefficients and correcting the A280 reading for the DBCO's absorbance at that wavelength[4][11].

References

Purification of DBCO-Labeled Proteins and Antibodies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of dibenzocyclooctyne (DBCO)-labeled proteins and antibodies. The methodologies outlined are essential for obtaining highly pure bioconjugates for various applications, including antibody-drug conjugates (ADCs), imaging agents, and other protein-based tools in research and drug development.

Introduction

The copper-free click chemistry reaction between a DBCO-modified molecule and an azide-containing partner, known as strain-promoted alkyne-azide cycloaddition (SPAAC), is a cornerstone of modern bioconjugation.[1] This bioorthogonal reaction offers high specificity and efficiency without the need for a cytotoxic copper catalyst.[2] A critical step in this process is the purification of the DBCO-labeled protein or antibody to remove unreacted DBCO reagents and separate protein species with varying degrees of labeling.[1] This ensures the quality, functionality, and batch-to-batch consistency of the final bioconjugate.

General Workflow

The overall process for generating and purifying DBCO-labeled proteins and antibodies involves several key stages, from initial protein preparation to final characterization of the purified conjugate.

DBCO_Protein_Purification_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Protein_Prep Protein/Antibody Preparation Conjugation DBCO Conjugation (e.g., with DBCO-NHS ester) Protein_Prep->Conjugation DBCO_Reagent_Prep DBCO Reagent Preparation DBCO_Reagent_Prep->Conjugation Initial_Purification Initial Purification (Removal of excess DBCO) Conjugation->Initial_Purification High_Res_Purification High-Resolution Purification Initial_Purification->High_Res_Purification Characterization Characterization (Purity, DOL) High_Res_Purification->Characterization Final_Product Purified DBCO-Labeled Protein/Antibody Characterization->Final_Product

Caption: General workflow for DBCO-protein conjugation and purification.

Application Notes

Optimizing Conjugation and Minimizing Aggregation

A common challenge in the purification of DBCO-labeled proteins is aggregation, which can be induced by the hydrophobicity of the DBCO molecule.[3] Several strategies can mitigate this issue:

  • Molar Ratio Optimization: Using a lower molar excess of the DBCO-NHS ester during conjugation can reduce the degree of labeling (DOL) and minimize hydrophobicity-induced aggregation. A molar excess of 5 to 10 moles of DBCO per mole of antibody is often a good starting point.[3][4]

  • Use of PEGylated DBCO Reagents: Incorporating a polyethylene glycol (PEG) spacer between the DBCO moiety and the reactive group (e.g., NHS ester) increases the hydrophilicity of the labeling reagent.[3][5] This can significantly reduce aggregation of the conjugated protein.[3]

  • Buffer Conditions: Maintaining optimal pH and ionic strength in all buffers is crucial for protein stability.[3] Amine-free buffers, such as phosphate-buffered saline (PBS) at pH 7.2-8.0, are recommended for the conjugation step.[1][2] Avoid buffers containing primary amines (e.g., Tris, glycine) or sodium azide.[2][5]

Choosing the Right Purification Method

The selection of a purification method depends on the scale of the experiment, the specific impurities to be removed, and the desired final purity.[3] A combination of methods is often employed for optimal results.

Purification MethodPrimary ApplicationAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Removal of aggregates and unreacted DBCO reagent.[3]Excellent for separating molecules based on size, gentle on proteins.Can be time-consuming, potential for sample dilution.
Spin Desalting Columns Rapid removal of unreacted DBCO-NHS ester.[1][3]Fast and convenient for small sample volumes.[6]Not suitable for removing protein aggregates.
Dialysis Removal of small, unreacted molecules.[3]Simple and effective for buffer exchange and removing small impurities.Slow process, requires large buffer volumes.
Tangential Flow Filtration (TFF) Removal of small molecule impurities and buffer exchange.[3]Highly effective and scalable method.[3]Requires specialized equipment, potential for membrane fouling.
High-Performance Liquid Chromatography (HPLC) High-resolution purification and analysis.[1]Provides both qualitative and quantitative data, can separate species with different DOLs.[1][7]Requires specialized equipment, can be denaturing depending on the method (e.g., RP-HPLC).[1]

Experimental Protocols

Protocol 1: Protein Conjugation with DBCO-NHS Ester

This protocol provides a general method for labeling a protein or antibody with a DBCO-NHS ester. Optimal conditions, particularly the molar excess of the DBCO reagent, should be determined empirically for each specific protein.[1]

Materials:

  • Protein/antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)[1]

  • DBCO-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)[1]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[5]

  • Amine-free buffer (e.g., PBS, pH 7.2)

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[1][8]

  • Conjugation Reaction:

    • Add the calculated amount of the DBCO-NHS ester stock solution to the protein solution. For a protein concentration of 5 mg/mL, a 10-fold molar excess of the reagent is a good starting point. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[2]

    • The final DMSO concentration should ideally be below 15-20% to avoid protein precipitation.[3][5]

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2 hours at 4°C with gentle mixing.[2][3]

  • Quench Reaction: Add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to react with any unreacted DBCO-NHS ester. Incubate for 15-30 minutes at room temperature.[3][5]

  • Purification: Proceed immediately to a purification protocol to remove excess DBCO reagent and other byproducts.

Protocol 2: Purification using Spin Desalting Columns (Small Scale)

This method is suitable for the rapid removal of excess, unreacted DBCO reagent from small-scale labeling reactions.[6]

Materials:

  • Quenched conjugation reaction mixture

  • Spin desalting column (e.g., Zeba™ Spin Desalting Columns)[6]

  • Collection tubes

  • Phosphate-buffered saline (PBS), pH 7.2

Procedure:

  • Column Equilibration:

    • Remove the column's bottom closure and place it in a collection tube.

    • Centrifuge the column to remove the storage buffer.

    • Add an appropriate volume of PBS to the column and centrifuge again to equilibrate the resin. Repeat this step as recommended by the manufacturer.[6]

  • Sample Application:

    • Place the equilibrated column in a new collection tube.

    • Slowly apply the reaction mixture to the center of the resin bed.[6]

  • Elution:

    • Centrifuge the column at the recommended speed and time (e.g., 1,000 x g for 2 minutes).[6]

    • The purified DBCO-labeled protein is collected in the tube.[6]

Protocol 3: Purification using Size-Exclusion Chromatography (SEC)

SEC is effective for removing both unreacted DBCO reagent and protein aggregates.[3]

Materials:

  • Quenched conjugation reaction mixture

  • SEC column with an appropriate molecular weight cutoff

  • HPLC or FPLC system

  • SEC running buffer (e.g., PBS, pH 7.2)

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.

  • Sample Injection: Inject the quenched reaction mixture onto the column.

  • Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified monomeric DBCO-labeled protein. Pool the desired fractions.

Protocol 4: Purification using High-Performance Liquid Chromatography (HPLC)

HPLC offers high-resolution separation and can be used to isolate protein species with different degrees of labeling.[1] Hydrophobic Interaction Chromatography (HIC) is a non-denaturing HPLC method well-suited for this purpose.[1]

Materials:

  • Partially purified DBCO-labeled protein

  • HIC column (e.g., Butyl, Phenyl)[1]

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0)[1]

  • Mobile Phase B: Low salt buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)[1]

Procedure:

  • System Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Loading: Load the protein sample onto the column. The hydrophobic DBCO groups will cause the labeled protein to bind more strongly than the unlabeled protein.[1]

  • Elution Gradient: Apply a reverse linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 280 nm. Analyze fractions by SDS-PAGE and/or mass spectrometry to identify the purified DBCO-labeled protein.

Characterization of Purified DBCO-Labeled Proteins

Determination of Degree of Labeling (DOL)

The DOL, or the number of DBCO molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.[2] DBCO has a characteristic absorbance peak around 309 nm.[7]

Procedure:

  • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309).[6]

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the contribution of DBCO to the absorbance at 280 nm.

  • Calculate the concentration of DBCO using its molar extinction coefficient at 309 nm (ε ≈ 12,000 M⁻¹cm⁻¹).[4]

  • The DOL is the molar ratio of DBCO to the protein.

A detailed calculation can be found in the literature.[4][9]

DOL_Calculation_Logic cluster_input Input Measurements cluster_calc Calculations cluster_output Output Abs280 Absorbance at 280 nm (A280) Calc_Protein_Conc Calculate [Protein] using corrected A280 Abs280->Calc_Protein_Conc Abs309 Absorbance at 309 nm (A309) Calc_DBCO_Conc Calculate [DBCO] using A309 and ε_DBCO Abs309->Calc_DBCO_Conc Calc_DOL Calculate DOL [DBCO] / [Protein] Calc_DBCO_Conc->Calc_DOL Calc_Protein_Conc->Calc_DOL DOL_Value Degree of Labeling (DOL) Calc_DOL->DOL_Value

Caption: Logical flow for calculating the Degree of Labeling (DOL).

Troubleshooting

Common issues encountered during the purification of DBCO-labeled proteins and antibodies are summarized below with potential solutions.

ProblemPossible CausesSolutions
Low Recovery - Protein aggregation due to DBCO hydrophobicity[3]- Non-specific binding to purification media[3]- Optimize the molar ratio of DBCO-NHS ester[3]- Use PEGylated DBCO reagents[3]- Screen different purification resins and membranes[3]
High Levels of Aggregation - High degree of labeling- Suboptimal buffer conditions (pH, ionic strength)[3]- Use hydrophilic linkers (e.g., PEG)[3]- Optimize buffer formulation[3]- Avoid vigorous mixing and freeze-thaw cycles[3]
Presence of Unreacted DBCO Reagent - Inefficient purification method[3]- Incorrect column choice for SEC[3]- Use a more effective purification method (e.g., TFF, dialysis)[3]- Ensure the SEC column has the appropriate pore size[3]

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify DBCO-labeled proteins and antibodies, ensuring the production of high-quality bioconjugates for their specific applications.

References

Troubleshooting & Optimization

troubleshooting low yield in DBCO-PEG3-NHS conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG3-NHS conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound esters for labeling proteins and other biomolecules with DBCO moieties for subsequent copper-free click chemistry applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your this compound conjugation experiments, leading to low yields or other unexpected results.

Reagent and Buffer-Related Issues

Q1: What is the most common cause of low conjugation yield?

The most frequent reason for low conjugation yield is the hydrolysis of the NHS ester.[1] The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired reaction with primary amines.[1][2] Once hydrolyzed, the NHS ester can no longer react with the amine groups on your biomolecule.[1] The rate of this hydrolysis increases significantly with higher pH and temperature.[1][2]

Q2: My this compound reagent is stored as a solid. How should I prepare it for the reaction?

DBCO-NHS esters are moisture-sensitive.[3] To prevent degradation from moisture condensation, always allow the vial to equilibrate to room temperature before opening.[3] It is highly recommended to dissolve the this compound ester in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to create a stock solution.[4][5][6] This stock solution can then be added to your aqueous reaction buffer.

Q3: Can I use a Tris-based buffer for my conjugation reaction?

No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[6][7] These buffers will compete with the primary amines on your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[1][7] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.[1][6][7]

Q4: What is the optimal pH for the conjugation reaction?

The optimal pH for NHS ester coupling is a balance between maximizing the reactivity of the primary amines and minimizing the hydrolysis of the NHS ester.[2] A pH range of 7.2 to 8.5 is generally recommended.[1][2][7] Below this range, the primary amines are protonated and less nucleophilic, while above this range, the rate of NHS ester hydrolysis increases dramatically.[2] For many applications, a pH of 8.3-8.5 is considered optimal.[6][8][9]

Reaction Condition-Related Issues

Q5: What molar excess of this compound should I use?

The optimal molar excess of the this compound reagent over your biomolecule depends on several factors, including the concentration of your biomolecule and the number of available primary amines. A 5- to 20-fold molar excess is a common starting point.[1] For protein concentrations greater than or equal to 5 mg/mL, a 10-fold molar excess is often sufficient, whereas for more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary.[10] It is always best to empirically determine the optimal ratio for your specific application.[4]

Q6: What are the recommended reaction time and temperature?

The reaction can be performed for 1 to 4 hours at room temperature or overnight at 4°C.[1][6] Lower temperatures can help to minimize the competing hydrolysis of the NHS ester and may be preferable for temperature-sensitive proteins.[1]

Q7: My protein has precipitated during the conjugation reaction. What could be the cause?

Protein precipitation can occur for a few reasons. The DBCO moiety is relatively hydrophobic, and introducing too many DBCO groups onto the surface of a protein can lead to aggregation and precipitation.[11][12] Using a lower molar excess of the DBCO-NHS ester can help to mitigate this.[11] Additionally, if a high concentration of organic solvent (like DMSO) from the reagent stock solution is added to the reaction, it can cause the protein to precipitate.[13]

Post-Reaction and Characterization Issues

Q8: How do I stop or "quench" the conjugation reaction?

To stop the reaction, you can add a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[3][4] This will react with any remaining unreacted this compound ester.[4] Incubate for about 15 minutes at room temperature to ensure all the reactive ester is quenched.[4]

Q9: What is the best way to remove unreacted this compound ester after the reaction?

Several methods can be used to purify your DBCO-conjugated biomolecule from excess, unreacted reagent. These include:

  • Size-Exclusion Chromatography (SEC) / Desalting Columns: This is a very effective method for separating the larger conjugated biomolecule from the smaller, unreacted this compound ester and quenching agent.[4][11]

  • Dialysis: This is a simple and effective method for removing small molecules.[11]

  • Tangential Flow Filtration (TFF): This method is highly efficient for buffer exchange and removing small molecule impurities, and it is scalable.[11]

Q10: How can I determine if my conjugation reaction was successful and quantify the degree of labeling?

You can confirm and quantify the conjugation by UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance peak at approximately 309 nm.[12][14] By measuring the absorbance of your purified conjugate at 280 nm (for protein concentration) and 309 nm (for DBCO concentration), you can calculate the degree of labeling (DOL), which is the average number of DBCO molecules per biomolecule.[12][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound conjugation reactions.

Table 1: Effect of pH on NHS Ester Stability

pHHalf-life of NHS Ester
7.04-5 hours at 0°C
8.610 minutes at 4°C

Data compiled from Thermo Fisher Scientific.[7]

Table 2: Recommended Reaction Parameters

ParameterRecommended RangeNotes
pH 7.2 - 8.5A slightly basic pH is crucial for deprotonated, nucleophilic primary amines. Above pH 8.5, hydrolysis of the NHS ester increases significantly.[1][2][7]
Temperature 4°C to Room TemperatureRoom temperature for 1-4 hours or 4°C overnight. Lower temperatures can minimize hydrolysis.[1][6]
Buffer Amine-free buffersPhosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers are recommended. Avoid Tris and glycine.[1][6][7]
Molar Excess of this compound 5- to 20-foldThe optimal ratio is empirical and depends on the biomolecule concentration and number of available amines.[1] For dilute solutions, a higher excess may be needed.[10]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound Ester

  • Reagent Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0 to a concentration of 1-5 mg/mL.[4]

    • Immediately before starting the reaction, prepare a 10 mM stock solution of this compound ester in anhydrous DMSO.[4]

  • Conjugation Reaction:

    • Add the calculated amount of the this compound ester stock solution to the protein solution. The final molar excess will need to be optimized, but a 10- to 20-fold excess is a good starting point.[1][10]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[1][6]

  • Quenching the Reaction:

    • Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[4]

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.[4]

  • Purification:

    • Remove the unreacted this compound ester and quenching agent using a desalting spin column, size-exclusion chromatography, or dialysis.[4][11]

Protocol 2: Quantification of Degree of Labeling (DOL) by UV-Vis Spectrophotometry

  • Measure the absorbance of the purified DBCO-conjugated protein solution at 280 nm (A280) and 309 nm (A309).[12][14]

  • Calculate the concentration of the protein. A correction factor for the absorbance of the DBCO group at 280 nm may be needed.[12]

    • Corrected A280 = A280 - (A309 x Correction Factor)

  • Calculate the concentration of the DBCO moiety using its molar extinction coefficient (ε ≈ 12,000 M-1cm-1 at 309 nm).[12][14]

  • Calculate the Degree of Labeling (DOL):

    • DOL = (Molar concentration of DBCO) / (Molar concentration of protein)

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Add this compound to Protein (1-4h RT or overnight 4°C) prep_protein->conjugation prep_dbco Prepare Fresh this compound Stock in Anhydrous DMSO prep_dbco->conjugation quench Quench with Tris or Glycine conjugation->quench purify Purify via SEC, Dialysis, or TFF quench->purify analyze Analyze by UV-Vis (A280 & A309) purify->analyze finish DBCO-Conjugated Protein analyze->finish

Caption: Experimental workflow for this compound conjugation.

G Protein Protein-NH2 Conjugate Protein-NH-CO-PEG3-DBCO Protein->Conjugate pH 7.2-8.5 DBCO_NHS This compound DBCO_NHS->Conjugate NHS N-hydroxysuccinimide Conjugate->NHS

Caption: Chemical reaction of this compound with a primary amine.

G start Low Conjugation Yield check_reagents Reagents & Buffers OK? start->check_reagents check_conditions Reaction Conditions OK? check_reagents->check_conditions Yes action_reagents Check DBCO-NHS activity Use fresh, anhydrous DMSO Use amine-free buffer (pH 7.2-8.5) check_reagents->action_reagents No action_conditions Optimize molar excess Adjust temp/time Check protein concentration check_conditions->action_conditions No end_node Successful Conjugation check_conditions->end_node Yes action_reagents->start action_conditions->start

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Optimizing DBCO-PEG3-NHS to Antibody Molar Ratios

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of DBCO-PEG3-NHS to antibodies for successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to antibody?

A1: A good starting point is a 5- to 20-fold molar excess of the this compound ester to the antibody.[1] Studies have shown that a molar excess of about 5 to 10 moles of DBCO per mole of antibody often yields the highest conjugation efficiency in subsequent click chemistry reactions.[2][3] Some protocols suggest a 20 to 30-fold molar excess.[4] It is crucial to optimize this ratio for each specific antibody, as using a ratio that is too high can lead to antibody precipitation.[2][3]

Q2: How do I calculate the required amounts of antibody and this compound?

A2: To calculate the required amounts, you need the molecular weight (MW) of your antibody and the this compound linker, as well as the desired molar ratio.

  • Step 1: Calculate moles of Antibody.

    • Moles of Ab = (Mass of Ab in g) / (MW of Ab in g/mol )

  • Step 2: Calculate moles of this compound.

    • Moles of DBCO = Moles of Ab * Desired Molar Ratio

  • Step 3: Calculate mass of this compound.

    • Mass of DBCO in g = Moles of DBCO * MW of DBCO in g/mol

Example Calculation:

  • Antibody: IgG (MW ≈ 150,000 g/mol ), 2 mg

  • This compound (MW ≈ 550 g/mol )

  • Desired Molar Ratio: 10:1

  • Moles of Ab = (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol

  • Moles of DBCO = (1.33 x 10⁻⁸ mol) * 10 = 1.33 x 10⁻⁷ mol

  • Mass of DBCO = (1.33 x 10⁻⁷ mol) * (550 g/mol ) = 7.32 x 10⁻⁵ g = 73.2 µg

Q3: What factors can influence the conjugation efficiency?

A3: Several factors can impact the success of your conjugation reaction:

  • Molar Ratio: As discussed, this is a critical parameter to optimize.

  • Reaction Buffer pH: The reaction between an NHS ester and a primary amine (like the lysine residues on an antibody) is most efficient at a pH between 7 and 9.[5] A pH of 8.0-8.5 is often recommended.[]

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or sodium azide.[4][5] Primary amines will compete with the antibody for reaction with the NHS ester, while azide will react with the DBCO group.[5] It is recommended to perform a buffer exchange into a suitable buffer like PBS (Phosphate-Buffered Saline) before starting.[4]

  • Antibody Purity and Concentration: The presence of other proteins like BSA or gelatin can interfere with the labeling reaction and should be removed.[4] Antibody concentrations of 1-10 mg/mL are typically recommended.[1]

  • Reagent Quality: this compound is moisture-sensitive.[7] Ensure it is stored properly (at -20°C, protected from moisture) and dissolved in anhydrous DMSO or DMF immediately before use.[1][4]

Q4: How can I determine the Degree of Labeling (DOL)?

A4: The Degree of Labeling (DOL), also referred to as the Drug-to-Antibody Ratio (DAR) in the context of ADCs, is the average number of DBCO molecules conjugated to each antibody.[8] There are two common methods for determination:

  • UV-Vis Spectrophotometry: This method involves measuring the absorbance of the conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[2][7] The DOL can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the DBCO linker.[8][9]

  • Mass Spectrometry (MS): Techniques like LC-MS can be used to determine the mass of the conjugated antibody.[10] The mass difference between the conjugated and unconjugated antibody, divided by the mass of the this compound linker, gives a precise DOL.[11][12]

Troubleshooting Guide

Question/Issue Possible Causes Troubleshooting Steps
Low or no conjugation efficiency. 1. Incorrect Reagent Ratio: The molar ratio of DBCO to antibody may be suboptimal.[5] 2. Inactive this compound: The NHS ester is susceptible to hydrolysis if exposed to moisture.[5] 3. Interfering Buffer Components: Presence of sodium azide, Tris, or other primary amines in the antibody buffer.[4][5] 4. Suboptimal Reaction Conditions: Incorrect pH, temperature, or insufficient incubation time.[5]1. Optimize Molar Ratio: Perform a titration series with different molar ratios (e.g., 2:1, 5:1, 10:1, 20:1) to find the optimal condition for your antibody. 2. Use Fresh Reagent: Prepare a fresh stock solution of this compound in anhydrous DMSO immediately before use.[4] Equilibrate the vial to room temperature before opening to prevent condensation.[7] 3. Perform Buffer Exchange: Dialyze or use a desalting column to exchange the antibody into an amine-free, azide-free buffer (e.g., PBS, pH 7.4-8.0).[4] 4. Optimize Reaction Conditions: Ensure the reaction pH is between 7.0 and 8.5. Try increasing the incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[5]
Antibody precipitates during or after the reaction. 1. High Degree of Labeling: DBCO is hydrophobic, and attaching too many molecules can reduce the solubility of the antibody, causing it to precipitate.[2][3][5] 2. High DMSO Concentration: The final concentration of DMSO in the reaction mixture may be too high.1. Reduce Molar Ratio: Lower the molar excess of this compound used in the reaction.[13] 2. Check Solvent Concentration: Ensure the final concentration of DMSO in the reaction is typically below 20%, with some protocols recommending less than 10%.[1][4] 3. Use a PEGylated Linker: The PEG3 spacer in this compound is designed to increase hydrophilicity and reduce aggregation, which is a significant advantage.[14]
Inconsistent results between batches. 1. Inaccurate Quantification: Inaccurate measurement of antibody or this compound concentrations. 2. Reagent Degradation: Inconsistent handling and storage of the this compound reagent.[5] 3. Variability in Antibody Preparation: Differences in buffer exchange efficiency or final antibody concentration.1. Accurately Quantify: Recalculate antibody concentration using a reliable method (e.g., NanoDrop, Bradford assay) after any purification or buffer exchange steps.[4] Weigh this compound carefully. 2. Standardize Reagent Handling: Always allow the this compound vial to warm to room temperature before opening. Use anhydrous DMSO for reconstitution and use the solution immediately.[7] 3. Standardize Protocol: Follow the exact same protocol for each batch, paying close attention to volumes, concentrations, and incubation times.

Quantitative Data Summary

The efficiency of the conjugation is highly dependent on the reaction conditions. The following table summarizes recommended starting parameters.

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Antibody) 5:1 to 20:1Optimal ratio is antibody-dependent; higher ratios (>20:1) increase the risk of precipitation.[1][2][3]
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[1][4][15]
Reaction Buffer Phosphate-Buffered Saline (PBS)Must be free of primary amines (e.g., Tris) and sodium azide.[4][5]
Reaction pH 7.0 - 8.5NHS ester reactivity is significantly higher at slightly alkaline pH.[5][]
Reaction Temperature 4°C to 25°C (Room Temp)Room temperature reactions are faster (30-60 min), while 4°C reactions can proceed overnight.[1][4][5]
Reaction Time 30 minutes to overnightLonger incubation times can improve yield, especially at lower temperatures or with less reactive antibodies.[4][5][16]
Quenching Agent 1 M Tris-HClAdded after the main reaction to quench any unreacted NHS ester.[4]

Detailed Experimental Protocol

This protocol provides a general procedure for labeling an antibody with this compound.

1. Antibody Preparation

  • If your antibody solution contains interfering substances like Tris, BSA, or sodium azide, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 8.0). This can be done using a desalting column or dialysis.[4]

  • Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.[]

  • Accurately determine the final antibody concentration.[4]

2. This compound Reagent Preparation

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]

  • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).[1][4] Do not store the reconstituted reagent.[1]

3. Conjugation Reaction

  • Add the calculated volume of the this compound stock solution to the antibody solution. A 10-fold molar excess is a common starting point.

  • Mix gently by pipetting. Ensure the final DMSO concentration is less than 20%.[4]

  • Incubate the reaction at room temperature for 60 minutes with gentle agitation.[4] Alternatively, the reaction can be performed for 2 hours on ice or overnight at 4°C.[1][5]

4. Quenching the Reaction (Optional but Recommended)

  • To stop the reaction, add a small volume of a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of ~50 mM.[4]

  • Incubate for an additional 15 minutes at room temperature.[4]

5. Purification of the Conjugate

  • Remove the excess, unreacted this compound and the quenching agent using a desalting column, size-exclusion chromatography (SEC), or dialysis equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[1]

6. Characterization

  • Determine the concentration of the purified DBCO-labeled antibody.

  • Calculate the Degree of Labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.[7][8]

  • Store the final conjugate at 4°C for short-term use or at -20°C for long-term storage. Note that the DBCO functional group can lose reactivity over time.[4]

Visualizations

G Ab Antibody (with Lysine -NH2) Reaction Conjugation Reaction (pH 7.0 - 8.5) Ab->Reaction DBCO_NHS This compound DBCO_NHS->Reaction Conjugate Antibody-PEG3-DBCO Reaction->Conjugate Forms Amide Bond NHS_byproduct NHS (byproduct) Reaction->NHS_byproduct G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_analysis 3. Analysis Ab_Prep Antibody Preparation (Buffer Exchange, Quantify) React Combine & Incubate (RT, 60 min) Ab_Prep->React DBCO_Prep This compound Prep (Dissolve in Anhydrous DMSO) DBCO_Prep->React Quench Quench Reaction (e.g., Tris Buffer) React->Quench Purify Purify Conjugate (Desalting Column / SEC) Quench->Purify Characterize Characterize (Determine DOL) Purify->Characterize G Start Issue: Low Conjugation Check_Reagents Check Reagents Start->Check_Reagents Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Antibody Check Antibody Prep Start->Check_Antibody Reagent_1 DBCO-NHS hydrolyzed? (Use fresh stock) Check_Reagents->Reagent_1 Condition_1 pH incorrect? (Adjust to 7.0-8.5) Check_Conditions->Condition_1 Condition_2 Molar ratio too low? (Increase ratio) Check_Conditions->Condition_2 Antibody_1 Interfering substances? (e.g., Tris, Azide) (Buffer exchange) Check_Antibody->Antibody_1 Solution Resolved Reagent_1->Solution Condition_1->Solution Condition_2->Solution Antibody_1->Solution

References

effect of pH on DBCO-PEG3-NHS hydrolysis and conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG3-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a specific focus on the critical role of pH in hydrolysis and conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound ester to a primary amine?

The optimal pH for reacting an NHS ester with a primary amine is a balance between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester. For most applications, a pH range of 7.2 to 8.5 is recommended.[1] A pH of 8.0 to 8.5 is often considered ideal as it ensures that a significant portion of the primary amines on the target molecule are deprotonated and thus nucleophilic, while the rate of NHS ester hydrolysis is still manageable.[2] At lower pH values, the amine group is protonated (-NH3+) and therefore unreactive. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.

Q2: Which buffers are compatible with this compound ester reactions, and which should be avoided?

Compatible Buffers: It is crucial to use amine-free buffers for the conjugation reaction. Suitable buffers include:

  • Phosphate-buffered saline (PBS)[3][4]

  • HEPES[3][4]

  • Carbonate-bicarbonate[3][4]

  • Borate buffers[3][4]

Incompatible Buffers: Buffers containing primary amines must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[3][4] Common incompatible buffers include:

  • Tris (tris(hydroxymethyl)aminomethane)[3][4]

  • Glycine[3]

If your molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before initiating the conjugation reaction.

Q3: How does temperature affect the this compound ester conjugation reaction?

The reaction can be performed at room temperature (e.g., for 30-60 minutes) or at 4°C (e.g., for 2 hours to overnight).[3][5][6] Lowering the temperature can help to slow down the rate of hydrolysis of the NHS ester, which can be beneficial for reactions that require longer incubation times or when working with sensitive proteins. However, the rate of the desired conjugation reaction will also be slower at lower temperatures.

Q4: How can I quench the reaction once it is complete?

To stop the conjugation reaction, a quenching buffer containing primary amines can be added to consume any unreacted this compound ester. Common quenching reagents include:

  • Tris-HCl (to a final concentration of 50-100 mM)[3][5]

  • Hydroxylamine[5]

  • Glycine

After quenching, it is important to purify the conjugate to remove excess unreacted this compound ester and the quenching agent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of this compound ester Ensure proper storage and handling of the NHS ester to prevent moisture contamination.[3] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[3]
Incorrect buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[1]
Presence of primary amines in the buffer Use an amine-free buffer such as PBS, HEPES, or borate buffer.[3][4] If necessary, perform a buffer exchange before the reaction.
Insufficient molar excess of NHS ester The optimal molar ratio of NHS ester to the amine-containing molecule depends on the concentration of the reactants. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[3]
Protein Precipitation During or After Conjugation High concentration of organic solvent Keep the final concentration of DMSO or DMF in the reaction mixture below 10-15%.[4]
Use of a hydrophobic NHS ester The PEG3 spacer in this compound enhances hydrophilicity. If precipitation is still an issue, consider further optimization of buffer conditions or protein concentration.
Inconsistent Results Variability in reagent quality Use high-purity this compound ester and prepare solutions fresh for each experiment.
Inaccurate pH measurement Calibrate the pH meter before preparing buffers to ensure accurate pH of the reaction mixture.

Quantitative Data

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-life of NHS EsterReference Molecule
7.4Not specified> 120 minutesBranched PEG-NHS
9.0Not specified< 9 minutesBranched PEG-NHS

Data from a study on PEGylated bovine lactoferrin.[7]

Table 2: Comparison of Amidation and Hydrolysis Rates

pHRelative Amidation RateRelative Hydrolysis Rate
7.0LowLow
8.0ModerateModerate
8.5HighHigh
9.0Very HighVery High

This table illustrates the general trend that as pH increases, both the desired amidation reaction and the competing hydrolysis reaction are accelerated.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound Ester

This protocol provides a general guideline for conjugating this compound ester to a protein containing primary amines (e.g., lysine residues).

Materials:

  • This compound ester

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound ester in anhydrous DMSO or DMF (e.g., 10 mM) immediately before use.[3]

  • Conjugation Reaction:

    • Add the calculated amount of the this compound ester stock solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point for optimization.[8][9]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[5]

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.[3][9]

    • Incubate for 15-30 minutes at room temperature.[5][9]

  • Purification:

    • Remove excess, unreacted this compound ester and byproducts using a desalting column or dialysis equilibrated with the desired storage buffer for the protein.[3][5]

Protocol 2: Quantification of DBCO Conjugation using UV-Vis Spectroscopy

This protocol allows for the determination of the Degree of Labeling (DOL), which is the average number of DBCO molecules conjugated per protein molecule.

Procedure:

  • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.[10][11]

  • Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the DBCO group at 280 nm.

  • Calculate the concentration of the DBCO moiety using its molar extinction coefficient at 309 nm (ε ≈ 12,000 M⁻¹cm⁻¹).[4][11]

  • The DOL is the ratio of the molar concentration of the DBCO to the molar concentration of the protein.

Visualizations

Hydrolysis_vs_Conjugation cluster_0 Reaction Conditions cluster_1 Competing Reactions DBCO_PEG3_NHS This compound Ester Conjugated_Product Stable Amide Bond (Conjugated Product) DBCO_PEG3_NHS->Conjugated_Product Desired Reaction (Amidation) Hydrolyzed_Product Hydrolyzed NHS Ester (Inactive) DBCO_PEG3_NHS->Hydrolyzed_Product Competing Reaction (Hydrolysis) Protein_Amine Protein with Primary Amine (-NH2) Protein_Amine->Conjugated_Product pH_Node pH pH_Node->Conjugated_Product Increases Rate pH_Node->Hydrolyzed_Product Increases Rate

Caption: The effect of pH on this compound ester reactions.

Experimental_Workflow Start Start: Prepare Reagents Prepare_Protein 1. Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.5) Start->Prepare_Protein Prepare_NHS 2. Prepare Fresh this compound Stock Solution in Anhydrous DMSO Start->Prepare_NHS Conjugation 3. Mix Protein and NHS Ester (Incubate at RT or 4°C) Prepare_Protein->Conjugation Prepare_NHS->Conjugation Quench 4. Add Quenching Buffer (e.g., Tris-HCl) Conjugation->Quench Purify 5. Purify Conjugate (Desalting Column or Dialysis) Quench->Purify Analyze 6. Analyze Conjugate (e.g., UV-Vis for DOL) Purify->Analyze End End: Purified Conjugate Analyze->End

Caption: A typical experimental workflow for protein conjugation.

Troubleshooting_Logic Problem Low Conjugation Yield? Check_pH Is buffer pH 7.2-8.5? Problem->Check_pH Yes Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Reagent Was NHS ester solution fresh? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Molar_Ratio Is molar excess sufficient? Check_Reagent->Check_Molar_Ratio Yes Prepare_Fresh Prepare fresh NHS ester solution Check_Reagent->Prepare_Fresh No Increase_Ratio Increase molar excess of NHS ester Check_Molar_Ratio->Increase_Ratio No Success Successful Conjugation Check_Molar_Ratio->Success Yes

Caption: A logical troubleshooting workflow for low conjugation yield.

References

impact of DMSO concentration on DBCO-PEG3-NHS labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DBCO-PEG3-NHS for labeling proteins, antibodies, and other amine-containing biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of DMSO for dissolving this compound and for the labeling reaction?

A1: It is crucial to first dissolve the this compound ester in anhydrous dimethyl sulfoxide (DMSO) before adding it to the aqueous reaction buffer.[1][2] A stock solution of 10 mM in anhydrous DMSO is commonly recommended.[1][2] For the labeling reaction itself, the final concentration of DMSO should be kept to a minimum, typically below 10-20%, to avoid potential negative effects on protein structure and stability.[3][4][5] While some studies on other molecules have explored higher DMSO concentrations, for protein labeling, maintaining a low percentage of this organic solvent is generally advisable.[6]

Q2: What is the ideal pH for the labeling reaction with this compound?

A2: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically between 7.2 and 8.5.[7] A pH of 8.3-8.5 is often cited as optimal for achieving a high labeling efficiency.[8][9] At a lower pH, the primary amine groups on the protein are protonated, rendering them less nucleophilic and reducing the reaction rate.[8][9] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction.[8][9]

Q3: Which buffers should I use for the labeling reaction?

A3: It is critical to use an amine-free buffer for the labeling reaction, as buffers containing primary amines will compete with the target protein for reaction with the NHS ester. Commonly used compatible buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.[10] Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine.[10][11]

Q4: How can I determine the efficiency of my labeling reaction?

A4: The efficiency of the labeling reaction is typically expressed as the Degree of Labeling (DOL) or Degree of Substitution (DOS), which is the average number of DBCO molecules conjugated to each protein molecule.[12] The DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at approximately 309 nm (the characteristic absorbance peak for the DBCO group).[13][14]

The following formula can be used to calculate the DOL:

Where:

  • A309 is the absorbance at 309 nm.

  • A280_corrected is the absorbance at 280 nm corrected for the contribution of the DBCO label.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).[14]

Q5: How should I store the this compound reagent?

A5: this compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[2][5] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.[9][10] Stock solutions in anhydrous DMSO can be stored at -20°C for a limited time, but it is highly recommended to prepare them fresh immediately before use.[2][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Labeling Efficiency (Low DOL) Hydrolysis of this compound - Use fresh, high-quality anhydrous DMSO to prepare the stock solution.[9]- Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[10]- Prepare the this compound stock solution immediately before use.[2][4]
Suboptimal Reaction pH - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[7] Verify the pH of your buffer with a calibrated pH meter.
Presence of Amine-Containing Buffers or Contaminants - Use an amine-free buffer such as PBS.[10]- If your protein sample is in a buffer containing primary amines (e.g., Tris), exchange it into a compatible buffer before labeling.[11]
Insufficient Molar Excess of this compound - Increase the molar excess of the this compound reagent. A 10- to 20-fold molar excess is a common starting point.[1][13]
Low Protein Concentration - For optimal labeling, the protein concentration should ideally be 1-10 mg/mL.[8]
Precipitation of Protein During Labeling High Concentration of DMSO - Ensure the final DMSO concentration in the reaction mixture does not exceed 10-20%.[3][4]
High Degree of Labeling - Excessive labeling with the hydrophobic DBCO moiety can lead to protein aggregation. Reduce the molar excess of the this compound reagent.[1]
Protein Instability - Some proteins are inherently less stable and may be prone to precipitation. Consider performing the labeling reaction at 4°C for a longer duration.
Loss of Protein Activity After Labeling Modification of Critical Amine Residues - The NHS ester reacts with primary amines, including those in the active site or antigen-binding site. If activity is lost, consider reducing the molar excess of the labeling reagent to decrease the DOL.
Denaturation by DMSO - Although typically used at low concentrations, DMSO can destabilize some proteins.[6] Minimize the final DMSO concentration and incubation time.
Inconsistent Results Variability in Reagent Quality - Use a fresh vial of this compound for each experiment or aliquot the powder upon receipt to minimize exposure to moisture.[9]
Inaccurate Quantification - Ensure accurate measurement of protein concentration before calculating the molar excess of the labeling reagent.- Use a consistent and validated method for determining the DOL.

Quantitative Data on DMSO Concentration

To systematically determine the optimal DMSO concentration for a specific protein, it is recommended to perform a pilot experiment with varying final DMSO concentrations.

Table 1: Hypothetical Experimental Design for Optimizing DMSO Concentration

Reaction Condition Final DMSO Concentration Molar Excess of this compound Expected Outcome (Hypothetical)
15% (v/v)10xBaseline DOL
210% (v/v)10xPotentially higher DOL due to improved reagent solubility
320% (v/v)10xMay see further increase in DOL, but risk of protein precipitation or denaturation increases
430% (v/v)10xHigh risk of protein precipitation and potential for lower effective labeling

Experimental Protocols

Protocol 1: General Procedure for Labeling an Antibody with this compound

This protocol provides a general guideline. Optimization may be required for your specific antibody and application.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound ester

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

    • Ensure the final volume of DMSO is less than 20% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry as described in the FAQs.

Protocol 2: Determination of Degree of Labeling (DOL)
  • Measure Absorbance:

    • Measure the absorbance of the purified DBCO-labeled antibody solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.

  • Correct A280 for DBCO Absorbance:

    • The DBCO moiety also absorbs light at 280 nm. A correction factor (CF) is needed. The CF is the ratio of the DBCO absorbance at 280 nm to its absorbance at 309 nm. This value may need to be determined empirically or a literature value can be used if available.

    • Corrected A280 = A280 - (A309 * CF)

  • Calculate Protein Concentration:

    • Protein Concentration (M) = Corrected A280 / (ε_protein * path length)

  • Calculate DBCO Concentration:

    • DBCO Concentration (M) = A309 / (ε_DBCO * path length)

  • Calculate DOL:

    • DOL = DBCO Concentration / Protein Concentration

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_ab Prepare Antibody (Amine-free buffer, pH 7.2-8.5) mix Mix Antibody and This compound prep_ab->mix prep_dbco Prepare this compound (10 mM in anhydrous DMSO) prep_dbco->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Analyze DOL (UV-Vis Spec) purify->analyze

Caption: Experimental workflow for this compound labeling of antibodies.

troubleshooting_logic cluster_reagent Reagent Issues cluster_conditions Reaction Conditions start Low Labeling Efficiency? reagent_hydrolysis NHS Ester Hydrolyzed? start->reagent_hydrolysis Yes reagent_solution Use anhydrous DMSO Prepare fresh solution reagent_hydrolysis->reagent_solution Yes ph_check pH Optimal (7.2-8.5)? reagent_hydrolysis->ph_check No buffer_check Amine-free Buffer? ph_check->buffer_check Yes ph_solution Adjust Buffer pH ph_check->ph_solution No concentration_check Sufficient Molar Excess? buffer_check->concentration_check Yes buffer_solution Buffer Exchange buffer_check->buffer_solution No concentration_solution Increase Molar Excess concentration_check->concentration_solution No

Caption: Troubleshooting logic for low labeling efficiency.

References

quenching unreacted DBCO-PEG3-NHS in conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the quenching of unreacted DBCO-PEG3-NHS ester in bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in a this compound conjugation reaction?

Quenching is a critical step to terminate the conjugation reaction.[1] It involves adding a reagent to react with and thus deactivate any unreacted this compound ester. This is essential for several reasons:

  • Preventing Non-Specific Labeling : It stops the this compound from reacting with other primary amines in your sample or in subsequent downstream applications.[2]

  • Ensuring Defined Conjugates : Quenching ensures that the labeling reaction is stopped at a specific time point, leading to more consistent and reproducible results.

  • Avoiding Unwanted Side Reactions : Leaving the reaction unquenched can lead to hydrolysis of the NHS ester, which regenerates a carboxyl group and can complicate analysis.[3]

Q2: What are the common reagents used to quench unreacted NHS esters?

The most common quenching reagents are small molecules containing primary amines that efficiently react with the NHS ester.[1] These include:

  • Tris(hydroxymethyl)aminomethane (Tris)[4][5]

  • Glycine[1][5]

  • Lysine[6]

  • Ethanolamine[6]

  • Hydroxylamine[6]

Buffers containing these primary amines should be avoided during the conjugation reaction itself, as they will compete with the target molecule for reaction with the NHS ester.[1][2][7][8]

Q3: How do I choose the best quenching reagent for my experiment?

The choice of quenching reagent depends on your specific application and the nature of your biomolecule. Tris and glycine are the most frequently used due to their effectiveness and compatibility with many biological samples.[1][4]

Table 1: Comparison of Common NHS Ester Quenching Reagents

ReagentMechanism of ActionTypical Final ConcentrationTypical Reaction TimeAdvantagesDisadvantages & Considerations
Tris Primary amine reacts with NHS ester to form a stable amide bond.[1][2]20-100 mM[4][5][9]15-30 minutes[4][10]Highly effective and commonly available in labs.[11][12]Can potentially reverse some cross-links in specific applications (e.g., formaldehyde cross-linking).[12]
Glycine Primary amine reacts with NHS ester to form a stable amide bond.[1][2]50-100 mM[1][5]10-15 minutes[5]Simple, small molecule that is easy to remove.[13]Less efficient than Tris for quenching some cross-linkers like formaldehyde.[12]
Ethanolamine Primary amine reacts with NHS ester to form a stable amide bond.[6]20-50 mM[6]15-30 minutesEffective quenching agent.Can sometimes interfere with downstream processes or surfaces (e.g., gold nanoparticles).[3][14]
Hydroxylamine Reacts with NHS esters to convert the carboxyl group to a hydroxamic acid.[6]10-50 mM[6]15-30 minutesCan reverse O-acyl esters, which are potential side-products of NHS labeling on serine, threonine, or tyrosine.[15]May not be as efficient as primary amines for general quenching.[15]
Q4: How can I confirm that the quenching was successful and the excess reagents have been removed?

After quenching, it is crucial to remove the excess quenching reagent and the DBCO-quencher adduct. This is typically achieved through:

  • Size Exclusion Chromatography (SEC) / Desalting Columns : Spin desalting columns are very effective for rapidly separating the larger, labeled protein from smaller molecules like excess quencher and unreacted DBCO reagent.[4][9][10]

  • Dialysis : Dialysis against an appropriate buffer is a common method for removing small molecules from protein solutions.[13]

  • Spin Filtration : Ultrafiltration devices with an appropriate molecular weight cutoff (MWCO) can be used to concentrate the labeled protein while removing smaller contaminants.[16]

Successful removal can be confirmed indirectly by the performance of the conjugate in downstream applications (e.g., low background signal in fluorescence imaging) or directly using analytical techniques like HPLC or mass spectrometry if required.

Experimental Protocols

General Protocol for Quenching this compound Reactions

This protocol provides a general guideline. Optimal conditions may vary depending on the specific biomolecule and experimental setup.

1. Reagent Preparation:

  • Prepare a 1 M stock solution of the chosen quenching reagent (e.g., Tris-HCl or Glycine).

    • For 1 M Tris-HCl: Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to ~8.0 with HCl. Bring the final volume to 1 L.

    • For 1 M Glycine: Dissolve 75.07 g of glycine in 800 mL of deionized water. Adjust pH if necessary. Bring the final volume to 1 L.

2. Quenching Reaction:

  • At the end of your conjugation reaction time, add the quenching reagent stock solution to your reaction mixture to achieve the desired final concentration (e.g., add 10 µL of 1 M Tris to a 100 µL reaction for a final concentration of ~90 mM).

  • Mix gently by pipetting or brief vortexing.

  • Incubate the reaction for 15-30 minutes at room temperature.[4][10]

Table 2: Typical Quenching Protocol Parameters

ParameterRecommended Condition
Quenching Reagent Tris or Glycine
Final Concentration 50 - 100 mM
Incubation Time 15 - 30 minutes
Temperature Room Temperature

3. Purification:

  • Immediately following the quenching incubation, proceed to purify your conjugate to remove the excess quenching reagent, hydrolyzed this compound, and the DBCO-quencher adduct.

  • Use an appropriate method such as a spin desalting column, dialysis, or spin filtration as described in FAQ Q4.[4][10][16]

Visualization of Reaction and Workflow

cluster_main_reaction Primary Conjugation Reaction cluster_quenching Quenching Reaction Protein Target Protein (with -NH2 group) Conjugate DBCO-Labeled Protein (Stable Amide Bond) Protein->Conjugate + this compound (pH 7.2-8.5) DBCO_NHS This compound DBCO_NHS->Conjugate Unreacted_DBCO Unreacted This compound Quenched_Product Inactive DBCO-Quencher Adduct Unreacted_DBCO->Quenched_Product + Quencher Quencher Quenching Reagent (e.g., Tris, Glycine) Quencher->Quenched_Product

Caption: Reaction scheme for protein conjugation and quenching.

Troubleshooting Guide

G start Start Troubleshooting issue Identify Primary Issue start->issue agg Protein Aggregation or Precipitation issue->agg Aggregation low_yield Low/No Conjugation (Poor Downstream Signal) issue->low_yield Low Yield high_bg High Background or Non-Specific Signal issue->high_bg High Background agg_q1 Was aggregation seen after adding DBCO reagent? agg->agg_q1 ly_q1 Was an amine-free buffer (e.g., PBS, Borate) used for conjugation? low_yield->ly_q1 bg_q1 Was the quenching step performed? high_bg->bg_q1 agg_a1 Reduce molar excess of DBCO-NHS. Molar ratios >5:1 can cause precipitation. Ensure final DMSO is <10-15%. agg_q1->agg_a1 Yes agg_q2 Did aggregation occur after quenching? agg_q1->agg_q2 No agg_a2 Change in buffer conditions post-quenching may be the cause. Ensure final buffer is compatible with protein stability. Perform purification promptly after quenching. agg_q2->agg_a2 Yes ly_a1_no Error: Amine buffers (Tris, Glycine) compete with the reaction. Action: Repeat with a non-amine buffer. ly_q1->ly_a1_no No ly_q2 Was reaction pH between 7.2-8.5? ly_q1->ly_q2 Yes ly_a2_no Error: Low pH protonates amines, high pH hydrolyzes NHS ester. Action: Verify and adjust buffer pH. ly_q2->ly_a2_no No ly_q3 Is the DBCO-NHS reagent fresh? ly_q2->ly_q3 Yes ly_a3_no Error: NHS esters are moisture-sensitive and hydrolyze over time. Action: Use fresh, properly stored reagent. ly_q3->ly_a3_no No ly_a3_yes Consider optimizing reaction time or protein/reagent concentrations. ly_q3->ly_a3_yes Yes bg_a1_no Error: Unquenched reagent will continue to react. Action: Always include a quenching step. bg_q1->bg_a1_no No bg_q2 Was the conjugate properly purified post-quenching? bg_q1->bg_q2 Yes bg_a2_no Error: Failure to remove excess quencher and hydrolyzed reagent is a major cause of background. Action: Purify using desalting, dialysis, or filtration. bg_q2->bg_a2_no No bg_a2_yes Consider increasing quencher concentration or incubation time to ensure complete reaction. Review purification efficiency. bg_q2->bg_a2_yes Yes

Caption: Troubleshooting workflow for this compound conjugation.

References

dealing with solubility issues of DBCO-PEG3-NHS in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG3-NHS. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of this reagent, with a specific focus on addressing solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker. It contains a Dibenzocyclooctyne (DBCO) group for catalyst-free "click chemistry" reactions with azide-tagged molecules and an N-hydroxysuccinimide (NHS) ester for covalent bonding with primary amines, such as those found on proteins (e.g., lysine residues). The polyethylene glycol (PEG3) spacer enhances solubility and reduces steric hindrance. It is commonly used for bioconjugation, antibody-drug conjugate (ADC) development, and creating diagnostic reagents.

Q2: Is this compound soluble in aqueous buffers like PBS?

This compound has limited direct solubility in aqueous buffers. While the PEG3 spacer improves hydrophilicity compared to non-PEGylated versions, it is standard practice to first dissolve the reagent in a dry, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before adding it to the final aqueous reaction buffer. Forcing dissolution directly in an aqueous buffer can lead to precipitation and hydrolysis.

Q3: Why is my this compound solution cloudy after adding it to my buffer?

Cloudiness or precipitation upon adding the this compound stock solution to your aqueous buffer is a common sign that the solubility limit has been exceeded. This can be caused by several factors, including:

  • High final concentration: The concentration of this compound in the aqueous buffer may be too high. A similar reagent, DBCO-PEG4-NHS, has a reported solubility limit of up to 1.5 mM to 5.5 mM in aqueous buffers.

  • Low temperature: Reactions performed on ice may reduce the solubility of the reagent.

  • Insufficient organic solvent: The percentage of the organic co-solvent (DMSO/DMF) in the final reaction volume may be too low. However, note that high concentrations of organic solvents (e.g., >15% DMSO/DMF) can cause protein precipitation.

Q4: What is the optimal pH for reacting this compound with proteins?

The optimal pH for the reaction of the NHS ester with primary amines is between pH 7 and 9. A commonly recommended range is pH 8.3-8.5, which provides a good balance between efficient amine acylation and NHS ester hydrolysis.

Q5: Are there alternative reagents if I cannot resolve solubility issues?

Yes. If solubility in aqueous buffers remains a persistent issue, consider using a sulfonated version of the reagent, such as Sulfo-DBCO-PEG3-NHS ester. The addition of a sulfo group significantly increases water solubility, allowing for direct dissolution in aqueous buffers without the need for an organic co-solvent.

Troubleshooting Guide

This guide addresses specific problems you may encounter when working with this compound.

Problem 1: Reagent fails to dissolve completely in the organic solvent (DMSO/DMF).

  • Possible Cause 1: Poor Reagent Quality/Degradation. The NHS ester is highly sensitive to moisture. Improper storage or repeated opening of the vial without allowing it to warm to room temperature can introduce moisture, leading to hydrolysis and degradation.

    • Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Store the reagent desiccated at -20°C. For stock solutions in anhydrous DMSO/DMF, store at -20°C or -80°C and use within a month or up to 6 months, respectively.

  • Possible Cause 2: Low-Quality Solvent. The organic solvent may not be anhydrous. Water content in DMSO or DMF will hydrolyze the NHS ester.

    • Solution: Use fresh, high-purity, anhydrous DMSO or DMF.

Problem 2: Precipitate forms immediately after adding the this compound stock solution to the aqueous reaction buffer.

  • Possible Cause 1: Exceeded Solubility Limit. The final concentration of the DBCO-reagent in the aqueous buffer is too high.

    • Solution: Decrease the final concentration of the this compound in the reaction. If a high concentration is necessary for your application, consider switching to the more water-soluble Sulfo-DBCO-PEG3-NHS ester.

  • Possible Cause 2: Protein Precipitation. The concentration of the organic co-solvent (e.g., DMSO) is too high for your specific protein, causing it to precipitate.

    • Solution: Ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 10-15%. If your protein is particularly sensitive, you may need to use an even lower percentage or switch to a water-soluble crosslinker.

  • Possible Cause 3: Incorrect Buffer. The buffer composition may be incompatible.

    • Solution: Use a recommended amine-free buffer such as PBS (phosphate-buffered saline), HEPES, or borate buffer at a pH between 7 and 9.

Problem 3: Low or no conjugation efficiency.

  • Possible Cause 1: Hydrolysis of NHS Ester. The NHS ester is the most common point of failure. It readily hydrolyzes in aqueous solutions, rendering it inactive. The rate of this competing reaction increases significantly with pH.

    • Solution: Prepare the stock solution of this compound in anhydrous DMSO or DMF immediately before use. Avoid delays between dissolving the reagent and adding it to your protein solution. Work quickly. For reactions at higher pH, the working time is significantly reduced.

  • Possible Cause 2: Incompatible Buffer. The reaction buffer contains primary amines (e.g., Tris, glycine) or azides.

    • Solution: Switch to an amine-free, azide-free buffer like PBS, HEPES, or carbonate/borate buffer. Tris buffer is often used to quench the reaction, demonstrating its reactivity with the NHS ester.

  • Possible Cause 3: Insufficient Molar Excess. The molar ratio of this compound to your protein is too low.

    • Solution: Increase the molar excess of the DBCO reagent. For protein concentrations >5 mg/mL, a 10-fold molar excess is often recommended. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be required.

Quantitative Data Summary

The following tables summarize key quantitative parameters for working with NHS ester reagents.

Table 1: NHS Ester Hydrolysis Half-Life vs. pH

pH Temperature (°C) Half-Life
7.0 0 4-5 hours
7.4 25 (Room Temp) >120 minutes
8.6 4 10 minutes

| 9.0 | 25 (Room Temp) | <9 minutes |

Table 2: Recommended Reaction Conditions

Parameter Recommended Value Notes
Reaction pH 7.0 - 9.0 Optimal efficiency is often found between pH 8.3-8.5.
Recommended Buffers PBS, HEPES, Borate, Carbonate Must be free of primary amines and azides.
Co-Solvent Anhydrous DMSO or DMF Use to prepare the initial stock solution.
Molar Excess 10x to 50x Dependent on protein concentration.

| Reaction Time | 30 min (RT) to 2 hours (on ice) | Longer incubation can improve efficiency but also increases hydrolysis. |

Visual Troubleshooting and Workflow

The following diagrams illustrate key processes for working with this compound.

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction start Start: this compound (Lyophilized Powder) warm Equilibrate vial to room temperature start->warm Crucial first step dissolve Dissolve in anhydrous DMSO or DMF (e.g., 10 mM stock) warm->dissolve use_imm Use Immediately dissolve->use_imm add_reagent Add this compound stock to protein solution (Final DMSO < 10%) use_imm->add_reagent Add to reaction prep_protein Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4-8.5) prep_protein->add_reagent incubate Incubate: 30 min @ RT or 2 hours @ 4°C add_reagent->incubate quench Quench reaction (e.g., 50-100 mM Tris) incubate->quench purify Purify conjugate (Desalting column/Dialysis) quench->purify

Caption: Experimental workflow for preparing and using this compound.

G start Issue: Low Conjugation Yield or Precipitation check_solubility Is precipitate visible upon adding reagent to buffer? start->check_solubility reduce_conc Action: Lower final This compound concentration. Ensure final DMSO is <10%. check_solubility->reduce_conc Yes check_buffer Is your buffer amine-free (e.g., no Tris/glycine) and at pH 7-9? check_solubility->check_buffer No sol_yes Yes sol_no No use_sulfo Alternative: Switch to water-soluble Sulfo-DBCO-PEG3-NHS. reduce_conc->use_sulfo If issue persists change_buffer Action: Exchange into a compatible buffer (PBS, HEPES). check_buffer->change_buffer No check_reagent Was the reagent stock prepared fresh from a properly stored vial? check_buffer->check_reagent Yes buffer_yes Yes buffer_no No new_reagent Action: Use a fresh vial of reagent, equilibrate to RT, and prepare stock immediately before use. check_reagent->new_reagent No increase_excess Action: Increase molar excess of DBCO reagent (20x-50x for dilute protein). check_reagent->increase_excess Yes reagent_yes Yes reagent_no No

Caption: Troubleshooting decision tree for this compound solubility issues.

G cluster_products Reaction Products DBCO_NHS This compound Conjugate DBCO-PEG3-Protein (Stable Amide Bond) DBCO_NHS->Conjugate Desired Reaction (pH 7-9) Hydrolyzed DBCO-PEG3-COOH (Inactive Carboxylate) DBCO_NHS->Hydrolyzed Competing Hydrolysis (Increases with pH) Protein_NH2 Protein-NH₂ (Primary Amine) H2O H₂O (Water)

Caption: Competing reactions of this compound in aqueous buffer.

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for your specific protein and application.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein of interest

  • Amine-free reaction buffer (e.g., 1x PBS, pH 7.4-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis device for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or exchange your protein into the amine-free reaction buffer at a known concentration (e.g., 1-10 mg/mL).

  • Prepare the this compound Stock Solution (Prepare Immediately Before Use):

    • Allow the vial of this compound to warm completely to room temperature before opening.

    • Add the appropriate amount of anhydrous DMSO or DMF to the vial to create a stock solution of known concentration (e.g., 10 mM). Vortex briefly to ensure it is fully dissolved.

  • Calculate the Volume of Reagent to Add:

    • Determine the desired molar excess of the this compound reagent. A 20-fold molar excess is a common starting point.

    • Calculation Example:

      • Protein: 1 mL of 5 mg/mL IgG (MW ≈ 150,000 g/mol ) = 3.33 x 10⁻⁸ mol

      • 20x molar excess = 20 * 3.33 x 10⁻⁸ mol = 6.66 x 10⁻⁷ mol

      • Volume of 10 mM (0.01 mol/L) stock needed = (6.66 x 10⁻⁷ mol) / (0.01 mol/L) = 6.66 x 10⁻⁵ L = 66.6 µL

  • Perform the Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Ensure the final volume of DMSO/DMF does not exceed 10-15% of the total reaction volume to prevent protein precipitation.

    • Incubate the reaction. Common conditions are 30

Technical Support Center: DBCO-PEG3-NHS Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to help confirm the successful conjugation of DBCO-PEG3-NHS esters to primary amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: How can I analytically confirm a successful this compound conjugation?

Successful conjugation can be confirmed using a combination of analytical techniques that detect the physical changes in the target molecule after the this compound linker is attached. The most common methods include:

  • UV-Vis Spectroscopy: To determine the Degree of Labeling (DOL) by measuring the absorbance of the DBCO group.[1]

  • SDS-PAGE Analysis: To visualize the increase in molecular weight of the conjugated protein.[1][2]

  • Mass Spectrometry (MS): To obtain the precise mass of the conjugated molecule, providing definitive confirmation of linker attachment.[1][]

  • HPLC Analysis: To separate the conjugated molecule from the unconjugated starting material, where the conjugate typically has a longer retention time.[4]

Q2: How do I calculate the Degree of Labeling (DOL) using UV-Vis Spectroscopy?

The Degree of Labeling (DOL), or the average number of DBCO linkers attached to each molecule, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~309 nm (for the DBCO group).[1][5]

Calculation Steps:

  • Purify your conjugate to remove any unreacted this compound ester.

  • Measure the absorbance of the solution at 280 nm (A280) and 309 nm (A309).

  • Calculate the protein concentration, correcting for the DBCO group's absorbance at 280 nm.

  • Calculate the DOL using the molar extinction coefficients of the protein and the DBCO group.

Table 1: Example DOL Calculation for an IgG Antibody

ParameterValueDescription
Molar Extinction Coefficient of IgG (ε_protein)203,000 M⁻¹cm⁻¹At 280 nm.[5]
Molar Extinction Coefficient of DBCO (ε_dbco)12,000 M⁻¹cm⁻¹At 309 nm.[5]
Correction Factor (CF)0.90DBCO absorbance contribution at 280 nm.[5]
Measured A2800.95Example absorbance of purified conjugate.
Measured A3090.18Example absorbance of purified conjugate.
Calculated Protein Concentration 4.14 µM (A280 - (A309 * CF)) / ε_protein
Calculated DOL 3.6 (A309 / ε_dbco) / Protein Concentration

Q3: My protein precipitated during the conjugation reaction. What could be the cause?

Protein precipitation is a common issue that can arise from several factors:

  • High Organic Solvent Concentration: this compound is often dissolved in an organic solvent like DMSO or DMF.[6] If the final concentration of this solvent in the reaction mixture is too high (typically >15%), it can cause proteins to precipitate.[7]

  • Inappropriate Buffer Conditions: The pH or composition of the buffer may affect protein stability.

  • High Crosslinker Concentration: Using a very large molar excess of the DBCO-NHS ester can sometimes lead to protein aggregation and precipitation.[8][9]

Q4: What is the optimal buffer and pH for an NHS ester reaction?

The reaction between an NHS ester and a primary amine is most efficient at a pH between 7.2 and 8.5.[6][10] It is critical to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the NHS ester.[8][10]

Recommended amine-free buffers include:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • Borate buffer

Q5: How should I handle and store the this compound ester reagent?

NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive.[4][8] To ensure maximum reactivity:

  • Store the reagent desiccated at -20°C.[8]

  • Before opening, always allow the vial to warm completely to room temperature to prevent condensation from forming inside.[7][8]

  • Prepare stock solutions in anhydrous (dry) DMSO or DMF immediately before use and discard any unused portion of the solution.[4] Do not store NHS esters in aqueous solutions.[10]

Visual Guides and Workflows

Chemical Conjugation Pathway

cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ Conjugate Protein-NH-CO-PEG3-DBCO Protein->Conjugate + Linker This compound Linker->Conjugate Byproduct NHS Linker->Byproduct

Caption: Reaction of a protein's primary amine with this compound.

General Experimental Workflow

A 1. Prepare Protein (Buffer exchange to amine-free buffer, pH 7.2-8.5) C 3. Conjugation Reaction (Mix protein and linker; incubate at RT or 4°C) A->C B 2. Prepare this compound (Dissolve in anhydrous DMSO immediately before use) B->C D 4. Purification (Remove excess linker via desalting column) C->D E 5. Analysis & Confirmation D->E F UV-Vis (DOL) E->F Quantitative G SDS-PAGE E->G Qualitative H Mass Spec E->H Definitive

Caption: Standard workflow for this compound conjugation and analysis.

Troubleshooting Guide

Low yields or failed reactions can often be traced back to a few key areas. Use this guide to diagnose and solve common issues.

Table 2: Troubleshooting Common Conjugation Problems

ProblemPotential CauseRecommended Action
Low or No Conjugation Yield Inactive NHS Ester: The reagent was hydrolyzed by moisture.[8][11]Use fresh, properly stored this compound ester. Always allow the vial to warm to room temperature before opening and prepare solutions in anhydrous solvent right before the experiment.[8]
Incompatible Buffer: Buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[10]Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or Borate at pH 7.2-8.5.[6][12]
Suboptimal pH: The pH of the reaction is outside the optimal 7.2-8.5 range.[10]Verify the pH of your reaction buffer with a calibrated meter and adjust if necessary.
Insufficient Molar Excess: The concentration of the this compound ester is too low for efficient labeling.Increase the molar excess of the DBCO linker. A common starting point is a 10- to 20-fold molar excess over the protein.[4]
Protein Precipitation During Reaction High Organic Solvent: The final concentration of DMSO or DMF is too high (>15%), causing the protein to denature.[7]Keep the volume of the this compound stock solution added to the reaction to a minimum, ensuring the final solvent concentration remains below 10-15%.[12]
Protein Instability: The protein is not stable in the chosen reaction buffer or at room temperature.Ensure your protein is soluble and stable in the selected buffer. If stability is an issue, try performing the reaction at 4°C overnight.[10]

Detailed Experimental Protocols

Protocol 1: Analysis by SDS-PAGE

This method provides a qualitative assessment of conjugation by observing an increase in the molecular weight of the target protein.

Materials:

  • Unconjugated protein (control)

  • Purified DBCO-conjugated protein

  • SDS-PAGE loading buffer (e.g., Laemmli buffer)

  • Polyacrylamide gel (e.g., 4-12% Bis-Tris NuPAGE gel)[13]

  • Running buffer (e.g., MES or MOPS)

  • Coomassie blue stain

Procedure:

  • Prepare samples of both the unconjugated control and the purified conjugate at the same concentration (e.g., 0.5 mg/mL).

  • Add loading buffer to each sample and heat if required by your standard protocol.

  • Load the samples into adjacent wells on the polyacrylamide gel. Include a molecular weight marker.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Stain the gel with Coomassie blue and then destain to visualize the protein bands.

  • Expected Result: The conjugated protein will appear as a band that has shifted to a higher molecular weight compared to the unconjugated control.[2] A smear or multiple bands may indicate multiple linker additions or aggregation.

Protocol 2: Quantification by UV-Vis Spectroscopy

This protocol allows for the calculation of the Degree of Labeling (DOL).

Materials:

  • Purified DBCO-conjugated protein in a suitable buffer (e.g., PBS)

  • UV-transparent cuvettes or a spectrophotometer capable of micro-volume measurements (e.g., NanoDrop)

Procedure:

  • Ensure the conjugate is purified from all unreacted this compound using a desalting column.[12]

  • Set the spectrophotometer to read absorbance at 280 nm and 309 nm.

  • Blank the instrument using the same buffer the conjugate is in.

  • Measure the absorbance of the purified conjugate solution at both wavelengths (A280 and A309).

  • Calculate the protein concentration and DOL using the formulas provided in Table 1.

  • Expected Result: A successful conjugation will yield a measurable absorbance at 309 nm, allowing for the calculation of a positive DOL value. Unconjugated protein will have no significant absorbance at 309 nm.

References

Validation & Comparative

A Head-to-Head Comparison of DBCO-PEG3-NHS and SMCC Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). This guide provides an objective comparison of two prominent linker technologies: the traditional succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the more modern dibenzocyclooctyne-PEG3-N-hydroxysuccinimidyl ester (DBCO-PEG3-NHS) linker. We present a summary of their performance based on available data, detailed experimental methodologies, and visual representations of their conjugation chemistries.

Executive Summary

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a pivotal component that dictates the stability, efficacy, and safety profile of an ADC. SMCC, a heterobifunctional, non-cleavable linker, has been a workhorse in the field, utilized in clinically approved ADCs. It forms stable amide and thioether bonds, relying on the degradation of the antibody within the target cell to release the drug. In contrast, this compound represents a newer class of linkers that leverages bioorthogonal "click chemistry." This approach offers high specificity and the potential for creating more homogeneous ADCs with favorable properties. The inclusion of a polyethylene glycol (PEG) spacer in the DBCO linker is designed to enhance solubility and improve the pharmacokinetic profile of the resulting ADC. This guide will delve into the nuances of each linker to aid in the selection process for your ADC development.

Data Presentation: A Comparative Overview

Parameter SMCC Linker This compound Linker (Representative) References
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.04.0 - 8.0 (less aggregation)[1][2]
Plasma Stability (Half-life of intact ADC) ~120 hours in mouse plasmaPotentially longer due to PEGylation[3]
In Vitro Cytotoxicity (IC50) Potent (nM range)Potentially more potent due to higher DAR[4]
In Vivo Efficacy (Tumor Growth Inhibition) Significant tumor growth inhibitionPotentially improved due to higher payload delivery and better pharmacokinetics[5][6]

Experimental Protocols

Detailed methodologies for the conjugation of a cytotoxic drug to an antibody using both SMCC and this compound linkers, as well as protocols for the characterization of the resulting ADCs, are provided below.

Antibody-Drug Conjugate (ADC) Preparation

SMCC Linker Protocol

  • Antibody Modification:

    • Dissolve the antibody in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) at a concentration of 5-10 mg/mL.

    • Dissolve SMCC in a water-miscible organic solvent (e.g., DMSO or DMF) to a concentration of 10 mM.

    • Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted SMCC using a desalting column or tangential flow filtration (TFF) and exchange the buffer to a slightly acidic buffer (pH 6.5-7.0).

  • Drug Conjugation:

    • Dissolve the thiol-containing cytotoxic drug in a suitable organic solvent.

    • Add the drug solution to the maleimide-activated antibody solution at a molar ratio of drug to antibody typically ranging from 3:1 to 5:1.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification:

    • Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug, linker, and aggregates.

This compound Linker Protocol

  • Antibody Modification:

    • Dissolve the antibody in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0) at a concentration of 5-10 mg/mL.

    • Dissolve this compound ester in DMSO to a concentration of 10 mM.

    • Add a 5- to 20-fold molar excess of the this compound ester solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted this compound ester using a desalting column or TFF.

  • Drug Conjugation (Click Chemistry):

    • Dissolve the azide-functionalized cytotoxic drug in a compatible solvent.

    • Add the drug solution to the DBCO-modified antibody solution. The reaction is typically performed at a 1.5 to 5-fold molar excess of the azide-payload over the antibody.[7]

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.[7] The copper-free click chemistry reaction is bioorthogonal and proceeds without the need for a catalyst.

  • Purification:

    • Purify the ADC using SEC or HIC to remove unconjugated drug and aggregates.

ADC Characterization

Determination of Drug-to-Antibody Ratio (DAR)

  • UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the cytotoxic drug.[][9] The ratio of the concentrations can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules.[9] The peak area of each species can be used to calculate the average DAR and to assess the distribution of drug loading.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the DAR by measuring the exact mass of the intact ADC and its subunits.[10]

In Vitro Cytotoxicity Assay

  • Cell Culture: Seed target (antigen-positive) and non-target (antigen-negative) cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free drug control.

  • Incubation: Incubate the cells for 72-96 hours.

  • Viability Assessment: Determine cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[11][12][13][14]

In Vivo Efficacy Study

  • Animal Model: Use an appropriate tumor xenograft model, typically immunodeficient mice bearing tumors derived from a human cancer cell line that expresses the target antigen.

  • Treatment: Once tumors reach a palpable size, administer the ADC, a vehicle control, and a non-binding antibody-drug conjugate control intravenously.

  • Monitoring: Monitor tumor volume and body weight of the animals regularly.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: Compare the tumor growth inhibition in the ADC-treated groups to the control groups.[5][6][15][16]

Mandatory Visualization

SMCC Linker Conjugation Chemistry Antibody Antibody (with Lysine residue) Activated_Antibody Maleimide-Activated Antibody Antibody->Activated_Antibody NHS ester reaction with amine SMCC SMCC Linker SMCC->Activated_Antibody ADC Antibody-Drug Conjugate (ADC) Activated_Antibody->ADC Maleimide reaction with thiol Drug Thiol-containing Drug Drug->ADC

Caption: Conjugation of a thiol-containing drug to an antibody via an SMCC linker.

This compound Linker Conjugation Chemistry Antibody Antibody (with Lysine residue) DBCO_Antibody DBCO-Modified Antibody Antibody->DBCO_Antibody NHS ester reaction with amine DBCO_Linker This compound Linker DBCO_Linker->DBCO_Antibody ADC Antibody-Drug Conjugate (ADC) DBCO_Antibody->ADC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide_Drug Azide-functionalized Drug Azide_Drug->ADC

Caption: Bioorthogonal conjugation using a this compound linker and an azide-drug.

Comparative Experimental Workflow for ADC Preparation cluster_SMCC SMCC Linker Pathway cluster_DBCO This compound Linker Pathway SMCC_Ab_Mod Antibody Modification (SMCC) SMCC_Drug_Conj Drug Conjugation (Thiol-Maleimide) SMCC_Ab_Mod->SMCC_Drug_Conj SMCC_Purification Purification (SEC/HIC) SMCC_Drug_Conj->SMCC_Purification End End: Characterized ADC SMCC_Purification->End DBCO_Ab_Mod Antibody Modification (this compound) DBCO_Drug_Conj Drug Conjugation (Click Chemistry) DBCO_Ab_Mod->DBCO_Drug_Conj DBCO_Purification Purification (SEC/HIC) DBCO_Drug_Conj->DBCO_Purification DBCO_Purification->End Start Start: Antibody & Drug-Linker Precursors Start->SMCC_Ab_Mod Start->DBCO_Ab_Mod

Caption: Side-by-side workflow for ADC synthesis with SMCC and DBCO linkers.

References

A Head-to-Head Comparison of Leading Alternatives to DBCO-PEG3-NHS for Copper-Free Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the dynamic landscape of bioconjugation, the selection of the optimal chemical tools is paramount. While Dibenzocyclooctyne (DBCO) reagents, such as DBCO-PEG3-NHS, have been instrumental in advancing copper-free click chemistry, a new generation of alternatives offers significant advantages in reaction kinetics and efficiency. This guide provides an objective, data-driven comparison of the leading alternatives to DBCO-based conjugation, focusing on the inverse-electron-demand Diels-Alder (iEDDA) ligation between tetrazines (Tz) and trans-cyclooctenes (TCO), as well as other strained alkynes like Bicyclo[6.1.0]nonyne (BCN).

The primary goal of copper-free click chemistry is to create stable covalent bonds between biomolecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] This has revolutionized the fields of drug delivery, in vivo imaging, and diagnostics.[2][4][5] The choice of a specific reagent can significantly impact the efficiency, yield, and stability of the resulting bioconjugate.

Performance Comparison: Kinetics, Stability, and Efficiency

The performance of different copper-free click chemistry reactions can be quantitatively evaluated based on their second-order rate constants, which directly measure the reaction speed. The stability of the resulting conjugate and the reagents themselves are also critical factors.

FeatureDBCO-Azide (SPAAC)BCN-Azide (SPAAC)Tetrazine-TCO (iEDDA)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~1[6] - 2.1[7]Generally slower than DBCOUp to 10⁷[6], typically 800 - 30,000[6]
Reaction Speed ModerateSlower than DBCOExtremely Fast[8][9][10]
Biocompatibility Excellent (copper-free)[1][11]Excellent (copper-free)Excellent (copper-free)[6][9]
Reagent Stability DBCO can be sensitive to certain conditions[12]BCN shows poor long-term stability in some conditions[12]Tetrazine stability can be moiety-dependent[13]; TCO can isomerize[12]
Conjugate Stability (Half-life in presence of GSH) ~71 minutes[12][13]~6 hours[12][13]Variable, moiety-dependent[13]
Primary Applications Live cell imaging, ADC development, biomaterial synthesis[1][2]Bioconjugation and oligonucleotide labeling[14]In vivo imaging, pre-targeting applications, rapid labeling at low concentrations[6][9]

The Rise of Tetrazine-TCO Ligation

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) has emerged as a superior strategy for many bioconjugation applications due to its exceptionally rapid reaction kinetics.[6][8] This unmatched speed allows for efficient labeling at very low concentrations, which is a significant advantage for in vivo studies where reagent concentrations are inherently limited.[9][15] The reaction is highly specific and bioorthogonal, meaning that the tetrazine and TCO moieties react exclusively with each other without interfering with native biological functional groups.[6]

Experimental Workflows and Logical Relationships

To better visualize the process of bioconjugation using these alternatives, the following diagrams illustrate the key steps and relationships.

G General Workflow for NHS Ester-Based Bioconjugation cluster_protein_prep Protein Preparation cluster_activation Activation with NHS Ester cluster_purification Purification cluster_conjugation Bioorthogonal Conjugation Protein Protein of Interest (e.g., Antibody) Buffer Amine-free Buffer (e.g., PBS, pH 7.2-8.0) Reaction Incubate at RT (1-4h) or 4°C overnight Protein->Reaction Mix NHS_Ester TCO-NHS or DBCO-NHS Ester (dissolved in DMSO/DMF) NHS_Ester->Reaction Add Purify Remove excess NHS Ester (e.g., Desalting Column) Reaction->Purify Activated_Protein TCO- or DBCO-modified Protein Purify->Activated_Protein Final_Conjugate Stable Bioconjugate Activated_Protein->Final_Conjugate Mix with Partner Tetrazine- or Azide-labeled Molecule (e.g., Drug, Fluorophore) Partner->Final_Conjugate Reacts via iEDDA or SPAAC G Comparison of Copper-Free Click Chemistry Pathways cluster_spaac SPAAC Pathway cluster_iedda iEDDA Pathway Biomolecule1 Biomolecule 1 (e.g., Protein) DBCO DBCO-NHS Biomolecule1->DBCO Modify with TCO TCO-NHS Biomolecule1->TCO Modify with Biomolecule2 Biomolecule 2 (e.g., Drug, Probe) Azide Azide-Modification Biomolecule2->Azide Modify with Tetrazine Tetrazine-Modification Biomolecule2->Tetrazine Modify with DBCO_Protein DBCO-Biomolecule 1 DBCO->DBCO_Protein Azide_Molecule Azide-Biomolecule 2 Azide->Azide_Molecule SPAAC_Reaction Strain-Promoted Azide-Alkyne Cycloaddition DBCO_Protein->SPAAC_Reaction Azide_Molecule->SPAAC_Reaction TCO_Protein TCO-Biomolecule 1 TCO->TCO_Protein Tetrazine_Molecule Tetrazine-Biomolecule 2 Tetrazine->Tetrazine_Molecule iEDDA_Reaction Inverse-Electron-Demand Diels-Alder TCO_Protein->iEDDA_Reaction Tetrazine_Molecule->iEDDA_Reaction

References

A Comparative Guide to the Validation of DBCO-PEG3-NHS Conjugation Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conjugation of molecules to proteins, antibodies, and other biomolecules is a cornerstone of modern biotechnology and drug development. Dibenzocyclooctyne (DBCO) linkers are frequently employed in copper-free click chemistry, a bioorthogonal reaction that allows for the efficient and specific attachment of molecules in complex biological systems. The DBCO-PEG3-NHS ester is a heterobifunctional linker that facilitates this process. Its N-hydroxysuccinimide (NHS) ester end reacts with primary amines (such as the side chains of lysine residues) on a biomolecule, introducing a DBCO group. This DBCO moiety is then ready to react with an azide-tagged molecule of interest.

Validating the initial conjugation of the this compound linker is a critical quality control step to ensure that the biomolecule is correctly functionalized before the subsequent click reaction. Mass spectrometry (MS) stands out as a premier analytical technique for this purpose, offering high precision and detailed molecular information. This guide provides a comparative overview of mass spectrometry for the validation of this compound conjugation, compares it with alternative methods, and presents detailed experimental protocols.

Principle of Validation by Mass Spectrometry

The core principle behind using mass spectrometry for validation is the precise measurement of the mass increase of the target biomolecule after conjugation with the this compound linker. The NHS ester reacts with a primary amine on the biomolecule (e.g., a protein) to form a stable amide bond, releasing the NHS group as a byproduct. The resulting mass increase corresponds to the mass of the DBCO-PEG3- moiety.

  • Molecular Weight of this compound: 605.64 Da

  • Mass of Leaving Group (N-hydroxysuccinimide): ~115.09 Da

  • Expected Mass Addition per Conjugation: 605.64 Da - 115.09 Da = 490.55 Da

By analyzing the mass of the conjugated protein, researchers can confirm a successful reaction and determine the distribution of species with different numbers of attached linkers (degree of labeling).

Comparison of Validation Methodologies

While mass spectrometry is highly effective, other techniques can also be used to assess conjugation. The choice of method depends on the required level of detail, available equipment, and the specific application.

Table 1: Comparison of Conjugation Validation Methods

Method Principle Information Provided Pros Cons
Mass Spectrometry (MS) Measures the precise mass-to-charge ratio of the biomolecule.- Absolute confirmation of conjugation- Degree of labeling (distribution of 0, 1, 2... linkers)- Site of conjugation (with peptide mapping)- High accuracy and sensitivity- Provides detailed molecular information- Quantitative- Requires specialized equipment- Can be complex for heterogeneous samples- Higher cost
SDS-PAGE Separates molecules based on molecular weight under denaturing conditions.[1][2]- Qualitative confirmation of conjugation (band shift)- Estimation of conjugation efficiency (densitometry)- Widely available and low cost- Simple and rapid protocol[2]- Low resolution; small mass shifts may not be visible- Not quantitative- Does not provide site-specific information
HPLC (RP/SEC) Separates molecules based on hydrophobicity (Reversed-Phase) or size (Size-Exclusion).- Confirmation of conjugation (shift in retention time)- Purity of the conjugate- Can be quantitative- High resolution and reproducibility- Can be used for purification and analysis simultaneously- Indirect evidence of conjugation- May require method development- Does not provide site-specific information
UV-Vis Spectroscopy Measures the absorbance of the DBCO group (approx. 309 nm).[3]- Estimation of the average number of DBCO linkers per molecule.- Rapid and simple- Non-destructive- Indirect measurement- Requires accurate extinction coefficients for both protein and DBCO- Less sensitive than MS

Experimental Protocols and Data

Protocol 1: this compound Conjugation to a Protein

This protocol outlines a general procedure for labeling a protein with this compound ester.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 100 mM sodium bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Reagent Preparation:

    • Prepare the protein solution at a concentration of 1-5 mg/mL in conjugation buffer.

    • Immediately before use, prepare a 10 mM stock solution of this compound ester in anhydrous DMSO. Allow the vial to warm to room temperature before opening to prevent moisture condensation.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound ester solution to the protein solution. The final concentration of DMSO in the reaction should not exceed 10-20% to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

  • Quenching:

    • To stop the reaction, add the quenching buffer to a final concentration of 50 mM. This will consume any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and the NHS byproduct using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). Follow the manufacturer's instructions for the column.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a BCA assay or by measuring absorbance at 280 nm.

    • Proceed with Mass Spectrometry analysis to confirm conjugation.

Protocol 2: Mass Spectrometry Analysis of the Conjugate

This protocol describes the analysis of the DBCO-conjugated protein using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Purified DBCO-conjugated protein

  • LC-MS system with an electrospray ionization (ESI) source

  • Appropriate LC column (e.g., C4 reversed-phase column for proteins)

  • Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)

  • Deconvolution software

Procedure:

  • Sample Preparation: Dilute the purified conjugate to a suitable concentration (e.g., 0.1-1 mg/mL) in mobile phase A.

  • LC Separation:

    • Inject the sample onto the LC system.

    • Elute the protein using a gradient of mobile phase B to separate the conjugate from any remaining impurities.

  • MS Data Acquisition:

    • Analyze the eluting protein in positive ion mode using the ESI-MS.

    • Acquire the full mass spectrum over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the protein.

  • Data Analysis:

    • Process the raw mass spectrum to obtain a charge state envelope for the protein.

    • Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum. This will show peaks corresponding to the actual molecular weights of the species in the sample.

    • Identify the peak for the unconjugated protein and the peaks for the protein conjugated with one, two, or more DBCO-PEG3- linkers. The mass difference between these peaks should be approximately 490.55 Da.

Quantitative Data Presentation

Mass spectrometry provides quantitative data on the distribution of conjugated species.

Table 2: Expected Mass Data for a Hypothetical 50 kDa Protein

Species Number of DBCO-PEG3 Linkers Mass Added (Da) Expected Total Mass (Da)
Unconjugated Protein0050,000.00
Mono-conjugated1490.5550,490.55
Di-conjugated2981.1050,981.10
Tri-conjugated31471.6551,471.65

Visualizations

Reaction Scheme

G Protein_NH2 Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-PEG3-DBCO (Stable Amide Bond) Protein_NH2->Conjugate + DBCO_NHS This compound NHS_byproduct NHS (Byproduct) DBCO_NHS->NHS_byproduct + midpoint + midpoint2 pH 8.5 G A 1. Prepare Protein (in Amine-Free Buffer, pH 8.5) B 2. Add this compound (10-20x Molar Excess) A->B C 3. Incubate (30-60 min, Room Temp) B->C D 4. Quench Reaction (Tris Buffer) C->D E 5. Purify Conjugate (Desalting Column) D->E F 6. Analyze by LC-MS E->F G 7. Deconvolute Spectrum & Confirm Mass Shift F->G

References

A Researcher's Guide to Selecting the Optimal PEG Spacer Length in DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of DBCO-PEGn linkers, supported by experimental data, to guide researchers in drug development and bioconjugation applications.

In the realm of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of a linker is a critical determinant of success. Dibenzocyclooctyne (DBCO) linkers are at the forefront of copper-free click chemistry due to their high reactivity and biocompatibility in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The incorporation of polyethylene glycol (PEG) spacers into these linkers has become a standard practice to enhance their utility. However, the length of the PEG spacer is not a one-size-fits-all parameter. This guide provides a comprehensive comparison of different PEG spacer lengths in DBCO linkers, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

The Impact of PEG Spacer Length on DBCO Linker Properties

The length of the PEG spacer, denoted by 'n' in DBCO-PEGn, has a profound impact on the physicochemical and biological properties of the resulting conjugate. Key properties influenced by PEG length include:

  • Solubility and Aggregation: One of the primary reasons for incorporating PEG spacers is to enhance the aqueous solubility of hydrophobic drug molecules and reduce their propensity for aggregation. Longer PEG chains are generally more effective at improving solubility and preventing aggregation, which is crucial for maintaining the stability and efficacy of bioconjugates.

  • Reaction Kinetics: The PEG spacer can influence the kinetics of the SPAAC reaction. While providing steric clearance for the reactive DBCO and azide moieties to approach each other, an excessively long and flexible PEG chain might lead to a slight reduction in the reaction rate due to its hydrodynamic volume.

  • Steric Hindrance: The PEG spacer provides a physical separation between the conjugated molecule (e.g., an antibody) and the payload (e.g., a drug or a dye). This separation can be critical for preserving the biological activity of the protein and ensuring that the payload can effectively interact with its target.

  • Pharmacokinetics and Biodistribution: In in vivo applications, the length of the PEG spacer significantly affects the pharmacokinetic profile of the conjugate. Longer PEG chains can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer circulation half-life. This can enhance the therapeutic window by increasing drug exposure at the target site.

  • Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins and nanoparticles. Longer PEG chains can more effectively shield antigenic epitopes, thereby reducing the likelihood of an immune response.

Comparative Performance Data of DBCO-PEGn Linkers

To facilitate a direct comparison, the following table summarizes quantitative data on key performance metrics for DBCO linkers with varying PEG spacer lengths. The data is compiled from various studies and manufacturer's technical notes.

Parameter DBCO-PEG4 DBCO-PEG8 DBCO-PEG12 DBCO-PEG24 References
Spacer Arm Length ~15 Å~29 Å~43 Å~87 Å
Aqueous Solubility GoodVery GoodExcellentExcellent
Relative Reaction Rate HighSlightly lower than PEG4ModerateLower than shorter PEGs
In Vivo Half-life ShorterIntermediateLongerLongest
Aggregation Prevention ModerateGoodVery GoodExcellent
Immunogenicity Higher potentialReducedSignificantly ReducedLowest Potential

Note: The relative reaction rates and in vivo half-life can be highly dependent on the specific biomolecule and payload being conjugated. The data presented here represents general trends.

Experimental Workflow for Comparing DBCO-PEGn Linkers

The following diagram illustrates a typical experimental workflow for comparing the efficacy of different DBCO-PEGn linkers in the context of developing an antibody-drug conjugate (ADC).

G cluster_0 Preparation of Components cluster_1 Conjugation (SPAAC Reaction) cluster_2 Purification and Characterization cluster_3 In Vitro Evaluation cluster_4 In Vivo Evaluation Antibody Azide-Modified Antibody Conjugation4 Antibody + DBCO-PEG4-Drug Antibody->Conjugation4 Conjugation8 Antibody + DBCO-PEG8-Drug Antibody->Conjugation8 Conjugation12 Antibody + DBCO-PEG12-Drug Antibody->Conjugation12 DBCO_PEG4 DBCO-PEG4-Drug DBCO_PEG4->Conjugation4 DBCO_PEG8 DBCO-PEG8-Drug DBCO_PEG8->Conjugation8 DBCO_PEG12 DBCO-PEG12-Drug DBCO_PEG12->Conjugation12 Purification4 Purify ADC-PEG4 Conjugation4->Purification4 Purification8 Purify ADC-PEG8 Conjugation8->Purification8 Purification12 Purify ADC-PEG12 Conjugation12->Purification12 Characterization Characterize all ADCs (DAR, Aggregation, Stability) Purification4->Characterization Purification8->Characterization Purification12->Characterization Cell_Culture Target Cancer Cell Line Characterization->Cell_Culture Animal_Model Tumor Xenograft Model Characterization->Animal_Model Cytotoxicity_Assay Cytotoxicity Assay (IC50) Cell_Culture->Cytotoxicity_Assay PK_Study Pharmacokinetic Study Animal_Model->PK_Study Efficacy_Study Tumor Growth Inhibition Animal_Model->Efficacy_Study

Caption: Experimental workflow for comparing ADCs with different PEG spacer lengths.

Detailed Experimental Protocol: Comparative Analysis of ADC-PEGn Linkers

This protocol outlines the key steps for comparing ADCs constructed with DBCO-PEG4, DBCO-PEG8, and DBCO-PEG12 linkers.

1. Preparation of Azide-Modified Antibody:

  • React a solution of the antibody (e.g., Trastuzumab, 5 mg/mL in PBS, pH 7.4) with a 10-fold molar excess of an azide-functionalizing reagent (e.g., Azide-NHS Ester) for 2 hours at room temperature.

  • Remove excess reagent by buffer exchange into PBS using a desalting column or dialysis.

  • Characterize the degree of azide labeling using a colorimetric assay or mass spectrometry.

2. Preparation of DBCO-PEGn-Drug Conjugates:

  • Dissolve the DBCO-PEGn-NHS ester (n=4, 8, 12) and the amine-containing drug molecule in anhydrous DMSO at a 1:1.2 molar ratio.

  • Add a non-nucleophilic base (e.g., DIEA, 3-fold molar excess) and stir the reaction overnight at room temperature.

  • Purify the DBCO-PEGn-Drug conjugate by reverse-phase HPLC.

  • Confirm the identity and purity of the product by LC-MS and NMR.

3. Antibody-Drug Conjugation (SPAAC):

  • For each PEG length, react the azide-modified antibody with a 5-fold molar excess of the corresponding DBCO-PEGn-Drug conjugate in PBS (pH 7.4) for 4-16 hours at 4°C.

  • Monitor the reaction progress by SDS-PAGE or hydrophobic interaction chromatography (HIC).

4. Purification and Characterization of ADCs:

  • Purify the resulting ADCs using protein A affinity chromatography or size-exclusion chromatography (SEC) to remove unreacted drug-linker.

  • Characterize the purified ADCs for:

    • Drug-to-Antibody Ratio (DAR): Use UV-Vis spectroscopy or HIC.

    • Aggregation: Analyze by SEC.

    • Stability: Incubate the ADCs in serum at 37°C and analyze for drug loss over time by LC-MS.

5. In Vitro Cytotoxicity Assay:

  • Plate target cancer cells (e.g., SK-BR-3 for Trastuzumab-based ADCs) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of each ADC (ADC-PEG4, ADC-PEG8, ADC-PEG12) and control antibodies.

  • After 72-96 hours, assess cell viability using a standard assay (e.g., MTS or CellTiter-Glo).

  • Calculate the IC50 value for each ADC.

Logical Relationship Between PEG Spacer Length and Performance

The choice of PEG spacer length involves a trade-off between several key parameters. The following diagram illustrates this relationship.

G cluster_0 Physicochemical Properties cluster_1 Biological Performance Solubility Aqueous Solubility Efficacy Therapeutic Efficacy Solubility->Efficacy Aggregation Prevention of Aggregation Aggregation->Efficacy Kinetics Reaction Kinetics Kinetics->Efficacy HalfLife In Vivo Half-Life HalfLife->Efficacy Immunogenicity Reduced Immunogenicity Immunogenicity->Efficacy PEG_Length Increasing PEG Spacer Length (PEG4 -> PEG24) PEG_Length->Solubility Increases PEG_Length->Aggregation Improves PEG_Length->Kinetics May Slightly Decrease PEG_Length->HalfLife Increases PEG_Length->Immunogenicity Improves

Caption: Impact of increasing PEG spacer length on linker properties and performance.

Conclusion and Recommendations

The selection of the optimal PEG spacer length for a DBCO linker is a multi-faceted decision that requires careful consideration of the specific application.

  • For applications prioritizing rapid and efficient conjugation with highly soluble biomolecules , a shorter spacer like DBCO-PEG4 may be advantageous due to its potentially faster reaction kinetics.

  • For conjugating hydrophobic payloads or when improved in vivo performance is desired , intermediate-length spacers such as DBCO-PEG8 and DBCO-PEG12 offer a good balance of enhanced solubility, reduced aggregation, and favorable pharmacokinetics.

  • For applications requiring maximum in vivo circulation time and minimal immunogenicity, such as in the development of long-acting therapeutics , a longer spacer like DBCO-PEG24 would be the preferred choice, provided that the potential for slightly slower reaction kinetics is acceptable.

Ultimately, the empirical testing of a few different PEG spacer lengths, as outlined in the experimental workflow above, is the most reliable approach to identifying the optimal linker for a given bioconjugation challenge. This data-driven approach will ensure the development of robust and effective bioconjugates for research and therapeutic applications.

Copper-Free Click Chemistry: A Superior Alternative for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking highly efficient and biocompatible molecular ligation techniques, copper-free click chemistry has emerged as a powerful tool, overcoming significant limitations of traditional copper-catalyzed methods. This guide provides an objective comparison of copper-free and traditional click chemistry, supported by experimental data, detailed protocols, and visualizations to inform the selection of the most appropriate method for your research needs.

The cornerstone of traditional click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction lauded for its efficiency and broad applicability. However, the requisite copper(I) catalyst presents a notable drawback in biological applications due to its inherent cytotoxicity.[1] This limitation paved the way for the development of copper-free click chemistry, predominantly Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which offers the advantages of click chemistry without the need for a toxic metal catalyst.[1][2]

Performance Comparison: A Quantitative Look

The primary advantage of copper-free click chemistry lies in its enhanced biocompatibility, making it ideal for in vivo and live-cell applications where cellular health is paramount.[1][2] While CuAAC generally exhibits faster reaction kinetics, the development of various strained cyclooctynes for SPAAC has provided a range of reactivities suitable for diverse applications.[3][4]

Table 1: Comparison of Key Performance Parameters

FeatureCopper-Free Click Chemistry (SPAAC)Traditional Click Chemistry (CuAAC)
Biocompatibility High; no cytotoxic copper catalyst required.[1][2]Limited in vivo due to copper-induced cytotoxicity.[1]
Reaction Kinetics Slower than CuAAC, with rates dependent on the cyclooctyne used.[3][4]Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[3]
Reaction Conditions Physiological conditions (aqueous buffers, room temperature).[2]Requires a copper(I) source, a reducing agent, and often a stabilizing ligand.[5]
Side Reactions Some strained alkynes may exhibit minor off-target reactivity with thiols.[6]Copper can catalyze the formation of reactive oxygen species (ROS).[6]
Reagent Accessibility Strained cyclooctynes can be more complex and costly to synthesize.[1]Terminal alkynes and copper catalysts are generally inexpensive and readily available.

Table 2: Comparative Reaction Kinetics of Common Cyclooctynes in SPAAC

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
DIBOBenzyl Azide~0.3 - 0.7
DBCOBenzyl Azide~0.6 - 1.0
BCNBenzyl Azide~0.06 - 0.1
[9+1]CPPBenzyl Azide2.2 x 10⁻³
[11+1]CPPBenzyl Azide4.5 x 10⁻⁴
m[9+1]CPPBenzyl Azide9.6 x 10⁻³
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[7][8]

Visualizing the Workflow: Cell Surface Glycan Labeling

A common application for both copper-free and traditional click chemistry is the labeling of glycans on the cell surface for imaging and analysis. The following diagrams illustrate the experimental workflows for this application using both methods.

G cluster_0 Copper-Free Click Chemistry (SPAAC) Workflow cluster_1 Traditional Click Chemistry (CuAAC) Workflow A1 Metabolic Labeling: Incubate cells with an azide-modified sugar (e.g., Ac4ManNAz). B1 Cell Surface Expression: Azide groups are displayed on cell surface glycans. A1->B1 C1 SPAAC Reaction: Add a cyclooctyne-conjugated fluorophore (e.g., DBCO-Fluorophore). B1->C1 D1 Washing: Remove unbound fluorophore. C1->D1 E1 Analysis: Image cells via fluorescence microscopy or flow cytometry. D1->E1 A2 Metabolic Labeling: Incubate cells with an alkyne-modified sugar (e.g., Ac4ManNAl). B2 Cell Surface Expression: Alkyne groups are displayed on cell surface glycans. A2->B2 C2 CuAAC Reaction: Add azide-fluorophore, CuSO4, reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA). B2->C2 D2 Washing: Remove unbound reagents and copper catalyst. C2->D2 E2 Analysis: Image cells via fluorescence microscopy or flow cytometry. D2->E2

A comparative workflow for cell surface glycan labeling.

Experimental Protocols

Below are detailed methodologies for cell surface labeling using both SPAAC and CuAAC.

Protocol 1: Cell Surface Labeling using Copper-Free Click Chemistry (SPAAC)

This protocol is adapted from methods for labeling cell surface proteins and glycans.[9][10]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

  • Cyclooctyne-conjugated fluorophore (e.g., DBCO-488)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Plate cells and allow them to adhere overnight.

    • Remove the existing medium and replace it with fresh medium containing the desired concentration of the azide-modified sugar (e.g., 50 µM Ac4ManNAz).

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.

  • Cell Preparation:

    • Gently wash the cells twice with PBS to remove any unincorporated azido sugar.

    • Harvest the cells using a non-enzymatic cell dissociation solution if required for flow cytometry.

  • SPAAC Reaction:

    • Resuspend the cells in a suitable buffer (e.g., PBS) containing the cyclooctyne-conjugated fluorophore at the desired concentration (e.g., 10-50 µM).

    • Incubate for 30-60 minutes at room temperature or 37°C.

  • Washing:

    • Wash the cells three times with PBS to remove any unbound fluorophore.

  • Analysis:

    • Resuspend the cells in a suitable buffer for analysis.

    • Analyze the labeled cells using a flow cytometer or visualize them with a fluorescence microscope.

Protocol 2: Cell Surface Labeling using Traditional Click Chemistry (CuAAC)

This protocol is based on established methods for labeling live cells using CuAAC.[5][11]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Alkyne-modified sugar (e.g., peracetylated N-alkynylmannosamine)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Azide-conjugated fluorophore

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)

  • Copper-chelating ligand solution (e.g., 200 mM THPTA)

  • Sodium ascorbate solution (e.g., 100 mM, freshly prepared)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells in a medium containing the alkyne-modified sugar for 48 hours.

  • Preparation of Click Reaction Mixture:

    • In an Eppendorf tube, prepare the click reaction mixture by adding the following in order: DPBS, the desired concentration of the azide-fluorophore, CuSO₄ (final concentration of 50-100 µM), and the copper-chelating ligand (e.g., THPTA, at a 5:1 ratio to copper).

    • Immediately before adding to the cells, add freshly prepared sodium ascorbate to a final concentration of 2.5 mM.

  • CuAAC Reaction:

    • Gently wash the cells twice with DPBS.

    • Add the click reaction mixture to the cells and incubate for 5-15 minutes at room temperature.

  • Washing:

    • Wash the cells three times with DPBS to remove the reaction components.

  • Analysis:

    • Add fresh culture medium and analyze the cells using a flow cytometer or fluorescence microscope.

Logical Relationship of Reaction Mechanisms

The fundamental difference between SPAAC and CuAAC lies in the activation of the alkyne. SPAAC utilizes a highly strained cyclooctyne, which readily reacts with an azide to release ring strain, thus proceeding without a catalyst. In contrast, CuAAC employs a copper(I) catalyst to activate a terminal alkyne for cycloaddition with an azide.

G cluster_0 Copper-Free Click Chemistry (SPAAC) cluster_1 Traditional Click Chemistry (CuAAC) A1 Strained Cyclooctyne (High Ring Strain) C1 [3+2] Cycloaddition A1->C1 B1 Azide B1->C1 D1 Stable Triazole Product (Mixture of Regioisomers) C1->D1 A2 Terminal Alkyne D2 Copper-Acetylide Intermediate A2->D2 B2 Azide E2 [3+2] Cycloaddition B2->E2 C2 Copper(I) Catalyst C2->D2 D2->E2 F2 Stable Triazole Product (1,4-Regioisomer) E2->F2

A diagram illustrating the reaction mechanisms.

Conclusion

Copper-free click chemistry, particularly SPAAC, offers a significant advantage in biocompatibility over traditional CuAAC, making it the preferred method for live-cell imaging, in vivo studies, and the development of targeted therapeutics. While CuAAC may be favored for applications where reaction speed is the primary concern and cytotoxicity is not a limiting factor, the versatility and safety profile of copper-free methods have solidified their position as an indispensable tool in modern chemical biology and drug discovery. The choice between these powerful techniques should be guided by the specific requirements of the experimental system, with careful consideration of the trade-offs between reaction kinetics and biocompatibility.

References

A Researcher's Guide to Evaluating the Degree of Labeling (DOL) for DBCO-Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of antibody conjugates is paramount. The degree of labeling (DOL), which defines the average number of molecules conjugated to an antibody, is a critical quality attribute that influences the efficacy, safety, and pharmacokinetics of antibody-based therapeutics and diagnostics. This guide provides a comparative overview of common methods for determining the DOL of Dibenzocyclooctyne (DBCO)-conjugated antibodies, complete with experimental data and detailed protocols.

Comparison of Methods for DOL Determination

The selection of a suitable method for DOL determination depends on the required accuracy, available equipment, and the specific characteristics of the antibody conjugate. The following table summarizes the key features of the most prevalent techniques.

Method Principle Advantages Disadvantages Typical Application
UV-Vis Spectroscopy Measures absorbance at 280 nm (antibody) and ~309 nm (DBCO) to calculate the molar ratio.[1][2][3][4]Rapid, accessible, and requires standard laboratory equipment.[3][4]Less precise (~20% variability), assumes extinction coefficients are unchanged post-conjugation, and can be affected by impurities that absorb in the UV range.[1]Routine estimation of DOL for purified conjugates.
Mass Spectrometry (MS) Precisely measures the mass of the intact antibody before and after conjugation to determine the number of attached DBCO molecules.[5][6][7][8][9]Highly accurate and can identify different conjugated species (e.g., unconjugated, singly-labeled, multi-labeled).[5]Requires expensive, specialized equipment and significant expertise in data analysis.[5]In-depth characterization, validation of other methods, and analysis of heterogeneous mixtures.
Anthracene-Azide Assay A fluorescent probe (anthracene-azide) reacts with available DBCO groups, and the resulting fluorescence is measured to quantify the number of DBCO moieties.[5][10]High precision for quantifying reactive DBCO groups.[5]Requires a specific fluorescent probe, a fluorometer, and the generation of a standard curve for accurate quantification.[5][10]Quantification of functional DBCO groups, particularly on surfaces.
SDS-PAGE Analysis Visualizes the increase in molecular weight of the antibody after conjugation as a shift in band migration on a gel.[5]Simple, widely available, and provides a good qualitative confirmation of successful conjugation.[5]Not a quantitative method for determining the precise DOL.[5]Quick validation of conjugation and assessment of product purity.

Experimental Protocols and Workflows

General Workflow for DBCO-Conjugation of Antibodies

The initial step in preparing a DBCO-conjugated antibody involves the reaction of an antibody with a DBCO-NHS ester. This process targets primary amines, such as the ε-amino groups of lysine residues on the antibody.

cluster_0 Antibody Preparation cluster_1 Conjugation Reaction cluster_2 Purification Antibody Antibody Solution (e.g., 1 mg/mL in PBS) Buffer_Exchange Buffer Exchange (if necessary) Antibody->Buffer_Exchange Reaction_Mix Reaction Mixture Buffer_Exchange->Reaction_Mix DBCO_NHS DBCO-NHS Ester (dissolved in DMSO) DBCO_NHS->Reaction_Mix Incubation Incubate (e.g., 45-60 min at RT) Reaction_Mix->Incubation Purification Remove Excess DBCO-NHS (Dialysis, Gel Filtration, or Ultrafiltration) Incubation->Purification Purified_Conjugate Purified DBCO-Antibody Conjugate Purification->Purified_Conjugate

Caption: Workflow for the conjugation of DBCO-NHS ester to an antibody.

Detailed Protocol: DBCO-NHS Ester Conjugation to an Antibody
  • Antibody Preparation: Adjust the antibody concentration to 1 mg/mL in a suitable buffer like PBS (pH 7.2-8.0). If the antibody solution contains primary amines (e.g., Tris), perform a buffer exchange.

  • DBCO-NHS Ester Preparation: Dissolve the DBCO-NHS ester (e.g., DBCO-PEG4-NHS) in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation: Add a specific molar excess of the DBCO-NHS ester solution to the antibody solution. The molar ratio will influence the final DOL.[11][12][13]

  • Incubation: Incubate the reaction mixture for 45-60 minutes at room temperature with gentle shaking.[2]

  • Purification: Remove unreacted DBCO-NHS ester by dialysis, desalting spin columns, or ultrafiltration.[2]

DOL Determination by UV-Vis Spectroscopy

This is the most straightforward method for estimating the DOL.

cluster_0 Measurement cluster_1 Calculation Sample Purified DBCO-Antibody Conjugate Spectrophotometer UV-Vis Spectrophotometer Sample->Spectrophotometer Measure_Absorbance Measure Absorbance at 280 nm (A280) and 309 nm (A309) Spectrophotometer->Measure_Absorbance Calculate_Ab_Conc Calculate Antibody Concentration (Correct for DBCO absorbance at 280 nm) Measure_Absorbance->Calculate_Ab_Conc Calculate_DBCO_Conc Calculate DBCO Concentration Measure_Absorbance->Calculate_DBCO_Conc Calculate_DOL Calculate DOL (Molar ratio of DBCO to Antibody) Calculate_Ab_Conc->Calculate_DOL Calculate_DBCO_Conc->Calculate_DOL

Caption: Workflow for DOL determination using UV-Vis Spectroscopy.

Detailed Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Use the purified DBCO-conjugated antibody solution. If necessary, dilute the sample in PBS.

  • Absorbance Measurement: Measure the absorbance of the solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer and a quartz cuvette.[2][11][14]

  • Calculations:

    • Antibody Concentration (M):

      • [Antibody] = (A280 - (A309 * CF)) / ε_antibody

      • Where CF is the correction factor for DBCO absorbance at 280 nm (typically around 0.90 for some DBCO reagents) and ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., ~204,000 M⁻¹cm⁻¹ for IgG).[2][14][15]

    • DBCO Concentration (M):

      • [DBCO] = A309 / ε_DBCO

      • Where ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (e.g., ~12,000 M⁻¹cm⁻¹).[2][12]

    • Degree of Labeling (DOL):

      • DOL = [DBCO] / [Antibody][2][12][16]

DOL Determination by Mass Spectrometry

Mass spectrometry offers a highly accurate measurement of the DOL by analyzing the mass of the intact conjugate.

cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Analysis Unconjugated_Ab Unconjugated Antibody (Control) Desalting Desalt Samples Unconjugated_Ab->Desalting Conjugated_Ab DBCO-Antibody Conjugate Conjugated_Ab->Desalting Mass_Spec Mass Spectrometer (e.g., ESI-TOF) Desalting->Mass_Spec Acquire_Spectra Acquire Mass Spectra Mass_Spec->Acquire_Spectra Deconvolution Deconvolute Spectra Acquire_Spectra->Deconvolution Determine_Mass_Shift Determine Mass Shift (Mass_conjugated - Mass_unconjugated) Deconvolution->Determine_Mass_Shift Calculate_DOL Calculate DOL (Mass Shift / Mass of DBCO moiety) Determine_Mass_Shift->Calculate_DOL

Caption: Workflow for DOL determination using Mass Spectrometry.

Detailed Protocol: Mass Spectrometry
  • Sample Preparation: Prepare samples of both the unconjugated and the DBCO-conjugated antibody. Desalt the samples using, for example, online liquid chromatography with a reversed-phase column to remove non-volatile salts.[7]

  • Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer, such as an electrospray ionization time-of-flight (ESI-TOF) instrument. This will measure the molecular mass of the intact proteins.[7]

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge-state masses of the antibodies.[7]

    • Calculate the mass difference between the DBCO-conjugated antibody and the unconjugated antibody.

    • Divide the mass difference by the molecular weight of the attached DBCO linker to determine the DOL.

Conclusion

The choice of method for determining the DOL of DBCO-conjugated antibodies is a critical decision in the development of antibody-based reagents and therapeutics. While UV-Vis spectroscopy offers a rapid and accessible means for routine estimation, its inherent limitations in precision should be recognized. For applications demanding high accuracy and detailed characterization of conjugate heterogeneity, mass spectrometry is the gold standard. Qualitative methods like SDS-PAGE are valuable for initial confirmation of conjugation. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to ensure the quality and consistency of their DBCO-conjugated antibody products.

References

A Head-to-Head Comparison: DBCO-PEG3-NHS Versus Other Amine-Reactive Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical decision that dictates the success of bioconjugation strategies. This guide provides an objective comparison of DBCO-PEG3-NHS, a modern heterobifunctional crosslinker, with other conventional amine-reactive crosslinkers. We will delve into their performance, supported by experimental data and detailed protocols, to empower you in making an informed choice for your specific application.

At the forefront of bioconjugation, this compound distinguishes itself by integrating a highly reactive N-hydroxysuccinimide (NHS) ester with a dibenzocyclooctyne (DBCO) group, enabling a two-step conjugation process. The NHS ester readily reacts with primary amines on proteins and other biomolecules, while the DBCO group participates in a copper-free "click chemistry" reaction with azide-tagged molecules. This dual functionality, combined with a hydrophilic polyethylene glycol (PEG) spacer, offers distinct advantages in terms of specificity, efficiency, and solubility.

Performance Comparison: A Quantitative Overview

The choice of a crosslinker significantly impacts the stability, solubility, and overall performance of the resulting bioconjugate. The following tables summarize the key characteristics and performance metrics of this compound compared to other widely used amine-reactive crosslinkers like Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and DSS (Disuccinimidyl suberate).

FeatureThis compoundSulfo-SMCCDSS (Disuccinimidyl suberate)
Reactive Groups NHS ester (reacts with amines), DBCO (reacts with azides)NHS ester (reacts with amines), Maleimide (reacts with sulfhydryls)2 x NHS ester (reacts with amines)
Functionality HeterobifunctionalHeterobifunctionalHomobifunctional
Reaction Chemistry Amine acylation & Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Amine acylation & Thiol-maleimide Michael additionAmine acylation
Specificity High (amine-reactive followed by bioorthogonal azide reaction)Moderate (amine and sulfhydryl reactivity)Low (targets any accessible primary amines)
Spacer Arm PEG3 (hydrophilic)Cyclohexane (hydrophobic)C8 alkyl chain (hydrophobic)
Solubility High in aqueous buffers[]Moderate (Sulfo-SMCC is water-soluble)[]Low (requires organic co-solvent)

Table 1: General Properties of Amine-Reactive Crosslinkers

Performance MetricThis compoundSulfo-SMCC / SMCCDSS
Reaction Efficiency High, driven by efficient NHS ester reaction and rapid SPAAC kineticsGenerally high, but two-step process requires careful optimizationVariable, prone to intra- and inter-molecular crosslinking
Stability of NHS Ester (Aqueous) Susceptible to hydrolysis, similar to other NHS esters. The PEG spacer may influence the hydrolysis rate.[2][3]NHS ester is susceptible to hydrolysis, with the rate increasing with pH.[4]NHS ester is susceptible to hydrolysis.
Stability of Conjugate Highly stable amide and triazole ringsStable amide and thioether bondsStable amide bonds
Solubility of Conjugate Enhanced due to hydrophilic PEG spacer, reducing aggregation.[5]Can lead to aggregation, especially with hydrophobic payloads.Can induce protein precipitation due to its hydrophobicity.
Control over Conjugation High; sequential reactions allow for precise controlGood; two-step process allows for controlled conjugationLow; one-step reaction can lead to uncontrolled polymerization

Table 2: Performance Comparison of Amine-Reactive Crosslinkers

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible bioconjugation. Below are representative protocols for protein conjugation using this compound and a traditional NHS ester crosslinker for comparison.

Protocol 1: Two-Step Protein Conjugation using this compound

This protocol describes the labeling of a protein with this compound, followed by conjugation to an azide-containing molecule.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Azide-modified molecule (e.g., fluorescent dye, drug molecule)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • This compound Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Antibody Activation:

    • Add a 20-30 fold molar excess of the this compound solution to the protein solution.[6][7]

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.[7]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and the quenching agent using a desalting column equilibrated with PBS.

  • Copper-Free Click Chemistry:

    • Add the azide-modified molecule to the purified DBCO-labeled protein at a 2-4 fold molar excess.[7]

    • Incubate the reaction overnight at 4°C.[7]

  • Final Purification:

    • Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography) to remove unreacted azide-modified molecules.

Protocol 2: One-Step Protein Crosslinking using DSS

This protocol describes a general procedure for crosslinking proteins using the homobifunctional NHS ester, DSS.

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DSS (Disuccinimidyl suberate)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Protein Preparation:

    • Dissolve the protein(s) to be crosslinked in an amine-free buffer at a suitable concentration.

  • DSS Solution Preparation:

    • Immediately before use, prepare a stock solution of DSS in anhydrous DMSO.

  • Crosslinking Reaction:

    • Add the DSS stock solution to the protein solution to achieve the desired final concentration (typically in the range of 0.25-2 mM).

    • Incubate the reaction for 30 minutes to 2 hours at room temperature.

  • Quenching:

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.

Protocol 3: Quantitative Analysis of Protein Conjugation

To compare the efficiency of different crosslinkers, a quantitative method is essential. This can be achieved by spectrophotometric analysis or chromatographic methods.

Method: UV-Vis Spectroscopy for Degree of Labeling (DOL) Determination

  • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the wavelength corresponding to the maximum absorbance of the attached molecule (e.g., a dye or a drug with a chromophore).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the attached molecule at 280 nm.

  • Calculate the concentration of the attached molecule using its molar extinction coefficient.

  • The Degree of Labeling (DOL) is the molar ratio of the attached molecule to the protein.

Visualizing the Workflow: Applications in Drug Development

The unique properties of this compound make it particularly valuable in the development of sophisticated biotherapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugate (ADC) Development Workflow

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC.

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_activation Activation cluster_conjugation Conjugation (Click Chemistry) cluster_purification Purification & Analysis Antibody Monoclonal Antibody Activated_Ab DBCO-Antibody Antibody->Activated_Ab Amine Reaction DBCO_Linker This compound DBCO_Linker->Activated_Ab ADC Antibody-Drug Conjugate Activated_Ab->ADC SPAAC Reaction Azide_Drug Azide-Payload (Drug) Azide_Drug->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification Analysis Characterization (DAR, etc.) Purified_ADC->Analysis QC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Targeted Protein Degradation: The PROTAC Approach

PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. The linker in a PROTAC is a critical determinant of its efficacy.

PROTAC_Mechanism cluster_protac PROTAC Molecule Target_Ligand Target Protein Ligand Linker Linker (e.g., PEG) Target_Ligand->Linker Ternary_Complex Ternary Complex Target_Ligand->Ternary_Complex E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligand->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Protein Degradation Proteasome->Degradation Leads to

Caption: Mechanism of action for a PROTAC.

Conclusion

This compound offers a compelling alternative to traditional amine-reactive crosslinkers, particularly for applications demanding high specificity, improved solubility, and precise control over the conjugation process. Its heterobifunctional nature, combining a robust NHS ester with the bioorthogonal DBCO group, facilitates a sequential and highly efficient conjugation strategy. The integrated PEG spacer further enhances the properties of the resulting bioconjugate by increasing hydrophilicity and reducing aggregation. While classic crosslinkers like Sulfo-SMCC and DSS remain valuable tools for specific applications, the advanced features of this compound position it as a superior choice for the development of next-generation biotherapeutics and sophisticated research tools. The selection of the optimal crosslinker will ultimately depend on the specific requirements of the experimental design, including the nature of the biomolecules involved and the desired characteristics of the final conjugate.

References

A Researcher's Guide to DBCO-PEG3-NHS: A Comparative Analysis for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic properties of a bioconjugate. DBCO-PEG3-NHS has emerged as a prominent heterobifunctional linker, widely utilized in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents. Its design leverages the efficiency and bioorthogonality of copper-free click chemistry.

This guide provides an objective comparison of this compound against key alternatives, supported by experimental data. We will delve into reaction kinetics, conjugation efficiency, and the influence of linker components on the final conjugate's performance to inform your selection process.

Mechanism of Action: A Two-Step Conjugation Strategy

This compound is engineered with two distinct reactive moieties at either end of a hydrophilic polyethylene glycol (PEG) spacer. This enables a sequential, two-step conjugation process:

  • Amine Reaction: The N-Hydroxysuccinimide (NHS) ester provides a reactive site for primary amines, such as the ε-amine of lysine residues on antibodies and other proteins, forming a stable amide bond.

  • Copper-Free Click Chemistry: The Dibenzocyclooctyne (DBCO) group reacts specifically and rapidly with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological functional groups.[1][2]

The integrated PEG3 spacer enhances the linker's aqueous solubility, reduces the potential for aggregation of the conjugate, and minimizes steric hindrance.[1]

cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Antibody Antibody (with Lysine -NH2) DBCO_Antibody DBCO-PEG3-Antibody Antibody->DBCO_Antibody NHS ester reacts with primary amine Linker This compound Linker->DBCO_Antibody Azide_Payload Azide-Payload (Drug, Dye, etc.) Final_Conjugate Antibody-Linker-Payload (Final Conjugate) Azide_Payload->Final_Conjugate DBCO_Antibody_2 DBCO-PEG3-Antibody DBCO_Antibody_2->Final_Conjugate DBCO reacts with Azide

Caption: Two-step reaction mechanism of this compound linker.

Performance Comparison: DBCO vs. Alternative Linkers

The choice of a linker extends beyond a single molecule to the class of chemistry it employs. The primary alternatives to DBCO-based linkers are other strained cyclooctynes, such as Bicyclo[6.1.0]nonyne (BCN), and traditional linkers like SMCC that use different chemistries.

Kinetic Performance: DBCO vs. BCN

The reaction rate is a critical parameter, especially in dynamic biological systems or when working with low concentrations. Both DBCO and BCN are mainstays of copper-free click chemistry, but their performance varies depending on the structure of the azide coupling partner. DBCO generally exhibits faster reaction kinetics with aliphatic azides due to its higher ring strain, but BCN can be significantly faster when reacting with aromatic azides.[3][4]

Table 1: Comparative Reaction Kinetics of DBCO vs. BCN

Cyclooctyne Azide Partner Second-Order Rate Constant (M⁻¹s⁻¹) Key Finding
DBCO Benzyl Azide (Aliphatic) 0.24[4] 3.4x faster than BCN with aliphatic azides.[4]
BCN Benzyl Azide (Aliphatic) 0.07[4] Slower with aliphatic azides.
DBCO Phenyl Azide (Aromatic) 0.033[4] Slower with aromatic azides.
BCN Phenyl Azide (Aromatic) 0.2[4] 6x faster than DBCO with aromatic azides.[4]
DBCO Tertiary Azide Drops dramatically Reactivity is significantly reduced by steric hindrance.[5]

| BCN | Tertiary Azide | More consistent | Maintains a more consistent, albeit slower, rate with hindered azides.[5] |

Recommendation: Choose DBCO for rapid labeling of targets with accessible primary or secondary aliphatic azides.[5] Consider BCN when working with aromatic azides or when steric hindrance at the azide is a concern.[4][5]

Physicochemical Properties and Stability

The linker's physical properties influence the solubility, stability, and potential for non-specific binding of the final conjugate. The bulky, aromatic structure of DBCO increases hydrophobicity compared to the more compact BCN.[5] This can be a critical factor, as increased hydrophobicity may lead to aggregation and lower conjugation yields.[6]

Table 2: Physicochemical Comparison of DBCO vs. BCN

Property DBCO (Dibenzocyclooctyne) BCN (Bicyclo[6.1.0]nonyne) Implication for Researchers
Structure Bulky, aromatic[5] Compact, non-aromatic[5] BCN is smaller, which may be advantageous for conjugating to sterically hindered sites.
Hydrophobicity Higher[5][6] Lower[5][7] BCN may be preferred to reduce aggregation and improve solubility of the final conjugate.

| Stability | Less stable in the presence of thiols (e.g., GSH)[5] | More stable in the presence of thiols[5] | For intracellular applications with high glutathione (GSH) concentrations, BCN may offer superior stability. |

The Role of the PEG Spacer: Impact on Performance

The "PEG3" component of the linker is not merely a spacer; it is a critical element for improving the physicochemical properties of the bioconjugate.

Improving Conjugation Efficiency

The hydrophobicity of the DBCO moiety itself can be problematic, sometimes leading to precipitation during the conjugation reaction, especially when using a high molar excess of the linker.[6] Incorporating a hydrophilic PEG spacer mitigates this issue. A study comparing different DBCO-NHS ester linkers found that the PEGylated version (DBCO-PEG4-NHS) resulted in the highest conjugation yield, avoiding the precipitation seen with non-PEGylated DBCO-NHS.[6]

Table 3: Conjugation Efficiency of DBCO-NHS Ester Derivatives

DBCO Linker Derivative Molar Excess (Linker:Antibody) Conjugation Yield (%) Observation
DBCO-NHS > 5:1 Lower Yield Precipitation of protein and/or DBCO observed.[6]
DBCO-Sulfo-NHS > 5:1 Lower Yield Precipitation of protein and/or DBCO observed.[6]

| DBCO-PEG4-NHS | 5:1 to 10:1 | Highest Yield | No precipitation observed; PEG spacer improves solubility and accessibility. [6] |

Enhancing ADC Stability and Pharmacokinetics

In the context of Antibody-Drug Conjugates, PEG linkers serve as "hydrophilicity reservoirs" that can significantly improve the stability and pharmacokinetic (PK) profile.[8][9] Many cytotoxic payloads are hydrophobic, and conjugating them to an antibody increases the risk of aggregation, which can lead to rapid clearance from circulation.[10] The PEG chain forms a hydration shell around the payload, providing steric hindrance and increasing overall solubility.[9][10]

Table 4: General Impact of PEGylation on ADC Properties

Property No PEG Linker Short PEG Linker (e.g., PEG3, PEG4) Long PEG Linker (e.g., PEG12, PEG24)
Aggregation High risk, especially with hydrophobic payloads and high DAR.[10] Reduced aggregation due to increased hydrophilicity.[10] Significantly reduced aggregation.[8]
Solubility Potentially poor.[11] Improved solubility.[11] Greatly enhanced solubility.[11]
Plasma Half-Life Shorter due to aggregation and clearance.[10] Moderate increase in half-life.[10] Significant increase in half-life.[12]

| Tumor Penetration | Generally efficient. | Maintained efficient penetration.[10] | May be slightly reduced due to larger size. |

Experimental Protocols

The following are generalized protocols for the two-step conjugation process using this compound. Optimization is recommended for specific antibodies and payloads.

cluster_workflow Experimental Workflow A 1. Antibody Preparation (Buffer exchange to amine-free buffer, e.g., PBS) B 2. DBCO-NHS Ester Activation (Add 10-20x molar excess of this compound in DMSO) A->B C 3. Incubation (1-2 hours at RT or overnight at 4°C) B->C D 4. Purification Step 1 (Remove excess DBCO linker via desalting column) C->D E 5. SPAAC Reaction (Add 2-4x molar excess of Azide-Payload) D->E F 6. Incubation (4-12 hours at RT or overnight at 4°C) E->F G 7. Purification Step 2 (Remove excess payload via SEC or dialysis) F->G H 8. Characterization (SDS-PAGE, UV-Vis, Mass Spec) G->H

Caption: Standard experimental workflow for bioconjugation.
Protocol 1: Antibody Activation with this compound Ester

This protocol details the labeling of a primary amine-containing protein (e.g., an antibody) with the DBCO moiety.

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing Tris or glycine will compete with the NHS ester reaction and must be removed, for example, by dialysis or using a desalting column. Adjust the antibody concentration to 1-5 mg/mL.[13]

  • Linker Preparation: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[13]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound ester solution to the antibody solution.[13] The final concentration of DMSO in the reaction should remain below 10% to prevent antibody denaturation.[13]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[13]

  • Purification: Remove the unreacted this compound ester using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or through dialysis against PBS.[6][13] The resulting DBCO-activated antibody is now ready for the SPAAC reaction.

Protocol 2: SPAAC "Click" Reaction

This protocol describes the conjugation of the DBCO-activated antibody to an azide-functionalized molecule (payload).

  • Reactant Preparation: Prepare the azide-containing payload in a compatible reaction buffer (e.g., PBS).

  • Click Reaction: Mix the purified DBCO-activated antibody with the azide-payload. A 2- to 4-fold molar excess of the azide-payload relative to the antibody is typically recommended to drive the reaction to completion.[14]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[2][14] Reaction progress can be monitored by the decrease in DBCO absorbance at ~309 nm.[15]

  • Final Purification: Purify the final antibody conjugate to remove excess azide-payload and any other reaction byproducts. Size-exclusion chromatography (SEC) is often used for this step.

  • Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm purity using methods such as UV-Vis spectroscopy, SDS-PAGE, hydrophobic interaction chromatography (HIC), and mass spectrometry.

References

Safety Operating Guide

Proper Disposal of DBCO-PEG3-NHS: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of DBCO-PEG3-NHS (Dibenzocyclooctyne-PEG3-N-hydroxysuccinimidyl ester), a commonly used linker in bioconjugation and other life science applications. While not classified as an acutely hazardous substance, adherence to proper disposal protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). The moisture-sensitive nature of the NHS ester and the potential for inhalation of the solid powder necessitate careful handling in a controlled environment.

Essential Personal Protective Equipment (PPE):

  • Safety Goggles: To protect eyes from potential splashes.

  • Lab Coat: To protect skin and clothing from contamination.

  • Chemical-Resistant Gloves: (e.g., Nitrile gloves) to prevent direct skin contact.

  • Dust Mask (for solid form): To avoid inhalation of powder.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The recommended primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally safe and compliant manner.

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent accidental reactions and to ensure correct disposal pathways.

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container.

    • The container should be compatible with the chemical and prominently marked with its full chemical name: "this compound".

    • Any labware that has come into direct contact with the solid compound, such as weighing paper, spatulas, and contaminated gloves, should be placed in a designated solid chemical waste container.

  • Liquid Waste (Solutions):

    • Solutions of this compound (e.g., in DMSO, DMF) should be collected in a designated, leak-proof liquid chemical waste container.

    • The container must be clearly labeled with the full chemical name ("this compound") and the solvent used.

    • Crucially, do not mix this organic waste stream with aqueous waste or other incompatible chemicals.

Step 2: Quenching of Reactive NHS Ester (for aqueous solutions)

The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis, which deactivates its reactivity towards primary amines. For dilute aqueous solutions resulting from experimental procedures, this property can be used to quench the reagent before disposal.

  • pH Adjustment: Ensure the pH of the aqueous solution is neutral to slightly basic (pH 7-8.5). If the solution is acidic, it can be adjusted with a buffer such as sodium bicarbonate.

  • Incubation: Allow the solution to stand at room temperature for several hours (or overnight) to ensure the complete hydrolysis of the NHS ester.[1][2]

  • Collection: After quenching, transfer the solution to a designated aqueous chemical waste container. Do not pour down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

Step 3: Storage of Waste Pending Disposal

  • Store all sealed and clearly labeled waste containers in a designated, well-ventilated chemical waste storage area.

  • Ensure the storage area is secure and away from incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide them with the full chemical name and any available Safety Data Sheet (SDS) information.

Data Presentation: Disposal Summary Table

Waste FormContainer TypeLabeling RequirementsDisposal MethodKey Considerations
Unused/Expired Solid Sealed, compatible container"this compound"Licensed Chemical Waste DisposalHandle in a fume hood with a dust mask.
Solutions in Organic Solvents (e.g., DMSO, DMF) Labeled, sealed solvent waste container"this compound in [Solvent Name]"Licensed Chemical Waste DisposalDo not mix with aqueous or incompatible waste.
Dilute Aqueous Solutions Labeled, sealed aqueous waste container"Aqueous waste containing hydrolyzed this compound"Quench via hydrolysis, then dispose of as chemical waste.Confirm with EHS before any drain disposal.
Contaminated Labware (gloves, tips, etc.) Designated solid chemical waste container"Solid waste contaminated with this compound"Licensed Chemical Waste DisposalSegregate from general lab trash.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated waste_type Identify Waste Form start->waste_type solid_waste Solid (Unused Reagent, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid liquid_type Identify Solvent liquid_waste->liquid_type store Store Waste in Designated Area collect_solid->store organic_solvent Organic Solvent (e.g., DMSO, DMF) liquid_type->organic_solvent Organic aqueous_solution Aqueous Solution liquid_type->aqueous_solution Aqueous collect_organic Collect in Labeled Organic Solvent Waste Container organic_solvent->collect_organic quench Quench NHS Ester (Hydrolysis at pH 7-8.5) aqueous_solution->quench collect_organic->store collect_aqueous Collect in Labeled Aqueous Chemical Waste Container quench->collect_aqueous collect_aqueous->store dispose Arrange for Professional Disposal via EHS/Licensed Contractor store->dispose

Caption: Decision workflow for the proper disposal of this compound waste.

The Role of Constituent Parts in Disposal

The disposal procedure for this compound is informed by the properties of its components:

  • Polyethylene Glycol (PEG): PEG is generally considered to be readily biodegradable and not highly toxic to aquatic organisms.[3] However, its presence in wastewater can affect the biological and chemical oxygen demand in treatment processes.[3][4] Therefore, even with the relatively benign PEG component, the entire molecule should be disposed of as chemical waste.

  • N-hydroxysuccinimide (NHS) Ester: This is a moisture-sensitive functional group.[5] As discussed, it hydrolyzes in aqueous environments, which is a key consideration for handling and deactivating the reagent before disposal.[1][2]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the final authority on waste disposal procedures.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DBCO-PEG3-NHS

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of DBCO-PEG3-NHS.

This guide provides crucial procedural information for the safe and effective use of this compound in the laboratory. Adherence to these protocols is essential for protecting personnel, ensuring experimental integrity, and maintaining regulatory compliance.

Personal Protective Equipment (PPE)

When working with this compound, appropriate personal protective equipment is mandatory to prevent accidental exposure through skin and eye contact, inhalation, or ingestion. The level of PPE required will depend on the specific laboratory operation being performed.

Minimum PPE Requirements: All personnel handling the compound must wear a lab coat, closed-toe shoes, and chemical safety goggles.[1]

Recommended PPE for Specific Operations:

OperationRecommended PPERationale
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Lab coat or disposable gown- Chemical splash goggles or safety glasses with side shields- N95 respirator or work in a certified chemical fume hoodTo prevent inhalation of fine powders and minimize skin contact.
Dissolving in Solvent - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles- Work in a certified chemical fume hoodTo avoid exposure to solvent vapors and prevent splashes.[1]
Performing Reactions - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash gogglesTo protect against splashes and direct contact with the reaction mixture.[1]
Handling Waste - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash gogglesTo prevent contact with contaminated materials during disposal.[1]

Operational and Disposal Plans

Proper logistical planning for the handling and disposal of this compound is critical for laboratory safety and environmental responsibility.

Receiving and Storage

Upon receipt, immediately inspect the container for any signs of damage or leakage.[1]

Storage Conditions:

FormTemperatureDurationSpecial Conditions
Powder -20°C2 years[2]Sealed from moisture and light.[3]
In Solvent (e.g., DMSO) -80°C6 months[2][4]Sealed from moisture and light.[3][4]
-20°C1 month[2][4]Sealed from moisture and light.[3][4]

Before use, allow the vial to equilibrate to room temperature to prevent condensation, as the compound may be sensitive to moisture.[1]

Experimental Procedures

Dissolution:

This compound is soluble in dimethyl sulfoxide (DMSO).[5] For biological applications, it is recommended to dissolve the compound in a dry, water-miscible organic solvent like DMSO before further dilution into the final reaction buffer.[1]

Step-by-Step Handling Workflow:

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

This compound Handling Workflow cluster_receiving Receiving and Storage cluster_preparation Preparation for Use cluster_reaction Experimental Use cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store at Recommended Temperature (-20°C or -80°C) inspect->store equilibrate Equilibrate to Room Temperature store->equilibrate weigh Weigh Compound (in fume hood) equilibrate->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve reaction Perform Reaction dissolve->reaction collect_solid Collect Solid Waste reaction->collect_solid collect_liquid Collect Liquid Waste reaction->collect_liquid collect_contaminated Collect Contaminated Labware reaction->collect_contaminated dispose Dispose as Hazardous Chemical Waste collect_solid->dispose collect_liquid->dispose collect_contaminated->dispose

Caption: Workflow for handling this compound.

Disposal Plan

All waste containing this compound, including unused solid compound, solutions, and contaminated labware (e.g., pipette tips, tubes), must be treated as hazardous chemical waste.[1][6]

Waste Segregation and Disposal:

  • Solid Waste: Collect in a clearly labeled, sealed container.[6]

  • Liquid Waste: Collect in a separate, compatible, and clearly labeled container. Do not mix with aqueous waste.[6]

  • Contaminated Labware: Dispose of in a designated solid chemical waste container.[6]

Store all waste containers in a designated chemical waste storage area away from incompatible materials. Arrange for disposal through a licensed chemical waste disposal service.[6] Do not dispose of this compound down the drain or in regular trash.[1]

Immediate Safety Procedures in Case of Exposure

In the event of accidental exposure, follow these immediate first-aid measures and seek medical attention.

Emergency Response Protocol:

Emergency Protocol for this compound Exposure cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Follow-Up Action exposure Accidental Exposure Occurs skin Skin Contact: Remove contaminated clothing. Wash area with soap and water for 15 min. exposure->skin Skin eye Eye Contact: Immediately flush with water for 15 min. Hold eyelids open. exposure->eye Eye inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. exposure->inhalation Inhalation ingestion Ingestion: Do NOT induce vomiting. Wash out mouth with water. exposure->ingestion Ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical report Report Incident to Safety Officer seek_medical->report

Caption: Immediate safety procedures for exposure.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。